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Core Science & Biosynthesis

Foundational

Structural & Mechanistic Analysis: 1-Benzyl-4-(4-ethylcyclohexyl)piperazine (BECP)

Topic: Content Type: Technical Whitepaper / Scaffold Analysis Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1] [1] Executive Summary This technical guide provides a comprehensive structural...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Whitepaper / Scaffold Analysis Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]

[1]

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 1-benzyl-4-(4-ethylcyclohexyl)piperazine (herein referred to as BECP ).[1] As a representative scaffold within the class of N,N'-disubstituted piperazines, BECP integrates a flexible lipophilic benzyl moiety with a rigid, stereochemically complex 4-ethylcyclohexyl group.[1]

While specific pharmacological data for this exact molecule is sparse in public databases, its structural pharmacophore strongly aligns with Sigma-1 (


) receptor ligands , neurokinin antagonists , and certain analgesic scaffolds  (e.g., MT-45 analogs).[1] This guide dissects the molecule's stereochemical challenges, proposes a validated synthetic route via reductive amination, and outlines a rigorous analytical protocol for its characterization.[1]

Chemical Structure & Stereochemical Complexity[1]

Core Architecture

The BECP molecule consists of a central piperazine ring in a chair conformation, serving as a linker between two distinct hydrophobic domains:[1]

  • N1-Substituent: A benzyl group (

    
    ), providing aromatic stacking potential (
    
    
    
    interactions) and rotational flexibility.[1]
  • N4-Substituent: A 4-ethylcyclohexyl group, introducing significant lipophilicity and rigid stereochemical constraints.[1]

Molecular Formula:


Molecular Weight:  286.46  g/mol
Predicted LogP:  ~4.5–5.0 (Highly Lipophilic)[1]
Critical Stereochemistry: Cis/Trans Isomerism

The 4-ethylcyclohexyl moiety presents a classic case of 1,4-disubstituted cyclohexane isomerism .[1] The biological activity of BECP is likely dependent on the spatial arrangement of the ethyl group relative to the piperazine attachment.[1]

  • Trans-Isomer (Thermodynamically Favored): Both the ethyl group and the piperazine ring occupy equatorial positions to minimize 1,3-diaxial interactions.[1] This linear conformation is often preferred for binding deep hydrophobic pockets (e.g., in

    
     receptors).[1]
    
  • Cis-Isomer: One substituent is axial while the other is equatorial.[1] This conformation is higher in energy and introduces a "bent" topology that may alter receptor selectivity.[1]

Scientific Directive: In drug development campaigns, it is critical to separate and test these isomers individually. A mixture (diastereomeric mix) can lead to confounding pharmacological data.[1]

Synthetic Strategy: Reductive Amination[1]

Retrosynthetic Analysis

Direct alkylation of 1-benzylpiperazine with 4-ethylcyclohexyl halides is chemically inefficient due to competing elimination reactions (E2) driven by the steric bulk of the cyclohexyl ring.[1]

The Superior Route: Reductive Amination . This method couples 1-benzylpiperazine with 4-ethylcyclohexanone using a borohydride reducing agent.[1] This approach is convergent, high-yielding, and allows for some control over the cis/trans ratio based on the reducing agent used.[1]

Experimental Protocol (Self-Validating)

Reagents:

  • Amine: 1-Benzylpiperazine (1.0 equiv)[1][2]

  • Ketone: 4-Ethylcyclohexanone (1.1 equiv)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, 1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

  • Catalyst: Acetic Acid (AcOH, 1.0 equiv)[1]

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve 1-benzylpiperazine (10 mmol) and 4-ethylcyclohexanone (11 mmol) in anhydrous DCE (50 mL).

    • Add acetic acid (10 mmol) to catalyze iminium ion formation.[1]

    • Validation Point: Monitor by TLC or LC-MS.[1] The disappearance of the amine and appearance of the imine/enamine intermediate confirms reaction initiation.[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours under nitrogen.

    • Mechanism:[1] STAB is a mild reducing agent that selectively reduces the iminium ion without reducing the ketone or benzyl group.[1]

  • Workup & Purification:

    • Quench with saturated aqueous

      
      .[1]
      
    • Extract with DCM (

      
       mL).[1]
      
    • Wash organic layers with brine, dry over

      
      , and concentrate.[1]
      
    • Purification: Flash column chromatography (Silica gel, MeOH:DCM gradient).[1]

    • Isomer Separation: If necessary, separate cis and trans isomers using preparative HPLC or careful crystallization of oxalate salts.[1]

Synthesis Workflow Diagram

Synthesis_Pathway Start1 1-Benzylpiperazine (Amine) Intermediate Iminium Ion Intermediate Start1->Intermediate AcOH, DCE Start2 4-Ethylcyclohexanone (Ketone) Start2->Intermediate Product 1-Benzyl-4-(4-ethylcyclohexyl)piperazine (BECP) Intermediate->Product Reduction Reagent Na(OAc)3BH (Reducing Agent) Reagent->Product Isomers Cis/Trans Isomer Separation (HPLC) Product->Isomers Purification

Figure 1: Reductive amination pathway for the synthesis of BECP, highlighting the convergence of amine and ketone precursors.

Predicted Pharmacology & SAR[1]

Based on the structural pharmacophore, BECP is a high-probability ligand for the Sigma-1 (


) Receptor .[1]
Pharmacophore Mapping

The


 pharmacophore typically requires:
  • Positive Ionizable Center: The N4 nitrogen of the piperazine ring (protonated at physiological pH).[1]

  • Primary Hydrophobic Region: The benzyl group, which occupies the primary hydrophobic pocket.[1]

  • Secondary Hydrophobic Region: The 4-ethylcyclohexyl group.[1] The bulkiness of this group suggests it may probe the secondary hydrophobic pocket or "L-region" of the receptor.[1]

Comparative Analysis Table
FeatureBECP (Target)Benzylpiperazine (BZP)Haloperidol (Sigma Ligand)
Core PiperazinePiperazinePiperidine (butyrophenone)
N1-Subst. BenzylBenzyl4-Fluorophenyl-4-oxobutyl
N4-Subst. 4-EthylcyclohexylHydrogen4-Chlorophenyl-4-hydroxy
Lipophilicity High (LogP ~4.[1]8)Low (LogP ~1.[1]5)Moderate
Predicted Target

/

/ Opioid
DAT / NET (Stimulant)

/

Antagonist
Mechanism of Action Diagram[1]

Pharmacophore_Map cluster_receptor Sigma-1 Receptor Binding Pocket Pocket1 Primary Hydrophobic Pocket (Phe/Tyr) Pocket2 Anionic Site (Asp126) Pocket3 Secondary Hydrophobic Region (L-Region) Benzyl Benzyl Group (Aromatic) Benzyl->Pocket1 pi-pi Stacking Nitrogen Piperazine N4 (Protonated) Nitrogen->Pocket2 Ionic Bond Cyclohexyl 4-Ethylcyclohexyl (Lipophilic) Cyclohexyl->Pocket3 Hydrophobic Interaction

Figure 2: Predicted binding mode of BECP within the Sigma-1 receptor, illustrating critical electrostatic and hydrophobic interactions.[1]

Analytical Characterization Protocol

To ensure scientific integrity, the identity of synthesized BECP must be validated using the following spectral markers.

Proton NMR ( -NMR, 400 MHz, )
  • Aromatic Region:

    
     7.20–7.40 ppm (Multiplet, 5H, Benzyl protons).[1]
    
  • Benzylic Position:

    
     3.50 ppm (Singlet, 2H, 
    
    
    
    ).[1]
  • Piperazine Core:

    
     2.40–2.60 ppm (Broad multiplets, 8H).[1]
    
  • Cyclohexyl Methine:

    
     2.20–2.30 ppm (Multiplet, 1H, 
    
    
    
    , varies by isomer).[1]
  • Ethyl Group:

    • 
       1.20–1.30 ppm (Multiplet, 2H, 
      
      
      
      ).[1]
    • 
       0.85–0.90 ppm (Triplet, 3H, 
      
      
      
      ).[1]
  • Isomer Distinction: The chemical shift of the cyclohexyl methine proton (

    
    ) and the coupling constants (
    
    
    
    -values) will differ between cis (axial/equatorial mix) and trans (diequatorial) isomers.[1]
Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
     m/z.[1]
    
  • Fragmentation:

    • Loss of benzyl group (Tropylium ion, m/z 91).[1]

    • Cleavage of the piperazine ring.[1]

References

  • Abate, C., et al. (2011).[1][3] "1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed

    
     and human 
    
    
    
    sterol isomerase ligands."[1][3] ChemMedChem, 6(1), 73-80.[1][3] Link
  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

  • Chu, W., et al. (2015).[1] "Sigma receptors as therapeutic targets." Journal of Medicinal Chemistry, 58(23), 9093-9095.[1] Link

  • Nakamura, H., & Shimizu, M. (1976).[1][4] "Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and other pharmacological activities." Archives Internationales de Pharmacodynamie et de Therapie, 221(1), 105-121.[1][4] Link

Sources

Exploratory

1,4-Disubstituted Piperazine Derivatives in Medicinal Chemistry: Design, Synthesis, and Pharmacological Evaluation

Executive Summary & Rationale The piperazine ring is a highly privileged, conformationally flexible scaffold that ranks among the most frequently utilized nitrogenous heterocycles in FDA-approved pharmaceuticals[1]. With...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The piperazine ring is a highly privileged, conformationally flexible scaffold that ranks among the most frequently utilized nitrogenous heterocycles in FDA-approved pharmaceuticals[1]. Within this chemical space, 1,4-disubstituted piperazines hold particular significance. The strategic functionalization at both nitrogen atoms (N1 and N4) allows medicinal chemists to precisely tune physicochemical properties—such as pKa, lipophilicity (logP), and aqueous solubility—while vectoring pharmacophoric groups into distinct regions of a target binding pocket[1]. This technical guide explores the causality behind structural modifications, summarizes recent structure-activity relationship (SAR) data, and provides validated synthetic protocols for developing novel 1,4-disubstituted piperazine therapeutics.

Pharmacological Applications and Structure-Activity Relationships (SAR)

1,4-disubstituted piperazines exhibit a remarkably broad spectrum of biological activities, driven by the nature of the substituents at the N1 and N4 positions.

Neurodegenerative Diseases (Alzheimer's Disease)

Multi-target-directed ligands (MTDLs) have become a primary strategy for addressing the complex pathogenesis of Alzheimer's disease[2]. Modifications of the benzylpiperidine fragment of donepezil—specifically replacing the piperidine core with a piperazine ring and introducing a sulfonyl linker—have yielded potent dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors[3].

  • Causality of Activity: The 1,4-disubstituted piperazine ring, combined with electron-donating methoxy groups and an electron-withdrawing chlorine atom on the terminal benzene ring, facilitates non-competitive binding to the peripheral anionic site of AChE, effectively blocking AChE-induced

    
    -amyloid aggregation[3].
    
Psychiatric Disorders (Triple Reuptake Inhibitors)

Targeting the simultaneous reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) is a promising approach for treating severe depression. Using homologation and bioisosterism, researchers have designed 1,4-disubstituted piperazines bearing a tetrazole moiety[4].

  • Causality of Activity: The piperazine core acts as a flexible spacer, orienting the tetrazole and phenyl rings to interact with hydrophobic residues on the transmembrane domains of monoamine transporters. Altering the carbon linker length directly dictates the selectivity profile across the three transporters[5].

Oncology (MDM2-p53 Interaction Inhibitors)

In anticancer drug discovery, 1,4-disubstituted piperazines have been integrated into triazine-based scaffolds to disrupt the MDM2-p53 protein-protein interaction[6].

  • Causality of Activity: SAR studies reveal that incorporating a 4-phenylpiperazin-1-yl substituent significantly enhances cytotoxicity compared to simple aniline derivatives. The piperazine ring increases the overall hydrophobicity and spatial volume, perfectly complementing the deep hydrophobic cleft of MDM2[6].

Quantitative SAR Data Summary
Compound / ScaffoldTarget / ApplicationKey Structural FeatureIC50 / PotencyReference
Compound 2 (Donepezil analog)huAChE / huBChEPiperazine core, sulfonyl linker, 2x-OCH3, 1x-Cl47.33 nM (AChE), 159.43 nM (BChE)[3]
Compound 2i (Tetrazole analog)5-HT, NE, DA Transporters1-(4-(5-benzhydryl-1H-tetrazol-1-yl)butyl)-4-(3-phenylpropyl)piperazine158.7 nM (5-HT), 99.0 nM (NE), 97.5 nM (DA)[4],[7]
Compound 150 (Triazine analog)MDM2-p53 (HCT-116/MCF-7 cells)4-phenylpiperazin-1-yl substituent, 3,5-bis(CF3)benzyl3.6

M (HCT-116), 4.5

M (MCF-7)
[6]
Compound 12 MAO-BChromone-piperazine hybrid272 nM (MAO-B)[3]

Synthetic Methodologies: The Buchwald-Hartwig Amination

While simple N-alkylation (e.g., Finkelstein reaction) or nucleophilic aromatic substitution (SNAr) can be used for activated substrates, the Palladium-Catalyzed Buchwald-Hartwig Amination is the gold standard for synthesizing N-aryl 1,4-disubstituted piperazines from unactivated aryl halides[1],[8].

Causality Behind Experimental Choices
  • Catalyst & Ligand: The use of

    
     combined with sterically demanding, electron-rich phosphine ligands (like BINAP or XPhos) is critical[9]. The electron-rich ligand accelerates the oxidative addition of the unactivated aryl halide, while its steric bulk forces the spatial proximity necessary for the final reductive elimination step, preventing catalyst deactivation[8].
    
  • Base Selection: Sodium tert-butoxide (NaOtBu) is typically chosen to deprotonate the piperazine intermediate during the catalytic cycle without acting as a competing nucleophile.

Step-by-Step Experimental Protocol

Materials: Mono-substituted piperazine (1.2 eq), Aryl Halide (1.0 eq),


 (0.02 eq), BINAP (0.04 eq), NaOtBu (1.5 eq), Anhydrous Toluene.
  • Inert Atmosphere Preparation: Flame-dry a Schlenk flask or reaction vial. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to remove oxygen, which would otherwise oxidize the active Pd(0) catalyst to an inactive Pd(II) species[9].

  • Reagent Loading: Add the aryl halide, the mono-substituted piperazine derivative, and NaOtBu to the flask.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst (

    
    ) and the phosphine ligand (BINAP)[9].
    
  • Solvent Addition & Heating: Inject anhydrous toluene. Seal the vessel and heat the reaction mixture to 80–110 °C with vigorous magnetic stirring[9].

  • Monitoring: Monitor the reaction progress via TLC or LC-MS. The reaction typically reaches completion within 8–18 hours depending on the electronic nature of the aryl halide[8].

  • Workup & Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Wash the organic layer with water and brine, dry over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel column chromatography[9].
    

SynthesisWorkflow N1 Aryl Halide + Piperazine N2 Inert Atmosphere Setup (Argon) N1->N2 N3 Pd Catalyst + Ligand Addition N2->N3 N4 Heating (80-110°C) in Toluene N3->N4 N5 Celite Filtration & Aqueous Workup N4->N5 N6 Column Chromatography N5->N6 N7 1,4-Disubstituted Piperazine N6->N7

Caption: Workflow for the Palladium-Catalyzed Buchwald-Hartwig Amination of Piperazines.

Biological Pathways: Antioxidant Mechanisms

Beyond traditional receptor binding, specific 1,4-disubstituted piperazine-2,5-diones have been engineered as potent antioxidants to combat oxidative stress—a hallmark of neurodegeneration[10].

In models of


-induced oxidative injury in SH-SY5Y cells, these derivatives exert cytoprotective effects by modulating the IL-6/Nrf2 Loop Pathway [11]. The piperazine derivative promotes the activation and nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2). This upregulates antioxidant response elements, downregulates pro-inflammatory IL-6, and drastically reduces intracellular Reactive Oxygen Species (ROS)[10]. By stabilizing the mitochondrial membrane potential, the compound prevents the release of cytochrome c, thereby halting the apoptotic cascade and ensuring cell survival[11].

SignalingPathway S1 Oxidative Stress (H2O2) S5 ROS Reduction S1->S5 Attempts to Increase ROS S2 1,4-Disubstituted Piperazine-2,5-dione S3 Nrf2 Activation & Translocation S2->S3 Promotes S4 IL-6 Downregulation S3->S4 Regulates S4->S5 Suppresses ROS S6 Mitochondrial Stabilization S5->S6 Enables S7 Cell Survival S6->S7 Prevents Apoptosis

Caption: Nrf2/IL-6 Antioxidant Pathway Modulated by Piperazine-2,5-dione Derivatives.

Conclusion

The 1,4-disubstituted piperazine scaffold remains a cornerstone of modern drug discovery. By leveraging advanced synthetic techniques like the Buchwald-Hartwig amination, researchers can efficiently explore complex chemical spaces. Whether functioning as multi-target-directed ligands for Alzheimer's, triple reuptake inhibitors for psychiatric disorders, or modulators of the Nrf2 pathway, the precise spatial arrangement afforded by 1,4-disubstitution allows for the rational design of highly potent and selective therapeutics.

References

  • Paudel, S., Acharya, S., Yoon, G., & Cheon, S. H. (2017). Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry, 25(7), 2266-2276.
  • Ogos, M., Stary, D., & Bajda, M. (2024). Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. International Journal of Molecular Sciences, 26(1), 157.
  • Xiong, L., et al. (2020). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Molecules, 25(18).
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Phthalazines. BenchChem.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate.
  • New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. PMC.

Sources

Foundational

Pharmacological Properties of N-benzyl-N'-cyclohexylpiperazines: A Comprehensive Technical Guide

Executive Summary N-benzyl-N'-cyclohexylpiperazines represent a privileged chemical scaffold in modern neuropharmacology and targeted oncology. Originally synthesized via advanced methodologies such as the Mitsunobu reac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzyl-N'-cyclohexylpiperazines represent a privileged chemical scaffold in modern neuropharmacology and targeted oncology. Originally synthesized via advanced methodologies such as the Mitsunobu reaction using basic amines as pronucleophiles[1], this specific structural arrangement yields highly selective and potent ligands for the sigma (σ) receptors[2]. By acting as modulators of both the Sigma-1 (σ1) and Sigma-2 (σ2) receptor subtypes, these compounds bridge the gap between neuroprotective chaperone modulation and targeted tumor cell cytotoxicity[3][4].

This whitepaper provides a rigorous, self-validating technical analysis of the pharmacological properties, structure-affinity relationships (SAfiR), and experimental methodologies associated with N-benzyl-N'-cyclohexylpiperazines.

Structural Pharmacology & SAfiR

The pharmacological efficacy of 1-benzyl-4-cyclohexylpiperazine and its derivatives is dictated by a precise stereoelectronic arrangement that perfectly complements the sigma receptor binding pockets[5][6].

  • The Piperazine Core: The two basic nitrogen atoms are the engine of the molecule's affinity. At a physiological pH of 7.4, these nitrogens are protonated. This ionization is not merely an artifact; it is an absolute requirement for anchoring the ligand via strong electrostatic salt bridges to conserved acidic residues (such as Aspartate or Glutamate) deep within the receptor's binding cleft[6].

  • The N-Benzyl Moiety: The aromatic ring provides essential

    
     stacking interactions with hydrophobic aromatic residues (e.g., Tyrosine, Tryptophan) in the receptor.
    
  • The N'-Cyclohexyl Group: This bulky, lipophilic moiety fits snugly into a distinct hydrophobic sub-pocket. SAfiR studies on related N-cyclohexylpiperazines (such as PB28) demonstrate that the presence of the cyclohexyl group is the primary driver for high-affinity binding to the σ2 subtype[3][6].

Receptor Target Profiles: The Sigma Enigma

Sigma-1 (σ1) Receptor Modulation

The σ1 receptor is a unique, ligand-operated chaperone protein localized primarily at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM)[3]. Under resting conditions, σ1 is sequestered in an inactive state by the Binding immunoglobulin Protein (BiP). N-benzyl-N'-cyclohexylpiperazines bind to σ1, causing its dissociation from BiP. Once active, the chaperone stabilizes inositol 1,4,5-trisphosphate receptors (IP3Rs), thereby modulating critical calcium (


) efflux from the ER to the mitochondria[3]. This mechanism is foundational to the neuroprotective properties of these ligands.

Sigma1_Pathway Ligand N-benzyl-N'-cyclohexylpiperazine (Sigma-1 Modulator) BiP BiP-Sigma1R Complex (Inactive State) Ligand->BiP Binds at MAM Sigma1R Active Sigma-1 Receptor BiP->Sigma1R BiP Dissociation IP3R IP3 Receptor Stabilization Sigma1R->IP3R Chaperone Activity Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Modulates Flux Survival Cell Survival / Neuroprotection Ca2->Survival Bioenergetic Support

Figure 1: Sigma-1 Receptor Signaling Pathway at the MAM modulated by piperazine ligands.

Sigma-2 (σ2) Receptor-Mediated Cytotoxicity

The σ2 receptor, recently identified as the transmembrane protein TMEM97, is highly overexpressed in various tumor cell lines, including pancreatic cancer and neuroblastoma[3][4]. Agonism of the σ2 receptor by cyclohexylpiperazine derivatives triggers a lethal cascade in these malignant cells. The binding event induces Lysosomal Membrane Permeabilization (LMP), leading to the generation of Reactive Oxygen Species (ROS) and subsequent caspase-3 dependent apoptosis[4].

Sigma2_Pathway Ligand N-benzyl-N'-cyclohexylpiperazine (Sigma-2 Agonist) TMEM97 TMEM97 / Sigma-2 Receptor Ligand->TMEM97 High Affinity Binding LMP Lysosomal Membrane Permeabilization TMEM97->LMP Triggers ROS ROS Generation LMP->ROS Induces Caspase Caspase-3 Activation ROS->Caspase Activates Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis Execution

Figure 2: Sigma-2 Receptor-Mediated Apoptosis Pathway in tumor cells.

Quantitative Pharmacological Data

The following table summarizes the binding affinities (


) and functional activities of key N-cyclohexylpiperazine derivatives (including the canonical PB28 and related simplified scaffolds) to illustrate the pharmacological baseline of this class[6].
Compound / ScaffoldTarget ReceptorAffinity (

, nM)
Functional ActivityReference
PB28 (Canonical Cyclohexylpiperazine)σ10.38 ± 0.05Antagonist[6]
PB28 (Canonical Cyclohexylpiperazine)σ20.68 ± 0.09Agonist[6]
Compound 59 (Small N-cyclohexylpiperazine)σ24.70 ± 0.30Agonist[6]
Amide 36 (Piperazine derivative)σ10.11 ± 0.01High-affinity Ligand[6]

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols detail the causal logic behind the experimental workflows used to validate the pharmacology of N-benzyl-N'-cyclohexylpiperazines.

Radioligand Binding Assay for Sigma Receptor Affinity

Objective: Determine the binding affinity (


) of the synthesized piperazine ligands for σ1 and σ2 receptors.
Causality & Logic:  Because the σ2 receptor lacks a highly selective, commercially available radioligand, 

(1,3-di-o-tolylguanidine) is used. However, DTG binds equally to both σ1 and σ2. To isolate the σ2 signal, the assay must be performed in the presence of (+)-pentazocine, which selectively masks the σ1 sites. Furthermore, glass fiber filters must be pre-soaked in polyethylenimine (PEI); basic piperazines are highly lipophilic and will bind non-specifically to raw glass, destroying the signal-to-noise ratio. PEI provides a cationic shield to prevent this.

Step-by-Step Protocol:

  • Tissue Preparation: Homogenize rat brain or tumor cell membranes in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Note: pH 8.0 ensures the piperazine nitrogens remain optimally protonated for receptor binding.

  • Incubation (σ1): Incubate 100 µg of membrane protein with

    
     (a σ1-selective radioligand) and varying concentrations of the test compound for 120 minutes at 25°C.
    
  • Incubation (σ2): Incubate membranes with

    
     in the presence of 1 µM (+)-pentazocine (to mask σ1 receptors) and varying concentrations of the test compound for 120 minutes at 25°C.
    
  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI.

  • Washing & Counting: Wash filters three times with ice-cold buffer to remove unbound ligand. Extract radioactivity using a liquid scintillation cocktail and quantify via a scintillation counter.

  • Data Analysis: Calculate

    
     values using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Binding_Assay Prep Tissue Homogenization (Tris-HCl pH 8.0) Incubate Radioligand Incubation ([3H]DTG + Masking) Prep->Incubate Filter Rapid Vacuum Filtration (PEI-soaked GF/B Filters) Incubate->Filter Wash Ice-Cold Buffer Wash Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Non-linear Regression (Ki Determination) Count->Analyze

Figure 3: Workflow for isolating and quantifying Sigma-2 receptor binding affinity.

In Vitro Cytotoxicity: The MTT/LDH Orthogonal System

Objective: Evaluate the anti-tumor efficacy of σ2-agonist piperazines in SK-N-SH (human neuroblastoma) and C6 glioma cell lines[3]. Causality & Logic: Relying solely on the MTT assay is a critical flaw in pharmacology, as MTT measures mitochondrial oxidoreductase activity. Sigma ligands directly affect mitochondrial bioenergetics, which can cause a false-positive drop in MTT signal without actual cell death (cytostasis vs. cytotoxicity). To create a self-validating system, MTT must be orthogonally paired with an LDH (Lactate Dehydrogenase) release assay. LDH is only released when the plasma membrane ruptures (true apoptosis/necrosis).

Step-by-Step Protocol:

  • Cell Seeding: Seed SK-N-SH or C6 cells in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C in 5% 
    
    
    
    .
  • Compound Treatment: Treat cells with serial dilutions (0.1 µM to 100 µM) of the N-benzyl-N'-cyclohexylpiperazine derivative for 48 hours.

  • MTT Assay (Metabolic Viability): Add 10 µL of MTT reagent (5 mg/mL) to half the wells. Incubate for 4 hours. Solubilize the resulting formazan crystals in DMSO and read absorbance at 570 nm.

  • LDH Assay (Membrane Integrity): Collect 50 µL of the culture media from the remaining wells. Mix with LDH assay reagent to quantify the enzymatic reduction of NAD+ to NADH, reading absorbance at 490 nm.

  • Validation: True σ2-mediated cytotoxicity is confirmed only when a dose-dependent decrease in MTT absorbance perfectly correlates with a dose-dependent increase in LDH release[3].

References

  • Blake, L. C., et al. (2017). "Mitsunobu Reaction Using Basic Amines as Pronucleophiles". ACS Publications.
  • Abate, C., et al. (2020). "PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships". Frontiers in Pharmacology.
  • Berardi, F., et al. (2009). "Exploring the Importance of Piperazine N-Atoms for σ2 Receptor Affinity and Activity in a Series of Analogs of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)". Journal of Medicinal Chemistry, ACS Publications.
  • "Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)". Digital Commons@Becker, Washington University.
  • "PIPERIDINE DERIVATIVE, PIPERAZINE DERIVATIVE AND AGENT". European Patent Office (EPO).

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Exploratory

Structural and Pharmacological Profiling of 1-Benzyl-4-(4-ethylcyclohexyl)piperazine: Synthesis, Physicochemical Properties, and CNS Applications

Executive Summary The development of central nervous system (CNS) therapeutics relies heavily on the precise tuning of lipophilicity, steric bulk, and basicity. 1-Benzyl-4-(4-ethylcyclohexyl)piperazine is a highly lipoph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS) therapeutics relies heavily on the precise tuning of lipophilicity, steric bulk, and basicity. 1-Benzyl-4-(4-ethylcyclohexyl)piperazine is a highly lipophilic, N,N'-disubstituted piperazine derivative that serves as a critical scaffold in neuropharmacology, particularly in the design of selective monoamine receptor ligands (e.g., Dopamine D3 and Sigma-1 receptors) 1.

This technical whitepaper provides an in-depth analysis of its molecular characteristics—specifically deriving its molecular formula (C₁₉H₃₀N₂) and molecular weight (286.46 g/mol ) —and outlines field-proven, self-validating protocols for its chemical synthesis and in vitro pharmacological evaluation.

Molecular Characterization & Physicochemical Profiling

Understanding the exact molecular composition is the first step in predicting a compound's pharmacokinetic behavior. The structure consists of a central piperazine ring (C₄H₁₀N₂) substituted at the N1 position with a benzyl group (C₇H₇) and at the N4 position with a 4-ethylcyclohexyl moiety (C₈H₁₅).

  • Calculation of Molecular Formula: C₄H₈N₂ (core) + C₇H₇ (benzyl) + C₈H₁₅ (ethylcyclohexyl) = C₁₉H₃₀N₂

  • Calculation of Molecular Weight: (19 × 12.011) + (30 × 1.008) + (2 × 14.007) = 286.46 g/mol

To evaluate its potential as a CNS-active agent, we map its properties against Lipinski's Rule of Five and standard blood-brain barrier (BBB) permeation metrics.

Table 1: Quantitative Physicochemical Properties
PropertyValuePharmacokinetic Implication
Molecular Formula C₁₉H₃₀N₂Core structural identification.
Molecular Weight 286.46 g/mol < 500 Da; highly favorable for oral bioavailability.
Exact Mass 286.2409 DaTarget mass for High-Resolution Mass Spectrometry (HRMS).
cLogP (Estimated) ~4.8High lipophilicity; optimal for rapid BBB penetration.
H-Bond Donors 0Lack of donors significantly enhances membrane permeability.
H-Bond Acceptors 2Sufficient for critical hydrogen bonding within GPCR pockets.
Topological Polar Surface Area (TPSA) 6.48 Ų< 90 Ų; guarantees excellent CNS exposure.

Chemical Synthesis: Reductive Amination Workflow

The synthesis of N-cycloalkylpiperazines is typically achieved via the alkylation of an N-substituted piperazine or through reductive amination 2. For 1-benzyl-4-(4-ethylcyclohexyl)piperazine, reductive amination is the preferred route due to its high chemoselectivity and yield 3.

Step-by-Step Protocol & Mechanistic Causality
  • Step 1: Imine Formation. Dissolve 1-benzylpiperazine (1.0 eq) and 4-ethylcyclohexanone (1.1 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid to adjust the pH to ~5.0.

    • Causality: Mildly acidic conditions are required to protonate the carbonyl oxygen of the ketone, making it more electrophilic and accelerating the nucleophilic attack by the secondary amine to form the iminium ion intermediate.

  • Step 2: Equilibration. Stir the mixture at room temperature for 30 minutes.

    • Causality: Allowing the reaction to equilibrate ensures complete iminium formation before the reducing agent is introduced, preventing the premature and irreversible reduction of the ketone into an unwanted alcohol byproduct.

  • Step 3: Reduction. Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

    • Causality: STAB is specifically chosen over Sodium borohydride (NaBH₄) because the electron-withdrawing acetate groups make it a milder reducing agent. It selectively reduces the iminium ion at room temperature without affecting unreacted ketones.

  • Step 4: Self-Validating Monitoring. Stir for 12 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a DCM:MeOH (9:1) solvent system.

    • Validation: The assay validates itself when the ninhydrin-active spot of the secondary amine starting material disappears, replaced by a new, higher

      
       spot (tertiary amine product), confirming reaction completion.
      
  • Step 5: Workup & Isolation. Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid. Extract with dichloromethane (DCM), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the cis/trans isomeric mixture of the product. Confirm identity via LC-MS (Expected

    
    ).
    

Synthesis_Workflow Step1 Reactants: 1-Benzylpiperazine + 4-Ethylcyclohexanone Step2 Solvent & Catalyst: DCE, Acetic Acid (pH 5-6) Step1->Step2 Mix at RT Step3 Iminium Intermediate Formation Step2->Step3 30 mins Step4 Reduction: Sodium Triacetoxyborohydride Step3->Step4 Add STAB Step5 Workup & Purification: LLE & Flash Chromatography Step4->Step5 12 hours, Quench Step6 Final Product: 1-Benzyl-4-(4-ethylcyclohexyl)piperazine Step5->Step6 Isolate & Dry

Caption: Reductive amination workflow for 1-benzyl-4-(4-ethylcyclohexyl)piperazine synthesis.

Pharmacological Context: GPCR Modulation

Compounds featuring the benzylpiperazine pharmacophore coupled with a bulky cycloalkyl group are classically investigated as ligands for the Dopamine D3 receptor, a G-protein coupled receptor (GPCR) implicated in schizophrenia, substance dependence, and dyskinetic disorders 1.

The basic piperazine nitrogen forms a crucial salt bridge with the conserved Aspartate (Asp3.32) in the orthosteric binding site. Meanwhile, the highly lipophilic 4-ethylcyclohexyl group projects into a secondary hydrophobic binding pocket. The trans-isomer of the ethylcyclohexyl ring, which adopts an equatorial-equatorial chair conformation, typically exhibits higher affinity by fitting seamlessly into the narrow hydrophobic cleft of the D3 receptor.

GPCR_Pathway Ligand 1-Benzyl-4-(4-ethylcyclohexyl) piperazine Receptor Dopamine D3 Receptor (GPCR) Ligand->Receptor Antagonizes G_protein Gαi/o Protein Receptor->G_protein Blocks Activation AdenylateCyclase Adenylyl Cyclase (Inhibited) G_protein->AdenylateCyclase Prevents Inhibition cAMP cAMP Levels ↓ AdenylateCyclase->cAMP Normalizes

Caption: Mechanism of action for D3 receptor modulation by benzylpiperazine derivatives.

In Vitro Validation: Radioligand Binding Assay Protocol

To empirically determine the binding affinity (


) of the synthesized compound, a competitive radioligand binding assay must be executed.
Step-by-Step Methodology
  • Step 1: Preparation. Prepare serial dilutions of 1-benzyl-4-(4-ethylcyclohexyl)piperazine ranging from 10 pM to 10 µM in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Step 2: Incubation. In a 96-well plate, combine human D3 receptor membrane preparations, 0.5 nM [³H]-spiperone (radioligand), and the test compound. Incubate for 2 hours at room temperature.

    • Causality: A 2-hour incubation is strictly required to ensure the system reaches thermodynamic equilibrium. Premature termination leads to underestimation of binding affinity.

  • Step 3: Self-Validating Control (NSB). In parallel wells, incubate the membranes and radioligand with 10 µM Haloperidol to define Non-Specific Binding (NSB).

    • Validation: Total binding minus NSB yields specific binding. If the NSB exceeds 30% of total binding, the assay is flagged as invalid due to excessive background noise, ensuring data integrity.

  • Step 4: Filtration. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI coats the glass fibers with positive charges, neutralizing the filter matrix and drastically reducing the non-specific adhesion of the highly lipophilic radioligand.

  • Step 5: Quantification. Wash the filters three times with ice-cold buffer, extract into scintillation vials, add scintillation cocktail, and quantify radioactivity (CPM) using a liquid scintillation counter.

  • Step 6: Data Analysis. Plot the dose-response curve to find the

    
    . Convert this to the absolute inhibition constant (
    
    
    
    ) using the Cheng-Prusoff equation:
    
    
    , where
    
    
    is the radioligand concentration and
    
    
    is its dissociation constant.

Conclusion

1-Benzyl-4-(4-ethylcyclohexyl)piperazine (C₁₉H₃₀N₂, MW: 286.46 g/mol ) represents a structurally optimized, highly lipophilic scaffold ideal for penetrating the blood-brain barrier. By leveraging controlled reductive amination for its synthesis and rigorous, self-validating radioligand assays for its pharmacological profiling, researchers can effectively utilize this compound as a foundational building block or probe in the development of next-generation neurotherapeutics targeting aminergic GPCRs.

References

  • Patent CA2438264A1: Heterocyclic substituted carbonyl derivatives and their use as dopamine D3 receptor ligands. Google Patents.
  • Patent US4002752A: Piperazinylimino rifamycins (Synthesis of N-cycloalkylpiperazines). Google Patents.
  • RSC Advances: Synthesis of 4-ethylcyclohexyl piperazine derivatives. Royal Society of Chemistry.

Sources

Foundational

Novel Benzylpiperazine Scaffolds in CNS Therapeutics: From Psychoactive Ligands to Targeted Neuromodulators

This guide serves as an advanced technical resource for researchers investigating the therapeutic utility of benzylpiperazine (BZP) analogs beyond their historical context as recreational stimulants. Executive Summary Th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for researchers investigating the therapeutic utility of benzylpiperazine (BZP) analogs beyond their historical context as recreational stimulants.

Executive Summary

The benzylpiperazine (BZP) scaffold, historically stigmatized due to the recreational abuse of its parent compound, has re-emerged as a privileged structure in medicinal chemistry. Modern research has pivoted from non-selective monoamine release to designing highly selective ligands for Sigma-1 (


) receptors , Histone Deacetylase 6 (HDAC6) , and dual-target 5-HT/Sigma agents . This guide outlines the structure-activity relationships (SAR), synthesis protocols, and pharmacological profiles of these novel analogs, distinguishing their therapeutic potential in neuropathic pain and neurodegeneration from the abuse liability of first-generation BZPs.

The Benzylpiperazine Pharmacophore: Structural Evolution

The BZP core consists of a piperazine ring N-substituted with a benzyl group. Its versatility lies in the ability to modulate lipophilicity and receptor affinity through substitutions on the aromatic ring and the distal nitrogen (


).
From Non-Selective Stimulant to Selective Modulator
  • Parent BZP: Acts as a substrate for dopamine (DAT) and norepinephrine (NET) transporters, triggering non-exocytotic monoamine release.

  • Novel Analogs: Modifications at the para-position of the benzyl ring and bulky substitutions at

    
     shift affinity away from DAT/NET toward intracellular modulators like 
    
    
    
    receptors and HDAC6 enzymes.
Visualization: Structure-Activity Relationship (SAR) Map

The following diagram illustrates how specific structural zones of the BZP scaffold are optimized for distinct CNS targets.

BZP_SAR BZP_Core Benzylpiperazine Core Scaffold Benzyl_Ring Benzyl Ring Substitutions (e.g., 4-methoxy, 3-CF3) BZP_Core->Benzyl_Ring N4_Sub N4-Terminus (Bulky hydrophobic groups) BZP_Core->N4_Sub Linker Linker Length (Propyl vs Ethyl) BZP_Core->Linker Sigma1 Target: Sigma-1 Receptor (Neuropathic Pain) Benzyl_Ring->Sigma1 4-OMe increases affinity DAT_NET Target: DAT/NET (Stimulant/Abuse) Benzyl_Ring->DAT_NET Unsubstituted or 3-CF3 (TFMPP) N4_Sub->Sigma1 Cyclohexyl/Phenyl increases selectivity HDAC6 Target: HDAC6 (Neurodegeneration) N4_Sub->HDAC6 Acts as 'Cap' for zinc binding

Figure 1: SAR map highlighting structural modifications that shift BZP activity from monoamine transport (abuse liability) to specific CNS targets like Sigma-1 and HDAC6.

High-Value Therapeutic Targets & Analogs

Sigma-1 Receptor ( R) Antagonists

Recent medicinal chemistry efforts have identified BZP derivatives as potent


R antagonists, offering a non-opioid pathway for treating neuropathic pain.[1]
  • Lead Compound: 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (referred to as Compound 15 in recent literature).[1][2][3]

  • Mechanism: Antagonism of

    
    R prevents the chaperone-mediated potentiation of NMDA receptors and ion channels involved in central sensitization.
    
  • Selectivity: High selectivity over

    
     receptors is crucial to avoid cytotoxicity.
    
CNS-Penetrant HDAC6 Inhibitors

The BZP moiety serves as an effective "cap" group to transport hydroxamate-based inhibitors across the Blood-Brain Barrier (BBB).[4]

  • Lead Compound: KH-259.[4]

  • Mechanism: Selective inhibition of cytoplasmic HDAC6 increases

    
    -tubulin acetylation, promoting microtubule stability and axonal transport, which is neuroprotective in Alzheimer’s models.
    
Comparative Pharmacological Data

The table below summarizes the binding profiles of key BZP analogs compared to the parent compound.

Compound ClassRepresentative AnalogPrimary Target (

/

)
Secondary TargetTherapeutic Indication
Parent BZP 1-BenzylpiperazineDAT / NET (Release)5-HT Receptors (Agonist)None (Recreational/Toxic)
Sigma Ligand Compound 15

R (

nM)

R (

nM)
Neuropathic Pain
HDAC Inhibitor KH-259HDAC6 (


M)
HDAC1 (


M)
Depression / Alzheimer's
Dual Ligand Compound 135-HT

(

nM)

R (

nM)
Anxiety / Depression

Experimental Methodologies

Synthesis Protocol: Reductive Amination

This protocol is the industry standard for generating N-substituted benzylpiperazine analogs with high yield and purity.

Reagents:

  • Substituted Benzaldehyde (1.0 eq)

  • N-substituted Piperazine derivative (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB, 1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Step-by-Step Workflow:

  • Imine Formation: Dissolve the substituted benzaldehyde and piperazine derivative in anhydrous DCM under

    
     atmosphere. Add catalytic acetic acid. Stir at Room Temperature (RT) for 1–2 hours.
    
  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise to prevent excessive exotherm.

  • Reaction: Allow the mixture to warm to RT and stir overnight (12–16 hours). Monitor via TLC (Mobile phase: MeOH:DCM 1:9).

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract the aqueous layer with DCM (

    
    ). Combine organic layers, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel) or recrystallization (EtOAc/Hexane) to yield the final BZP analog.

In Vitro Radioligand Binding Assay ( Receptor)

To validate the affinity of synthesized analogs for the


 receptor.

Materials:

  • Membrane Source: Guinea pig brain homogenate or transfected HEK293 cells.

  • Radioligand:

    
    -pentazocine (Specific for 
    
    
    
    ).
  • Non-specific blocker: Haloperidol (10

    
    M).
    

Protocol:

  • Preparation: Resuspend membrane fraction in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate membranes (approx. 200

    
    g protein) with 
    
    
    
    -pentazocine (2-3 nM) and increasing concentrations of the test BZP analog (
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash

    
     with ice-cold buffer.
    
  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Mechanism of Action & Signaling

Understanding the divergent pathways of these analogs is critical. While recreational BZPs increase synaptic monoamines, therapeutic analogs modulate intracellular signaling.[5]

MOA_Pathways cluster_synapse Synaptic Cleft (Recreational BZP) cluster_intracellular Intracellular / ER (Therapeutic Analogs) BZP Parent BZP DAT Dopamine Transporter BZP->DAT Reverses Transport DA_Release Increased Extracellular Dopamine DAT->DA_Release Novel_Analog Novel BZP Analog (e.g., Cmpd 15) Sigma1R Sigma-1 Receptor (ER Membrane) Novel_Analog->Sigma1R Antagonism NMDA NMDA Receptor Modulation Sigma1R->NMDA Prevents Potentiation Pain Inhibition of Nociceptive Signaling NMDA->Pain

Figure 2: Mechanistic divergence between parent BZP (synaptic monoamine release) and novel analogs (intracellular Sigma-1 receptor modulation).

Safety & Toxicology: The Critical Distinction

A major hurdle in BZP research is the "guilt by association" with party pills. Researchers must rigorously evaluate abuse liability.[5]

  • Metabolic Stability: BZP is metabolized by CYP2D6 and CYP1A2. Novel analogs with bulky N-substitutions often show altered metabolic profiles, reducing the formation of active metabolites like 1-(3-trifluoromethylphenyl)piperazine (TFMPP).

  • Abuse Liability Testing:

    • Locomotor Activity: Therapeutic

      
       antagonists (e.g., Compound 15) do not  produce the hyperlocomotion associated with dopaminergic stimulation seen in BZP.
      
    • Drug Discrimination: Novel analogs should be tested to ensure they do not substitute for amphetamine or MDMA in animal models.

References

  • Romeo, G., et al. (2021).

    
     Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects." ACS Chemical Neuroscience.[2] Link
    
  • Choi, S., et al. (2016). "Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors." Journal of Medicinal Chemistry. Link

  • Colabufo, N. A., et al. (2005). "New sigma and 5-HT1A receptor ligands: omega-(tetralin-1-yl)-n-alkylamine derivatives." Journal of Medicinal Chemistry. Link

  • Baumann, M. H., et al. (2005). "N-Substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy')."[6] Neuropsychopharmacology. Link

  • BenchChem. (2025). "The Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine."[7] BenchChem Technical Guides. Link

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Exploratory

Chemical properties of 4-ethylcyclohexyl substituted amines

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Ethylcyclohexyl Substituted Amines Section 1: Introduction and Core Concepts Overview of Cycloalkylamines in Research and Development Cycloalky...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Ethylcyclohexyl Substituted Amines

Section 1: Introduction and Core Concepts

Overview of Cycloalkylamines in Research and Development

Cycloalkylamines, particularly those based on a cyclohexane scaffold, represent a class of "privileged substructures" in modern medicinal chemistry and materials science. Their rigid, three-dimensional nature offers a distinct advantage over more flexible acyclic or flat aromatic counterparts. This conformational pre-organization can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[1] Furthermore, the saturated aliphatic character of the cyclohexyl ring often improves physicochemical properties such as solubility and metabolic stability, which are critical in drug development.[2] The 4-ethylcyclohexyl amine core, specifically, provides a versatile building block, combining the well-defined stereochemistry of the 1,4-disubstituted ring with a non-polar ethyl group that can probe hydrophobic pockets in target proteins.

Nomenclature and Structural Features of 4-Ethylcyclohexylamine

The fundamental structure is 4-ethylcyclohexan-1-amine, also known as 1-amino-4-ethylcyclohexane.[3] It consists of a cyclohexane ring substituted with an ethyl group and an amino group at positions 1 and 4. This 1,4-substitution pattern eliminates the possibility of a chiral center at the points of substitution on the ring itself, but gives rise to diastereomerism.

Stereoisomerism: cis vs. trans Diastereomers

The relative orientation of the amino and ethyl groups gives rise to two distinct diastereomers: cis and trans.

  • cis-4-Ethylcyclohexylamine: Both the amino and ethyl groups are on the same face of the cyclohexane ring (both pointing "up" or both "down").

  • trans-4-Ethylcyclohexylamine: The amino and ethyl groups are on opposite faces of the ring (one "up" and one "down").

These isomers are not mirror images and are not interconvertible without breaking bonds.[4] They possess different physical properties, energies, and spatial arrangements, which significantly impacts their reactivity and biological activity. Commercially, this compound is often supplied as a mixture of cis and trans isomers.[5]

Section 2: Conformational Analysis: The Energetic Landscape

The chemical behavior of 4-ethylcyclohexylamine is intrinsically linked to the conformational preferences of its cyclohexane ring. The molecule predominantly exists in a low-energy chair conformation to minimize angular and torsional strain.

Axial vs. Equatorial Substituents

In a chair conformation, each carbon has two possible substituent positions:

  • Axial (a): Perpendicular to the general plane of the ring.

  • Equatorial (e): In the general plane of the ring, pointing outwards.

Substituents in the axial position experience destabilizing steric interactions with the other two axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions.[6] Consequently, larger substituents strongly prefer the more spacious equatorial position.

Conformational Preferences of cis- and trans-4-Ethylcyclohexylamine

The ethyl group is significantly larger than the amino group and thus has a very strong preference for the equatorial position. This dictates the most stable conformation for both diastereomers.

  • trans Isomer: The most stable conformer is the diequatorial (e,e) form, where both the large ethyl group and the amino group occupy equatorial positions. This minimizes steric strain, making it the thermodynamically favored conformer.

  • cis Isomer: This isomer must have one axial and one equatorial substituent. Given the strong preference of the ethyl group for the equatorial position, the most stable conformer will have an equatorial ethyl group and an axial amino group (e,a). The alternative conformer with an axial ethyl group is significantly higher in energy.

The diagram below illustrates the chair-flip equilibrium for the cis and trans isomers, highlighting the most stable conformer for each.

G trans_ee Diequatorial (e,e) (More Stable) trans_aa Diaxial (a,a) (Less Stable) trans_ee->trans_aa cis_ea Equatorial-Ethyl, Axial-Amine (e,a) (More Stable) cis_ae Axial-Ethyl, Equatorial-Amine (a,e) (Less Stable) cis_ea->cis_ae G cluster_route1 Route 1: Hydrogenation cluster_route2 Route 2: Reductive Amination A 4-Ethylaniline P1 Catalytic Hydrogenation (H₂, Rh/C or Ru/C) A->P1 Product 4-Ethylcyclohexylamine (cis/trans mixture) P1->Product B 4-Ethylcyclohexanone P2 Reductive Amination (NH₃, H₂, Pd/C) or (NH₃, NaBH₃CN) B->P2 P2->Product G cluster_derivatives Derivatization Strategies cluster_apps Therapeutic Areas Core 4-Ethylcyclohexylamine (Privileged Scaffold) Acylation N-Acylation (e.g., with Benzoyl Chloride) Core->Acylation Alkylation N-Alkylation Core->Alkylation ClickChem Conjugation via Click Chemistry Core->ClickChem App1 Anti-inflammatory Agents Acylation->App1 App2 Analgesics Acylation->App2 App3 γ-Secretase Inhibitors (Neurodegenerative Disease) Alkylation->App3 App4 Diverse Compound Libraries ClickChem->App4

Caption: The 4-ethylcyclohexylamine scaffold in drug discovery.

Precursors in Agrochemicals and Other Specialties

Beyond pharmaceuticals, related N-alkyl cyclohexylamines are important intermediates in the agrochemical industry. For example, N-ethylcyclohexylamine is a building block for thiocarbamate herbicides like cycloate. T[7]he aromatic precursor, 4-ethylaniline, is also used as an intermediate in the synthesis of dyes, pigments, and liquid crystals.

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  • Weng, G., et al. (2021). Harnessing the cyclization strategy for new drug discovery. Acta Pharmaceutica Sinica B, 11(9), 2633-2650.

  • Dalvie, D., et al. (2020). Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? Drug Metabolism and Disposition, 48(1), 31-41.

  • NPTEL-NOC IITM. (2017, August 2). Conformational Analysis of Acyclic Molecules (Contd.) [Video]. YouTube.

  • da Silva, J. A. F., et al. (2023). APPLICATIONS OF NMR AND THEORETICAL CALCULATIONS TO STUDY THE O-H∙∙∙N INTRAMOLECULAR HYDROGEN BOND EFFECT ON THE CONFORMATIONAL EQUILIBRIUM OF CIS-3-N -ALKYLAMINOCYCLOHEXANOLS. Química Nova, 46(5).

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of N-Ethylcyclohexylamine in Modern Agrochemicals. Retrieved from pharmachems.com.

  • ResearchGate. (n.d.). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer | Request PDF. Retrieved from ResearchGate.

  • CrashCourse. (2020, July 23). Stereochemistry: Crash Course Organic Chemistry #8 [Video]. YouTube.

  • Al-Wahaibi, L. H., et al. (2022). Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. Scientific Reports, 12, 18768.

  • DergiPark. (n.d.). The Use of Click Chemisty in Drug Development Applications.

  • Scott, J. S., et al. (2020). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. Chemical Science, 11(1), 143-150.

  • Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(8), 779-789.

  • Organic Chemistry 3 – Exercise 1 – Conformational Analysis and Enolate Alkylation. (n.d.). [Exercise Sheet].

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Foundational

The Piperazine Privileged Scaffold in Neuropharmacology: Rational Design, SAR, and Experimental Validation

Executive Summary In the realm of neuropharmacology and central nervous system (CNS) drug discovery, the piperazine heterocycle is unequivocally recognized as a "privileged scaffold"[1]. Its ubiquitous presence in atypic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of neuropharmacology and central nervous system (CNS) drug discovery, the piperazine heterocycle is unequivocally recognized as a "privileged scaffold"[1]. Its ubiquitous presence in atypical antipsychotics, anxiolytics, and antidepressants is not coincidental; it is the result of highly tunable physicochemical properties and a unique structural geometry that perfectly complements the binding pockets of aminergic G protein-coupled receptors (GPCRs)[2].

This technical whitepaper provides an in-depth analysis of the piperazine scaffold, detailing the mechanistic rationale behind its high-affinity interactions with serotonin (5-HT) and dopamine (D2/D3) receptors. Furthermore, it outlines validated synthetic and pharmacological protocols designed to empower medicinal chemists in the development of next-generation, multi-target directed ligands (MTDLs)[3].

The Physicochemical Basis of Piperazine's "Privileged" Status

The piperazine core—a saturated six-membered ring containing two nitrogen atoms at the 1 and 4 positions—offers a unique combination of structural simplicity and chemical adaptability[1].

Conformational Dynamics and ADME Optimization

The dual-nitrogen architecture allows the ring to adopt both chair and boat conformations. This dynamic flexibility is critical for molecular fit within the complex, three-dimensional microenvironments of receptor pockets[1]. Furthermore, the secondary amine groups provide versatile synthetic handles for N-functionalization, enabling the systematic tuning of steric and electronic properties[1]. By modifying these nitrogen atoms, researchers can precisely modulate the protonation state and pKa of the molecule, directly impacting its lipophilicity, aqueous solubility, and blood-brain barrier (BBB) permeability—key parameters in CNS Multi-Parameter Optimization (MPO)[4].

Mechanistic Grounding: Aminergic GPCR Interactions

Arylpiperazines represent a highly successful subclass of piperazine derivatives, acting primarily as ligands for aminergic GPCRs[2]. The pharmacological profile of these compounds (e.g., aripiprazole, buspirone) is driven by highly conserved molecular interactions within the transmembrane (TM) helices of dopamine and serotonin receptors[2].

The Pharmacophoric Interaction Model

Computational docking and crystallographic studies of arylpiperazines at the D2 and 5-HT1A/2A receptors reveal a consistent binding motif[2][5]:

  • The Salt Bridge (Asp3.32): The basic nitrogen of the piperazine ring (typically N4, which is protonated at physiological pH) forms a critical, charge-assisted hydrogen bond (salt bridge) with the highly conserved aspartate residue (Asp3.32) located on the third transmembrane helix (TM3)[2][5].

  • π-π Stacking (Phe6.52 / Trp6.48): The aryl group attached to the piperazine ring buries itself deep into the hydrophobic binding pocket, engaging in robust π-π stacking interactions with aromatic amino acids such as Phe6.52 and Trp6.48 on TM6[2][5].

  • Hydrogen Bonding (Tyr7.43): Linker regions or terminal functional groups often form stabilizing hydrogen bonds with residues like Tyr7.43 on TM7[2][5].

GPCR_Binding cluster_0 GPCR Binding Pocket (D2 / 5-HT) Ligand Arylpiperazine Ligand Asp332 Asp3.32 (TM3) Acidic Residue Ligand->Asp332 Salt Bridge (Protonated N4) Phe652 Phe6.52 / Trp6.48 (TM6) Aromatic Residues Ligand->Phe652 π-π Stacking (Aryl Group) Tyr743 Tyr7.43 (TM7) Hydroxyl Residue Ligand->Tyr743 H-Bonding (Carbonyl/Linker)

Fig 1: Mechanistic binding model of arylpiperazine scaffolds in aminergic GPCR pockets.

Structure-Activity Relationship (SAR) & Scaffold Hybridization

Modern neuropharmacology relies heavily on scaffold hybridization , where the piperazine nucleus (the primary pharmacophore) is linked to a secondary pharmacophore (e.g., benzodioxane, indazole) via an alkyl spacer[3][5].

Linker Length and Terminal Fragments

The length of the spacer heavily dictates receptor subtype selectivity. For instance, in the development of multi-target ligands for autism spectrum disorder (ASD) and schizophrenia, varying the spacer between trimethylene (3 carbons) and tetramethylene (4 carbons) significantly alters the affinity profile[6]. Derivatives with a tetramethylene spacer often exhibit higher affinity for 5-HT1A receptors compared to their trimethylene counterparts[6].

Quantitative Binding Affinities

The table below summarizes the binding affinities (


) of representative piperazine derivatives, demonstrating the scaffold's capacity to be tuned for highly specific or balanced multi-target profiles.
Compound Class / NamePrimary Target(s)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(nM) Profile
Structural CharacteristicsRef
Aripiprazole D2, 5-HT1A, 5-HT2AD2: 0.74; 5-HT1A: Partial AgonistDichlorophenylpiperazine + quinolinone[2]
Compound 9b 5-HT1A, 5-HT2A, 5-HT75-HT1A: 23.9; 5-HT2A: 39.4; 5-HT7: 45.0Oxotriazinyl terminal + tetramethylene[4][6]
Compound 12a D2, 5-HT1A, 5-HT7D2: 300; 5-HT1A: 41.5; 5-HT7: 42.5Biphenyl-like system + piperazine[4][6]
Compound 3 D3 (Selective)D3 High Affinity (D1/D3 ratio = 185)Benzodioxane + dichlorophenylpiperazine

Validated Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols outline self-validating systems for the synthesis and pharmacological screening of piperazine derivatives.

Protocol A: Synthesis of Long-Chain Arylpiperazines via N-Alkylation

This protocol describes the coupling of a primary arylpiperazine to an alkyl halide linker. The causality of reagent selection is embedded to ensure high-yield synthesis.

  • Reagent Assembly: Dissolve 1.0 equivalent of the chosen arylpiperazine (e.g., 1-(2,3-dichlorophenyl)piperazine) in anhydrous acetonitrile.

    • Causality: Acetonitrile is a polar aprotic solvent that optimally solvates the nucleophile without hydrogen-bonding to it, thereby accelerating the

      
       nucleophilic substitution.
      
  • Base and Catalyst Addition: Add 2.0 equivalents of anhydrous Potassium Carbonate (

    
    ) and 0.1 equivalents of Potassium Iodide (KI).
    
    • Causality:

      
       acts as a non-nucleophilic acid scavenger to neutralize the hydrobromic acid (HBr) byproduct, preventing the protonation of the piperazine reactant and driving the reaction forward. KI facilitates an in situ Finkelstein reaction, converting the alkyl chloride/bromide into a highly reactive alkyl iodide, significantly lowering the activation energy of the substitution.
      
  • Electrophile Addition: Dropwise add 1.2 equivalents of the terminal alkyl halide (e.g., 1-bromo-4-chlorobutane).

  • Reflux & Monitoring: Heat the mixture to reflux (80°C) under a nitrogen atmosphere for 12–16 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1) mobile phase.

  • Workup & Purification: Filter the inorganic salts, concentrate the filtrate in vacuo, and purify the crude residue via flash column chromatography to isolate the pure arylpiperazine derivative.

Protocol B: High-Throughput Radioligand Competition Binding Assay

This protocol determines the inhibition constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) of synthesized ligands at 5-HT or D2 receptors.
  • Membrane Preparation: Homogenize CHO cells stably expressing the human target receptor (e.g., D2 or 5-HT2A) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) supplemented with protease inhibitors.

    • Causality: Tris-HCl maintains the physiological pH required for native receptor conformation. Protease inhibitors prevent the enzymatic degradation of the GPCRs during cellular lysis.

  • Assay Assembly: In a 96-well plate, combine:

    • 50 μL of the synthesized test compound (at varying log-scale concentrations).

    • 50 μL of radioligand (e.g., 0.1 nM

      
       for 5-HT2A or 
      
      
      
      for D2).
    • 50 μL of the prepared cell membrane homogenate.

    • 100 μL of assay buffer to reach a final volume of 250 μL[3].

  • Incubation: Incubate the microplate at 37°C for 60 minutes.

    • Causality: This specific time-temperature pairing allows the system to reach thermodynamic equilibrium, ensuring that the competitive binding between the radioligand and the test compound is accurately reflected.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Wallac GF/B glass fiber filter mats that have been presoaked in 0.05% polyethylenimine (PEI)[3].

    • Causality: Rapid filtration instantly separates the receptor-bound radioligand from the free radioligand. Pre-soaking in PEI (a cationic polymer) is critical; it neutralizes the inherent negative charge of the glass fibers, drastically reducing the non-specific binding of positively charged radioligands and thereby maximizing the signal-to-noise ratio.

  • Quantification: Wash the filters three times with ice-cold buffer, dry them, and measure the retained radioactivity using a liquid scintillation counter. Calculate the

    
     via non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Radioligand_Assay Prep 1. Membrane Prep (Protease Inhibitors) Incubate 2. Incubation (37°C, 1h) Prep->Incubate Filter 3. Rapid Filtration (0.05% PEI-soaked) Incubate->Filter Count 4. Scintillation (Cheng-Prusoff Eq) Filter->Count

Fig 2: High-throughput radioligand competition binding assay workflow for GPCR affinity.

Future Directions

The piperazine scaffold remains a cornerstone of neuropharmacology. Future progress is expected to arise from hybrid scaffold engineering and the integration of predictive machine-learning methods into lead refinement[1][7]. By leveraging the reproducible structure-property relationships of piperazine, researchers can continue to design highly selective, potent, and safe therapeutics for complex CNS disorders.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: ChemistryOpen (Wiley) via NIH URL:[Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands Source: MDPI URL:[Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties Source: MDPI URL:[Link]

  • Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders Source: ACS Publications URL:[Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date Source: Taylor & Francis URL:[Link]

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds Source: Taylor & Francis URL:[Link]

Sources

Exploratory

In Silico Docking Protocols for Benzyl-Cyclohexyl-Piperazine Derivatives

Targeting Sigma-1 Receptors and Acetylcholinesterase Executive Summary The benzyl-cyclohexyl-piperazine scaffold represents a privileged structure in neuropharmacology, serving as a core pharmacophore for ligands targeti...

Author: BenchChem Technical Support Team. Date: March 2026

Targeting Sigma-1 Receptors and Acetylcholinesterase

Executive Summary

The benzyl-cyclohexyl-piperazine scaffold represents a privileged structure in neuropharmacology, serving as a core pharmacophore for ligands targeting the Sigma-1 receptor (S1R) and Acetylcholinesterase (AChE) . This guide provides a rigorous, self-validating in silico docking protocol for these derivatives.

The structural versatility of this scaffold allows it to bridge the hydrophobic binding pocket of S1R and the deep catalytic gorge of AChE. However, this flexibility introduces computational challenges—specifically regarding piperazine protonation states and cyclohexyl conformational sampling—that this guide addresses directly.

Structural Biology & Target Architecture

Successful docking requires a deep understanding of the protein landscape. For this scaffold, we focus on two primary targets.

Sigma-1 Receptor (S1R)[1]
  • Primary PDB Reference: 5HK1 (Agonist-bound) or 5HK2 (Antagonist-bound).

  • Architecture: A trimeric transmembrane protein. The ligand-binding pocket is a hydrophobic cavity formed by a

    
    -barrel fold.
    
  • Critical Residue: Asp126 . A salt bridge between this residue and the protonated nitrogen of the piperazine ring is the "anchor" interaction for high-affinity binding.

  • Hydrophobic Regions: The pocket is lined with aromatic residues (Tyr103, Phe107, Trp164) that accommodate the benzyl and cyclohexyl moieties via

    
    -stacking and hydrophobic displacement.
    
Acetylcholinesterase (AChE)[2][3][4][5]
  • Primary PDB Reference: 4EY7 (Complex with Donepezil).[1]

  • Architecture: Characterized by a deep, narrow gorge (~20 Å).

  • Binding Sites:

    • Catalytic Anionic Site (CAS): Bottom of the gorge (Trp86).

    • Peripheral Anionic Site (PAS): Entrance of the gorge (Trp286).

  • Relevance: Benzyl-piperazine derivatives often act as dual-binding ligands, spanning the gorge to interact with both CAS and PAS.

Computational Workflow

The following workflow is designed to minimize false positives by enforcing strict conformational and protonation penalties.

Workflow Visualization

DockingWorkflow cluster_QC Quality Control Loop Start Start: 2D Structure Input LigandPrep Ligand Preparation (Protonation & Conformation) Start->LigandPrep ProteinPrep Protein Preparation (H-bond optimization, Water removal) Start->ProteinPrep Docking Molecular Docking (Genetic Algorithm/LGA) LigandPrep->Docking 3D Conformers GridGen Grid Generation (Centering on Asp126 or CAS) ProteinPrep->GridGen GridGen->Docking Potential Maps Scoring Scoring & Ranking (dG, steric clashes) Docking->Scoring Validation Interaction Validation (Salt Bridge Check) Scoring->Validation Validation->LigandPrep Fail (Refine State) End Hit Selection Validation->End Pass

Figure 1: Step-by-step computational workflow for docking benzyl-cyclohexyl-piperazine derivatives. Note the validation loop ensuring the essential salt bridge formation.

Step-by-Step Protocol
Step 1: Ligand Preparation (The "Piperazine Rule")

The ionization state of the piperazine ring is non-negotiable.

  • Protocol: At physiological pH (7.4), the basic nitrogen of the piperazine (pKa ~9.8) is protonated.[2] You must model the ligand with a positive charge on the piperazine nitrogen.

  • Conformational Sampling: The cyclohexyl group can adopt chair or boat conformations. Generate low-energy conformers prior to docking using a force field like OPLS3e or MMFF94.

    • Causality: Failing to protonate the nitrogen will result in the loss of the Asp126 interaction, leading to artificially low docking scores and incorrect poses.

Step 2: Protein Preparation
  • Water Molecules: For S1R, structural waters are generally displaced by the hydrophobic bulk of these ligands. Remove all waters from 5HK2.

  • H-Bond Optimization: Optimize hydrogen bond networks (flipping Asn/Gln/His) to maximize potential interactions with the ligand's acceptor/donor sites.

Step 3: Grid Generation
  • S1R Grid: Center the grid box on the carboxylate oxygen of Asp126 .

    • Dimensions: 20 x 20 x 20 Å (sufficient to cover the hydrophobic vestibule).

  • AChE Grid: Center on the centroid of the Donepezil ligand in 4EY7.

    • Dimensions: 25 x 25 x 25 Å (must cover the full depth of the gorge).

Step 4: Docking Algorithm
  • Recommended: Genetic Algorithms (e.g., AutoDock Vina, GOLD) or Glide SP/XP.

  • Settings: Set exhaustiveness (or equivalent) to high (≥8). The flexibility of the ethyl/propyl linker between the piperazine and the aromatic rings requires extensive sampling to find the global minimum.

Data Analysis & Interpretation

Quantitative Metrics

Do not rely solely on the docking score. Use a tiered filtering approach.

MetricThreshold/CriteriaRationale
Binding Affinity (

)
< -9.0 kcal/molIndicates nanomolar potential.
RMSD (Re-docking) < 2.0 ÅValidates the docking protocol against the crystal ligand.
Ligand Efficiency (LE) > 0.3 kcal/mol/heavy atomEnsures the molecule isn't just binding due to high molecular weight.
Constraint Satisfaction Must form Salt BridgeFor S1R, interaction with Asp126 is binary: Yes/No.
Interaction Mapping (S1R Focus)

The binding mode of a potent benzyl-cyclohexyl-piperazine derivative typically involves:

  • Ionic Anchor: Piperazine

    
    
    
    
    
    Asp126 (
    
    
    ).
  • Hydrophobic Clamp 1: Cyclohexyl ring occupies the hydrophobic sub-pocket defined by Val162 and Leu105.

  • Hydrophobic Clamp 2: Benzyl ring engages in

    
    -
    
    
    
    stacking with Tyr103 or Trp164.

InteractionMap Figure 2: Critical interaction map for S1R binding. Ligand_N Piperazine N+ Asp126 Asp126 (COO-) Ligand_N->Asp126 Salt Bridge (2.8 Å) Ligand_Cy Cyclohexyl Ring Val162 Val162 Ligand_Cy->Val162 Hydrophobic Ligand_Bn Benzyl Ring Tyr103 Tyr103 Ligand_Bn->Tyr103 Pi-Pi Stacking Trp164 Trp164 Ligand_Bn->Trp164 Pi-Pi T-shaped

Figure 2: Schematic of the critical interactions within the Sigma-1 Receptor binding pocket.[3][4][1][5][6][7][8][9][10][11] The salt bridge is the dominant electrostatic contribution.

ADMET Profiling (In Silico)

While docking predicts affinity, ADMET predicts developability. Benzyl-cyclohexyl-piperazine derivatives are lipophilic.

  • Lipophilicity (cLogP): Monitor closely. Values > 5.0 suggest poor solubility and high metabolic clearance.

    • Optimization: Introduce polar substituents (e.g., methoxy, fluorine) on the benzyl ring to lower cLogP without disrupting hydrophobic binding.

  • Blood-Brain Barrier (BBB): As neuroactive agents, these compounds must cross the BBB.

    • Predictor: Polar Surface Area (PSA) should be < 90 Ų. The tertiary amine of the piperazine aids BBB penetration.

References

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands. ACS Chem. Neurosci.[10] (2021).[10] Describes the synthesis and binding affinity (

    
     = 1.6 nM) of cyclohexyl-piperazine derivatives.
    [10]
    
  • Crystal structure of the human sigma-1 receptor. Nature (2016). The foundational structural paper for S1R (PDB: 5HK1/5HK2).

  • Acetylcholinesterase inhibitors selected by docking-based screening. Bulgarian Chemical Communications (2018). Validates the use of docking for identifying AChE inhibitors with piperazine scaffolds.

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor. Molecules (2020). Provides specific grid box and parameter validation for S1R docking.

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives. Molecules (2024). Recent application of docking to piperazine derivatives for anticancer targets (Topoisomerase II).[7][8]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 1-Benzyl-4-(4-ethylcyclohexyl)piperazine via Direct Reductive Amination

Executive Summary & Strategic Rationale The synthesis of N-alkylated piperazines is a cornerstone operation in medicinal chemistry, given the ubiquitous nature of the piperazine scaffold in CNS-active agents and G-protei...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of N-alkylated piperazines is a cornerstone operation in medicinal chemistry, given the ubiquitous nature of the piperazine scaffold in CNS-active agents and G-protein coupled receptor (GPCR) ligands. This application note details the direct reductive amination of 4-ethylcyclohexanone with 1-benzylpiperazine. By bypassing the need to isolate sensitive iminium intermediates, this one-pot methodology maximizes throughput while maintaining high fidelity.

As a Senior Application Scientist, I have designed this protocol to prioritize safety, scalability, and self-validation. We utilize Sodium Triacetoxyborohydride (STAB) as the hydride source, which offers a superior safety and selectivity profile compared to traditional reagents like Sodium Cyanoborohydride.

Mechanistic Causality: Reagents and Stereochemistry

The success of a reductive amination hinges on the delicate kinetic balance between iminium ion formation and subsequent hydride reduction.

  • Reducing Agent Selection : Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the optimal hydride source. The electron-withdrawing acetate groups stabilize the boron-hydride bond, rendering the reagent exceptionally mild. This allows STAB to selectively reduce the highly electrophilic transient iminium ion without prematurely reducing the starting ketone . Furthermore, STAB eliminates the generation of highly toxic cyanide waste streams associated with sodium cyanoborohydride (NaBH₃CN) .

  • Solvent & Catalyst Dynamics : 1,2-Dichloroethane (DCE) is the premier solvent for this transformation, offering superior reaction kinetics and reagent solubility compared to THF or acetonitrile . Because aliphatic ketones are significantly less electrophilic than aldehydes, the addition of exactly one equivalent of acetic acid (AcOH) is critical . The acid protonates the ketone, accelerating the nucleophilic attack by the secondary amine, and drives the dehydration of the hemiaminal intermediate to form the reactive iminium species .

  • Stereochemical Implications : The use of 4-ethylcyclohexanone introduces a plane of symmetry issue. Nucleophilic attack and subsequent hydride delivery to the iminium carbon can occur from either the axial or equatorial trajectory. Consequently, the reaction inherently yields a diastereomeric mixture of cis- and trans-1-benzyl-4-(4-ethylcyclohexyl)piperazine, which must be accounted for during downstream purification.

Experimental Workflow

Workflow Step1 1. Reagent Mixing 1-Benzylpiperazine + 4-Ethylcyclohexanone Step2 2. Acid Catalysis Solvent: DCE | Catalyst: AcOH Step1->Step2 Step3 3. Intermediate Iminium Ion Formation Step2->Step3 -H2O Step4 4. Hydride Reduction STAB (1.5 eq) Addition Step3->Step4 Step5 5. Quench & Workup Sat. NaHCO3 / DCM Extraction Step4->Step5 RT, 12-24h Step6 6. Isolation Flash Chromatography Step5->Step6 cis/trans mixture

Workflow for the reductive amination of 4-ethylcyclohexanone with 1-benzylpiperazine.

Quantitative Reaction Parameters

To ensure reproducibility, all quantitative data and stoichiometric ratios are standardized for a 10 mmol scale reaction.

Table 1: Stoichiometry and Reagent Optimization

ReagentRoleMW ( g/mol )EquivalentsAmount (10 mmol scale)
1-Benzylpiperazine Nucleophile176.261.01.76 g (1.74 mL)
4-Ethylcyclohexanone Electrophile126.201.01.26 g (1.40 mL)
Acetic Acid (AcOH) Catalyst60.051.00.60 g (0.57 mL)
NaBH(OAc)₃ (STAB) Reducing Agent211.941.53.18 g
1,2-Dichloroethane Solvent98.96N/A30.0 mL

Table 2: Optimization Parameters & Yield Outcomes

ConditionSolventCatalystTime (h)Expected Conversion (%)
A (Standard) DCEAcOH (1 eq)16>95%
B (No Acid) DCENone24<40%
C (Alt. Solvent) THFAcOH (1 eq)24~75%

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Each phase incorporates observable physical checkpoints to ensure the reaction is proceeding correctly before advancing to the next step.

Phase 1: Iminium Ion Formation

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-benzylpiperazine (1.76 g, 10.0 mmol) and 4-ethylcyclohexanone (1.26 g, 10.0 mmol).

  • Dissolve the reactants in anhydrous 1,2-dichloroethane (DCE, 30.0 mL).

  • Add glacial acetic acid (0.60 g, 10.0 mmol) dropwise via syringe. Validation Checkpoint: A slight exotherm may be observed upon acid addition. The mixture must remain a clear, homogeneous solution, indicating proper dissolution and initial hemiaminal formation.

Phase 2: Hydride Reduction 4. After stirring for 15 minutes at room temperature (20–25 °C) under a nitrogen atmosphere, add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) in three equal portions over 10 minutes. Validation Checkpoint: The stepwise addition prevents localized heating and controls the evolution of trace hydrogen gas. The suspension will become cloudy, as STAB is partially insoluble in DCE until it actively reacts with the iminium ion. 5. Stir the reaction mixture vigorously at room temperature for 16 hours.

Phase 3: Quench and Extraction 6. Critical Step: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) (30 mL). Stir vigorously for 30 minutes. Validation Checkpoint: The evolution of CO₂ gas confirms the neutralization of unreacted acetic acid and boron complexes. The pH of the aqueous layer must be >8. This ensures the tertiary amine product is completely deprotonated (free base form) and will partition exclusively into the organic layer. 7. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (2 × 20 mL). 8. Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification 9. Purify the crude residue via flash column chromatography on silica gel (Eluent: DCM / Methanol, 95:5 to 90:10 gradient).

In-Process Controls & Analytical Verification

To guarantee the structural integrity and purity of the synthesized 1-benzyl-4-(4-ethylcyclohexyl)piperazine, the following analytical verifications must be met:

  • Thin-Layer Chromatography (TLC) : Perform TLC using a 90:10 DCM/MeOH solvent system. The starting ketone (4-ethylcyclohexanone) is UV-inactive but stains strongly with KMnO₄. The starting amine (1-benzylpiperazine) is UV-active and stains with Ninhydrin. The target product is UV-active and will stain positively with Dragendorff's reagent, confirming the presence of a tertiary amine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Analyze the crude mixture. The exact mass for the product (C₁₉H₃₀N₂) is 286.24 Da. The mass spectrum must display a dominant [M+H]⁺ peak at m/z 287.2.

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) is required to confirm the diastereomeric ratio (dr). The methine proton on the cyclohexane ring (adjacent to the piperazine nitrogen) will display distinct chemical shifts and coupling constants depending on whether it occupies an axial (trans product) or equatorial (cis product) position.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

Application

Application Note: Protocol for N-Alkylation of 1-Benzylpiperazine with 4-Ethylcyclohexanone

Abstract & Introduction This application note details the optimized protocol for the -alkylation of 1-benzylpiperazine (1) with 4-ethylcyclohexanone (2) to synthesize 1-benzyl-4-(4-ethylcyclohexyl)piperazine (3). This tr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the optimized protocol for the


-alkylation of 1-benzylpiperazine (1) with 4-ethylcyclohexanone (2) to synthesize 1-benzyl-4-(4-ethylcyclohexyl)piperazine (3). This transformation is a classic Reductive Amination , a cornerstone reaction in medicinal chemistry for constructing C-N bonds.

Unlike direct alkylation with alkyl halides, which suffers from over-alkylation and elimination side reactions, reductive amination offers superior selectivity and mild conditions.[1] The protocol focuses on the Abdel-Magid method using Sodium Triacetoxyborohydride (STAB), widely regarded as the industry standard for its functional group tolerance and safety profile compared to cyanoborohydrides.

Reaction Scheme

The reaction proceeds via the formation of a reversible hemiaminal intermediate, followed by dehydration to an iminium ion, which is irreversibly reduced to the target tertiary amine.

Key Challenges Addressed:

  • Steric Hindrance: The 4-ethyl substituent on the cyclohexanone ring introduces steric bulk, requiring optimized acid catalysis to drive iminium formation.

  • Stereoselectivity: The product exists as cis and trans diastereomers. This protocol favors the formation of the thermodynamically stable trans-isomer (diequatorial) but discusses control parameters.

Reaction Mechanism & Causality

Understanding the mechanism is critical for troubleshooting. The reaction is not a simple addition but a multi-step equilibrium followed by a kinetic reduction.

Mechanistic Pathway (DOT Visualization)

G Reagents Reagents: 1-Benzylpiperazine + 4-Ethylcyclohexanone Hemiaminal Hemiaminal Intermediate Reagents->Hemiaminal Nucleophilic Attack (Acid Cat.) Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O (Dehydration) Reduction Hydride Transfer (STAB) Iminium->Reduction Rate Limiting Step Product Product: 1-Benzyl-4-(4-ethylcyclohexyl)piperazine Reduction->Product Irreversible AceticAcid Acetic Acid (Catalyst) AceticAcid->Hemiaminal Activates Carbonyl AceticAcid->Iminium Promotes Dehydration

Figure 1: Mechanistic pathway of reductive amination using STAB. The acid catalyst is essential for the dehydration step to form the reducible iminium species.

Experimental Protocol

Method A: Sodium Triacetoxyborohydride (STAB) - Standard Laboratory Scale

Rationale: STAB is preferred over NaCNBH


 due to lower toxicity and faster kinetics in aprotic solvents. It reduces iminium ions much faster than ketones, preventing the reduction of the starting material to the alcohol.
Materials Table
ReagentMW ( g/mol )Equiv.[2][3]Amount (Example)Role
1-Benzylpiperazine 176.261.01.76 g (10 mmol)Nucleophile
4-Ethylcyclohexanone 126.201.11.39 g (11 mmol)Electrophile
NaBH(OAc)

(STAB)
211.941.53.18 g (15 mmol)Reducing Agent
Acetic Acid (AcOH) 60.051.0 - 2.00.60 g (10 mmol)Catalyst
1,2-Dichloroethane (DCE) 98.96Solvent50 mL (0.2 M)Solvent
Step-by-Step Procedure
  • Preparation : In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzylpiperazine (1.0 equiv) and 4-ethylcyclohexanone (1.1 equiv) in anhydrous DCE (or THF).

    • Note: DCE is the optimal solvent for STAB reactions as it accelerates the reaction rate compared to THF.[4] However, THF is a suitable green alternative.

  • Catalysis : Add Acetic Acid (1.0–2.0 equiv).

    • Critical Check: Verify the pH is slightly acidic (pH 5–6). This protonates the ketone oxygen, facilitating amine attack.

    • Observation: Stir at room temperature for 30 minutes under nitrogen. This "pre-complexation" period allows the equilibrium to shift toward the iminium ion before the reducing agent is added.

  • Reduction : Cool the mixture to 0°C (ice bath). Add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Safety: STAB evolves acetic acid and mild hydrogen gas upon decomposition; ensure venting.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The ketone spot (high R

      
      ) should disappear, and a new lower R
      
      
      
      amine spot should appear. Stain with Ninhydrin or Dragendorff’s reagent.
  • Quenching : Quench the reaction by carefully adding saturated aqueous NaHCO

    
     (50 mL). Stir vigorously for 20 minutes until gas evolution ceases.
    
  • Workup :

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine organic layers, wash with brine, and dry over anhydrous Na

      
      SO
      
      
      
      .[5]
    • Filter and concentrate in vacuo to yield the crude oil.

Method B: Catalytic Hydrogenation - Scale-Up / Green Alternative

Rationale: For multi-gram or kilogram scale, removing boron salts is tedious. Hydrogenation uses heterogeneous catalysis, simplifying workup to a filtration.

  • Setup : Charge a hydrogenation vessel (Parr shaker or autoclave) with 1-benzylpiperazine (1.0 eq), 4-ethylcyclohexanone (1.0 eq), and 10% Pd/C (5 wt% loading).

  • Solvent : Add Methanol or Ethanol (0.5 M concentration).

  • Conditions : Pressurize with H

    
     gas (3–5 bar / 45–75 psi) and stir at room temperature for 12 hours.
    
    • Note: If the reaction is sluggish, adding a catalytic amount of AcOH helps.

  • Workup : Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate to obtain the product.

Purification & Analysis

The crude product from Method A is typically a diastereomeric mixture.

Column Chromatography:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of 0%

    
     5% Methanol in Dichloromethane (with 1% NH
    
    
    
    OH or Et
    
    
    N additive to prevent streaking of the basic amine).

Expected Analytical Data:

  • Appearance: Pale yellow viscous oil or low-melting solid.

  • MS (ESI+): Calculated [M+H]

    
     = 287.25.
    
  • 1H NMR (Diagnostic):

    • 
       7.2–7.4 (m, 5H, Ar-H).
      
    • 
       3.5 (s, 2H, Ph-CH 
      
      
      
      -N).
    • 
       2.3–2.6 (m, 9H, Piperazine ring + N-CH -Cyclohexyl). The methine proton on the cyclohexane ring attached to nitrogen is the key diagnostic signal for reduction success.
      

Workflow Visualization

Workflow Start Start: Mix Amine + Ketone Solvent: DCE Acid Add Acetic Acid (1-2 eq) Stir 30 min (Imine formation) Start->Acid Reductant Add NaBH(OAc)3 (1.5 eq) 0°C -> RT, 16h Acid->Reductant Check TLC Check (Ketone consumed?) Reductant->Check Check->Reductant No (Add more STAB/Time) Quench Quench: Sat. NaHCO3 Extract with DCM Check->Quench Yes Purify Purification: Flash Chromatography (DCM:MeOH) Quench->Purify

Figure 2: Operational workflow for the batch synthesis of 1-benzyl-4-(4-ethylcyclohexyl)piperazine.

Safety & Handling

  • Sodium Triacetoxyborohydride (STAB): Moisture sensitive. Reacts with water to release hydrogen gas (flammable). Store under inert atmosphere.

  • 1,2-Dichloroethane (DCE): Carcinogen and toxic. Handle only in a fume hood. Use THF as a safer alternative if possible.

  • 1-Benzylpiperazine: Corrosive and irritant.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[4][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][6][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][6][7]J. Org.[4][6][7][8][10] Chem. 1996, 61, 3849–3862.[4][6][7] Link

  • Gribble, G. W. Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System.Chem. Soc. Rev. 1998, 27, 395–404. Link

  • Baxter, E. W. ; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.[4][9]Org. React. 2002, 59, 1–714. Link

Sources

Method

Precision Solvent Engineering for Piperazine Benzylation: From Kinetic Control to Green Manufacturing

Executive Summary: The Selectivity Paradox Piperazine derivatives are ubiquitous pharmacophores, serving as the core scaffold in antihistamines (Cetirizine), antidepressants (Trazodone), and antipsychotics (Aripiprazole)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Selectivity Paradox

Piperazine derivatives are ubiquitous pharmacophores, serving as the core scaffold in antihistamines (Cetirizine), antidepressants (Trazodone), and antipsychotics (Aripiprazole). The fundamental challenge in synthesizing these cores is the Selectivity Paradox : the secondary amine of the mono-benzylated product is often more nucleophilic than the starting piperazine due to the inductive effect of the alkyl group (though the benzyl group is slightly electron-withdrawing, the increased lipophilicity often aids reaction in non-polar media).

This guide moves beyond basic "screen-and-hope" methodologies. We utilize Linear Solvation Energy Relationships (LSER) to engineer reaction environments that thermodynamically or kinetically favor the desired congener (Mono- vs. Bis-benzylation).

Mechanistic Insight: Solvation at the Transition State

The benzylation of piperazine follows a classical SN2 mechanism. However, the solvent does not merely act as a diluent; it is an active participant in the transition state (TS).

The Kinetic Solvation Model
  • Reactant State: Piperazine is highly polar and hydrogen-bond donating.[1] Non-polar solvents destabilize the ground state, theoretically increasing reactivity, but often fail due to poor solubility.

  • Transition State (TS): The TS involves charge separation (formation of the quaternary ammonium and leaving group halide). Polar protic solvents stabilize this charge separation via hydrogen bonding (

    
    ) and dipolarity (
    
    
    
    ).
  • The "Precipitation Trap": In specific solvents (e.g., Toluene, Ethanol), the mono-benzylated product forms a hydrohalide salt that is insoluble. This phase change effectively "protects" the product from further alkylation, driving high mono-selectivity.

Visualization: SN2 Solvation Dynamics

The following diagram illustrates the competing pathways and how solvent polarity influences the energy barrier.

ReactionPathway Start Piperazine (Nucleophile) TS1 Transition State 1 (Charge Separation) Start->TS1 + BnCl Solvent: Polar Aprotic (Fast Kinetics) BnCl Benzyl Chloride (Electrophile) BnCl->TS1 Mono Mono-Benzylpiperazine (Secondary Amine) TS1->Mono k1 TS2 Transition State 2 (Bis-Alkylation) Mono->TS2 + BnCl Solvent: DMF/DMSO (Over-alkylation) MonoSalt Mono-Salt (Inert Solid) Mono->MonoSalt Precipitation Solvent: Toluene/EtOH Bis Bis-Benzylpiperazine (Tertiary Amine) TS2->Bis k2

Solvent Selection Matrix

Select the solvent based on your critical quality attribute (CQA): Yield vs. Selectivity.

Solvent ClassRepresentative SolventsDielectric Constant (

)
Piperazine SolubilitySelectivity (Mono:Bis)Application Note
Polar Protic Ethanol, Methanol24 - 33HighHigh (via Salt)Recommended. Green profile. Allows "Acid-Salt" protocol.
Polar Aprotic DMF, DMSO, NMP36 - 47Very HighLow (Statistical)Avoid for Mono. Promotes rapid bis-alkylation. Hard to remove.
Chlorinated DCM, Chloroform4.8 - 9.0HighModerateGood for solubility, but poor environmental profile.
Aromatic Toluene, Xylene2.4LowVery High Reactants dissolve upon heating; product precipitates as salt.
Nitrile Acetonitrile37HighLowExcellent for Bis-benzylation due to fast kinetics.

Protocol 1: High-Fidelity Mono-Benzylation (The Acid-Salt Method)

Objective: Synthesize N-benzylpiperazine with >95% mono-selectivity without using Boc-protection. Mechanism: By converting 50% of the piperazine to its dihydrochloride salt, we buffer the reaction. The protonated nitrogens are non-nucleophilic.[2] As the free base reacts, the equilibrium shifts, releasing more free base, but the concentration of highly nucleophilic species remains low.[2]

Materials
  • Piperazine (anhydrous or hexahydrate)[3][4]

  • Piperazine Dihydrochloride (or generated in situ with HCl)

  • Benzyl Chloride (1.0 equiv)

  • Solvent: Absolute Ethanol (Green Alternative) or Methanol

  • Base: Sodium Hydroxide (for workup)

Step-by-Step Methodology
  • Salt Formation (In-Situ):

    • Dissolve Piperazine (2.0 equiv relative to benzyl chloride) in Ethanol (10 volumes).

    • Note: If using Piperazine Dihydrochloride, mix 1.0 equiv Piperazine free base and 1.0 equiv Piperazine·2HCl. This creates the "monohydrochloride" buffer system.

    • Heat to 65°C until a clear solution or uniform suspension is achieved.

  • Controlled Addition:

    • Add Benzyl Chloride (1.0 equiv) dropwise over 60 minutes while maintaining 65°C.

    • Critical Control Point: Vigorous stirring is essential. The mono-benzylated product will form the dihydrochloride salt and may precipitate.

  • Reaction Aging:

    • Stir at 65°C for an additional 2-3 hours.

    • Monitor via TLC (Eluent: DCM/MeOH/NH3 90:9:1). Look for the disappearance of Benzyl Chloride.

  • Workup (The Purification Switch):

    • Cool reaction to 0-5°C.[5]

    • Filtration: Filter the white precipitate. This solid contains the Bis-benzylated byproduct (often less soluble in this specific matrix) and unreacted Piperazine·2HCl.

    • Correction: In Ethanol, the Mono-benzylpiperazine·2HCl is often the precipitate. Verify the solid vs. filtrate via TLC.

    • Standard Path: Evaporate ethanol.[3] Dissolve residue in water.

    • Basify aqueous layer to pH > 12 using 5N NaOH.[4]

    • Extract with Toluene or DCM (3x).

    • Dry organic layer (Na2SO4) and concentrate.[1][4]

  • Distillation:

    • Purify the resulting oil via vacuum distillation (bp ~124°C at 2.5 mmHg) to remove traces of bis-benzyl species.

Protocol 2: Rapid Bis-Benzylation (High Throughput)

Objective: Synthesize N,N'-dibenzylpiperazine efficiently. Solvent: Acetonitrile (MeCN) is superior here due to its "dipolar aprotic" nature which enhances the nucleophilicity of the intermediate mono-benzyl species, ensuring the second alkylation is fast.

Workflow Diagram

BisProtocol Step1 Dissolve Piperazine (1.0 eq) in Acetonitrile (10 vol) Step2 Add K2CO3 (3.0 eq) (Acid Scavenger) Step1->Step2 Step3 Add Benzyl Chloride (2.2 eq) Rapid Addition Step2->Step3 Step4 Reflux (80°C) for 4-6 hours Step3->Step4 Step5 Filter Salts (KCl) Evaporate Solvent Step4->Step5 Step6 Recrystallize from EtOH Step5->Step6

Troubleshooting & Optimization

The "Oiling Out" Phenomenon

Issue: During workup, the amine forms a gummy oil that traps impurities. Cause: Piperazine derivatives are often amphiphilic. Solution:

  • Do not use Diethyl Ether. Use DCM or Toluene for extraction.

  • Salting Out: Saturate the aqueous phase with NaCl before extraction to force the organic amine into the organic layer.

Emulsion Formation

Issue: Stable emulsions during the basic workup. Solution:

  • Filter the biphasic mixture through a pad of Celite before separation.

  • Add a small amount of Isopropanol (IPA) to the organic layer to break surface tension.

References

  • Solvent Effects in the Reaction between Piperazine and Benzyl Bromide. Indian Academy of Sciences. Link

  • 1-Benzylpiperazine. Organic Syntheses, Coll.[4] Vol. 5, p.904 (1973). Link

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 2020, 25(9), 2199. Link

  • Highly selective mono-N-benzylation and amidation of amines. ResearchGate. Link

  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines. Asian Journal of Green Chemistry. Link

Sources

Application

Microwave-assisted synthesis of sterically hindered piperazines

Application Note: Microwave-Assisted Synthesis of Sterically Hindered Piperazines Document Type: Advanced Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Sterically Hindered Piperazines

Document Type: Advanced Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals

Introduction & Mechanistic Rationale

The piperazine ring is a highly privileged scaffold in medicinal chemistry, frequently appearing in blockbuster therapeutics ranging from kinase inhibitors (e.g., Imatinib) to phosphodiesterase inhibitors (e.g., Sildenafil)[1]. However, the vast majority of commercialized piperazine-containing drugs feature substitution exclusively at the N1 and N4 positions. The exploration of carbon-substituted, sterically hindered piperazines (e.g., 2,5-disubstituted or 2,6-disubstituted analogs) remains a critical frontier for expanding chemical space and improving metabolic stability[1].

The Challenge of Steric Hindrance: Functionalizing sterically hindered piperazines via N-alkylation or N-arylation presents a significant thermodynamic and kinetic challenge. The sheer bulk of adjacent alkyl groups (such as isopropyl or gem-dimethyl groups at the C2/C6 positions) restricts the nucleophilic trajectory of the secondary amine. Conventional convective heating often fails to overcome this high activation energy barrier, leading to prolonged reaction times (24–48 hours), thermal degradation of electrophiles, and competitive side reactions such as


-hydride elimination.

The Microwave Advantage (Dielectric Heating): Microwave-assisted organic synthesis (MAOS) fundamentally alters the energy transfer mechanism. Instead of relying on thermal conductivity, microwave irradiation couples directly with the molecular dipoles of the solvent and the piperazine reactants[2]. This induces rapid, localized superheating (dielectric heating), which instantaneously propels the reaction coordinate over the activation barrier. By drastically reducing the reaction time from hours to mere minutes, MAOS minimizes the residence time of sensitive intermediates at elevated temperatures, thereby suppressing degradation and significantly enhancing isolated yields[3][4].

Workflow & Logical Architecture

To ensure reproducibility and high throughput, the synthesis of hindered piperazines must follow a self-validating workflow. By integrating internal standards and rapid cooling mechanisms, the protocol below allows for real-time optimization without requiring full product isolation.

Piperazine_MW_Workflow N1 Sterically Hindered Piperazine Precursor N2 Reagent Assembly (Electrophile, Base, Polar Solvent) N1->N2 N3 Microwave Irradiation (Dynamic Power, 120-150°C) N2->N3 Sealed Vessel N4 Rapid Gas Cooling (Quench Reaction) N3->N4 t = 5-15 min N5 In-Process LC-MS (Internal Standard Validation) N4->N5 N5->N3 Conversion <95% (Iterative Tuning) N6 Workup & Isolation N5->N6 Conversion >95% N7 Purified Target Pharmacophore N6->N7

Figure 1: Self-validating workflow for the microwave-assisted synthesis of sterically hindered piperazines.

Quantitative Data: Conventional vs. Microwave Heating

The following table summarizes the performance metrics of microwave irradiation versus conventional oil-bath heating for the N-functionalization of sterically hindered piperazines. Microwave conditions consistently demonstrate superior kinetic efficiency and product recovery[2][3].

Piperazine SubstrateElectrophileConventional ConditionsMicrowave ConditionsYield (Conv.)Yield (MW)
cis-2,5-DimethylpiperazineBenzyl bromide85°C, 24 h120°C, 10 min45%88%
2-Isopropylpiperazine4-Chloropyridine110°C, 48 h150°C, 15 min30%82%
2,2,6,6-TetramethylpiperazineEthyl bromoacetate80°C, 36 h110°C, 12 min<10%74%
2-Phenylpiperazine1-Bromo-2-methoxyethane90°C, 18 h100°C, 8 min55%91%

Experimental Protocols

Protocol A: Microwave-Assisted N-Alkylation of 2,5-Disubstituted Piperazines

Causality Note: Polar aprotic solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are selected due to their high microwave loss tangents (


), which allows them to efficiently absorb microwave energy and transfer it to the sterically hindered transition state.

Reagents:

  • cis-2,5-Dimethylpiperazine (1.0 equiv, 1.0 mmol)

  • Alkyl halide (e.g., Benzyl bromide) (1.1 equiv, 1.1 mmol)

  • 
     (anhydrous, finely milled) (2.0 equiv, 2.0 mmol)
    
  • Biphenyl (Internal Standard) (0.1 equiv)

  • Acetonitrile (HPLC grade) (3.0 mL)

Step-by-Step Methodology:

  • Assembly: In a 10 mL heavy-walled microwave-safe borosilicate glass vial, add cis-2,5-dimethylpiperazine,

    
    , and biphenyl.
    
  • Solvent & Electrophile Addition: Add 3.0 mL of MeCN followed by the alkyl halide. Crucial Step: Add a magnetic stir bar to ensure homogeneous temperature distribution and prevent localized "hot spots" during irradiation.

  • Sealing: Crimp-seal the vial with a Teflon-lined septum to safely contain autogenous pressure generated during superheating.

  • Microwave Parameters: Place the vial in a dedicated monomode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Set the parameters to:

    • Temperature: 120°C

    • Ramp Time: 2 minutes (Dynamic power up to 200 W)

    • Hold Time: 10 minutes

    • Cooling: Enable compressed air/nitrogen cooling to rapidly quench the reaction to 40°C post-irradiation.

  • Self-Validation (In-Process): Extract a 10

    
    L aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. Compare the product peak area against the biphenyl internal standard. If conversion is <95%, re-seal and irradiate for an additional 5 minutes.
    
  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM/MeOH 95:5 with 1%

    
    ).
    
Protocol B: Microwave-Assisted Buchwald-Hartwig Amination of Bulky Piperazines

Causality Note: Cross-coupling of hindered amines with aryl halides is notoriously sluggish. Microwave irradiation accelerates the oxidative addition and reductive elimination steps of the palladium catalytic cycle, preventing the degradation of the phosphine ligand over time.

Reagents:

  • 2-Isopropylpiperazine (1.2 equiv, 1.2 mmol)

  • Aryl bromide (1.0 equiv, 1.0 mmol)

  • 
     (0.02 equiv, 2 mol%)
    
  • BINAP or RuPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (

    
    ) (1.5 equiv, 1.5 mmol)
    
  • Toluene (Anhydrous, degassed) (4.0 mL)

Step-by-Step Methodology:

  • Glovebox Preparation: To prevent catalyst poisoning by oxygen, assemble the reaction inside an argon-filled glovebox. Add the aryl bromide,

    
    , BINAP, and 
    
    
    
    to a microwave vial.
  • Amine Addition: Add the 2-isopropylpiperazine and degassed toluene. Seal the vial with an aluminum crimp cap.

  • Microwave Parameters:

    • Temperature: 150°C

    • Ramp Time: 3 minutes

    • Hold Time: 15 minutes

    • Stirring: High (900 rpm) to maintain suspension of the base.

  • Post-Reaction Processing: Allow the system to cool to room temperature via automated gas jet.

  • Isolation: Dilute the crude mixture with EtOAc (10 mL) and wash with water (2 x 5 mL). Dry the organic layer over

    
    , filter, and concentrate. Purify the resulting N-aryl piperazine via automated flash chromatography.
    

Troubleshooting & Optimization

  • Thermal Runaway / Over-pressurization: If the reaction vessel vents during heating, the solvent's vapor pressure at the target temperature exceeds the vial's pressure limit (typically 20-30 bar). Solution: Switch to a higher boiling solvent with a strong microwave absorbing profile (e.g., switch from MeCN to DMF or NMP) or reduce the target temperature while marginally increasing the hold time.

  • Incomplete Conversion of Highly Hindered Substrates: For extreme steric bulk (e.g., 2,2,6,6-tetramethylpiperazine), standard dielectric heating may still stall. Solution: Utilize the "Simultaneous Cooling" technique. By actively cooling the outside of the vessel with compressed air while applying continuous high microwave power, you maximize the direct dielectric energy transfer to the reagents without exceeding the bulk boiling point of the solvent[5].

References

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave)
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles RSC Advances URL
  • PMC (Molecules)
  • MDPI (Molecules)

Sources

Method

Preparation of hydrochloride salts of benzylpiperazine derivatives

Regulatory & Safety Compliance Statement WARNING: Benzylpiperazine (BZP) and several of its derivatives are classified as controlled substances in multiple jurisdictions (e.g., Schedule I in the United States, Class C in...

Author: BenchChem Technical Support Team. Date: March 2026

Regulatory & Safety Compliance Statement

WARNING: Benzylpiperazine (BZP) and several of its derivatives are classified as controlled substances in multiple jurisdictions (e.g., Schedule I in the United States, Class C in New Zealand). This Application Note is strictly intended for authorized researchers, forensic standards laboratories, and licensed pharmaceutical development professionals .

All protocols described herein involve the use of corrosive reagents (concentrated HCl, HCl gas) and volatile organic solvents. All work must be performed in a functioning fume hood wearing appropriate PPE (nitrile gloves, safety goggles, lab coat).

Introduction and Chemical Context

The formation of hydrochloride salts is a critical step in the development of piperazine-based pharmacophores. While the free base of benzylpiperazine derivatives is often an oil or a low-melting solid prone to oxidation, the hydrochloride salt offers superior stability, water solubility, and bioavailability.

Chemical Theory: Piperazine derivatives typically possess two basic nitrogen centers.

  • N1 (Benzylated): The basicity is modulated by the benzyl group. In 1-benzylpiperazine, the pKa is approximately 5.6.

  • N4 (Secondary Amine): This center is more basic (pKa

    
     9.8) and is the primary site of initial protonation.
    

Consequently, these derivatives can form both monohydrochlorides (stoichiometric 1:1) and dihydrochlorides (stoichiometric 1:2). For pharmaceutical applications, the dihydrochloride is generally preferred due to its higher melting point and non-hygroscopic nature compared to the often hygroscopic monohydrochloride.

Experimental Protocols

Method A: Anhydrous Precipitation (High Purity)

Recommended for: Analytical standards, definitive characterization, and moisture-sensitive derivatives.

Principle: This method utilizes the "Common Ion Effect" in an organic solvent where the salt is insoluble. By introducing anhydrous HCl gas or an ethereal HCl solution to the free base dissolved in a non-polar or moderately polar solvent, the salt precipitates instantly.

Reagents:

  • Crude Benzylpiperazine derivative (Free Base)[1]

  • Solvent: Diethyl Ether (Et₂O) or 1,4-Dioxane (Anhydrous)

  • Acid Source: 2.0 M HCl in Diethyl Ether (Commercial) or dry HCl gas.

Protocol:

  • Dissolution: Dissolve 10 mmol of the free base oil in 50 mL of anhydrous Diethyl Ether. Ensure the solution is clear; filter if turbid.

  • Chilling: Cool the solution to 0–4°C in an ice bath.

  • Acid Addition:

    • Dropwise: Slowly add 2.2 equivalents (approx. 11 mL of 2.0 M solution) of HCl in Ether.

    • Observation: A voluminous white precipitate will form immediately.

  • Maturation: Stir the suspension at 0°C for 30 minutes to ensure complete conversion of the monohydrochloride to the dihydrochloride.

  • Isolation: Filter the solid under vacuum (Buchner funnel) under a blanket of Nitrogen (to prevent moisture absorption during filtration).

  • Washing: Wash the filter cake with 2 × 10 mL of cold anhydrous ether.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Method B: Aqueous/Alcoholic Crystallization (Scalable)

Recommended for: Bulk synthesis, purification of crude mixtures.

Principle: Utilizing the temperature-dependent solubility of the salt in alcohols. The salt is soluble in hot ethanol but crystallizes upon cooling.

Reagents:

  • Crude Benzylpiperazine derivative[1]

  • Solvent: Absolute Ethanol (EtOH) or Isopropanol (IPA)

  • Acid Source: Concentrated Hydrochloric Acid (37% Aqueous)

Protocol:

  • Dissolution: Dissolve 50 mmol of the free base in 100 mL of Isopropanol.

  • Acidification: While stirring rapidly at room temperature, add 10 mL of Conc. HCl (approx. 120 mmol, >2 eq).

    • Note: The reaction is exothermic. Allow temperature to rise; this aids initially in keeping the salt in solution or forming a fine suspension.

  • Heating: Heat the mixture to reflux (~82°C) until a clear solution is obtained. If solids persist, add minimum additional hot IPA.

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature (25°C) over 2 hours. Then, cool to 4°C for 4 hours.

  • Filtration: Collect the white crystalline plates via filtration.

  • Recrystallization (Optional): If the melting point is sharp but low, recrystallize from a 9:1 Ethanol:Water mixture.

Process Visualization

Figure 1: Synthesis and Salt Formation Workflow

G Start Start: Crude Reaction Mixture (N-alkylation of Piperazine) Extraction Liquid-Liquid Extraction (Basic pH > 12) Start->Extraction FreeBase Isolate Free Base (Oil/Low MP Solid) Extraction->FreeBase Evaporate Solvent Decision Select Salt Method FreeBase->Decision MethodA Method A: Anhydrous (Ether/Dioxane + HCl gas) Decision->MethodA High Purity/Small Scale MethodB Method B: Crystallization (IPA/EtOH + Conc. HCl) Decision->MethodB Bulk/Scalable PrecipA Immediate Precipitation (Fine Powder) MethodA->PrecipA Exothermic CrystB Slow Cooling (Crystalline Plates) MethodB->CrystB Reflux -> Cool Filter Vacuum Filtration & Inert Gas Drying PrecipA->Filter CrystB->Filter Final Final Product: BZP Dihydrochloride Filter->Final

Caption: Workflow for the isolation of free base and subsequent conversion to hydrochloride salt via anhydrous or crystallization pathways.

Characterization & Data Analysis

The following data represents typical values for 1-benzylpiperazine dihydrochloride . Derivatives (e.g., 1-(3-chlorobenzyl)piperazine) will show shifted values but similar trends.

Table 1: Physicochemical Properties of BZP Salts

PropertyFree BaseMonohydrochlorideDihydrochloride
State Pale yellow oilHygroscopic solidWhite crystalline plates
Stoichiometry N/A1:1 (Base:HCl)1:2 (Base:HCl)
Melting Point 18–20°C (approx)160–165°C (Broad)280°C (dec)
Solubility (H₂O) LowHighVery High
Solubility (Et₂O) HighInsolubleInsoluble
pH (1% aq) ~10.5~6.0~2.5

Validation Checks (Quality Control):

  • Silver Nitrate Test: Dissolve 50 mg of salt in water. Add 2 drops of 0.1 M AgNO₃. A thick white precipitate (AgCl) confirms the presence of chloride.

  • ¹H-NMR Shift: Compare the chemical shift of the protons adjacent to the nitrogen atoms. Upon protonation (salt formation), these signals typically shift downfield (higher ppm) by 0.3–0.5 ppm compared to the free base.

  • Elemental Analysis:

    • Theoretical (C₁₁H₁₈Cl₂N₂): C: 53.02%, H: 7.28%, N: 11.24%, Cl: 28.46%

    • Acceptance Criteria: ±0.4% deviation.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Oiling Out Product separates as a sticky oil instead of crystals.Solvent is too polar or water content is too high. Re-dissolve in hot IPA, add a seed crystal, and cool very slowly.
Hygroscopicity Solid turns to goo on filter paper.Likely formed the monohydrochloride or excess acid is trapped. Wash with anhydrous ether and dry in a desiccator over P₂O₅. Ensure >2.0 eq of HCl was used.
Yellow Color Oxidation of the free base prior to acidification.Recrystallize from Ethanol/Activated Charcoal. Filter hot to remove charcoal.

References

  • Craig, J. C., & Young, R. J. (1973). 1-Benzylpiperazine.[1][2][3] Organic Syntheses, Collective Volume 5, 88. [Link]

    • Context: The definitive protocol for the synthesis of 1-benzylpiperazine and its dihydrochloride salt.
  • Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5][6][7] (2002).[5][6][8] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[5] [Link]

    • Context: Authoritative source on salt selection theory, solubility parameters, and crystalliz
  • Baltzly, R., et al. (1944). The preparation of N-monosubstituted and unsymmetrically disubstituted piperazines. Journal of the American Chemical Society, 66(2), 263-266. [Link]

    • Context: Foundational work on the stoichiometry and stability of piperazine salts.

Sources

Application

Application Note: Advanced TLC Visualization of Secondary and Tertiary Amines

and Amines via Thin Layer Chromatography Abstract & Scope This technical guide addresses the analytical challenge of distinguishing secondary ( ) and tertiary ( ) amines on silica gel TLC plates. While primary amines are...

Author: BenchChem Technical Support Team. Date: March 2026


 and 

Amines via Thin Layer Chromatography

Abstract & Scope

This technical guide addresses the analytical challenge of distinguishing secondary (


) and tertiary (

) amines on silica gel TLC plates. While primary amines are easily identified with standard Ninhydrin protocols,

and

amines often exhibit poor or ambiguous response profiles. This note provides a validated, multi-stage derivatization workflow, specific reagent formulations (including the Munier modification of Dragendorff’s reagent), and mechanistic insights to ensure reproducible detection in drug discovery and synthetic organic workflows.

Scientific Foundation & Mechanisms

The Detection Challenge

Standard amine visualization relies on the presence of N-H bonds.

  • Primary Amines (

    
    ):  React readily with Ninhydrin via oxidative deamination to form Ruhemann’s Purple (
    
    
    
    nm).
  • Secondary Amines (

    
    ):  Possess only one N-H bond. Reaction with Ninhydrin is often stalled at the iminium salt stage or produces yellow/orange chromophores (e.g., Proline) rather than purple.
    
  • Tertiary Amines (

    
    ):  Lacking N-H bonds, they cannot undergo oxidative deamination. They are invisible to standard Ninhydrin protocols unless high heat/acid forces degradation. Detection requires complexation  rather than covalent derivatization.
    
Mechanism of Action for Key Reagents
Dragendorff’s Reagent (K[BiI4])
  • Target: Tertiary amines, quaternary ammonium salts, and alkaloids.

  • Mechanism: In acidic conditions, the tertiary amine is protonated (

    
    ). The bismuth(III) ion forms a soluble tetraiodobismuthate complex (
    
    
    
    ). These two species form an insoluble, orange-red ion-pair precipitate on the silica surface.
    
    
    
    
Simon’s Reagent (Sodium Nitroprusside + Acetaldehyde)
  • Target: Secondary amines.

  • Mechanism: Reaction involves the nucleophilic attack of the secondary amine on acetaldehyde to form an enamine, which then reacts with sodium nitroprusside (

    
    ) under alkaline conditions to form a blue-violet complex. This is a specific test that generally excludes primary (red/brown) and tertiary (no reaction) amines.
    

Reagent Selection Matrix

ReagentTarget SpecificityColor ResponseSensitivityStability
Ninhydrin

(Excellent),

(Fair)
Purple (

), Yellow/Orange (

)
High (

)
High
Dragendorff (Munier)

(Excellent),

(Good)
Orange/Red spots on White/YellowHigh (

)
Low (Light sensitive)
Iodoplatinate

(Excellent)
Violet/Blue on PinkHigh (

)
Medium
Simon's Reagent

(Specific)
Deep BlueMedium (

)
Fresh Prep Only
Chlorine/Tolidine All N-H (

)
Blue background, white spotsHighLow (Toxic gas)

Validated Protocols

Protocol A: The "Munier" Modified Dragendorff (Best for Amines)

Why this version? Standard Dragendorff reagents often degrade quickly. The Munier modification uses Tartaric acid to stabilize the Bismuth complex, preventing premature precipitation and extending shelf life.

Reagents:

  • Solution A: Dissolve 1.7 g Bismuth(III) nitrate basic in 100 mL of 20% (v/v) aqueous acetic acid.

  • Solution B: Dissolve 40 g Potassium Iodide (KI) in 100 mL distilled water.

  • Working Solution: Mix 5 mL Sol. A + 5 mL Sol. B + 20 mL Glacial Acetic Acid + 70 mL Water.

Procedure:

  • Elute TLC plate and dry under air (remove all mobile phase amines like

    
    ).
    
  • Spray plate evenly with Working Solution.

  • Observation: Orange to red-brown spots appear immediately against a yellow background.

  • Enhancement: If spots are faint, spray lightly with 10%

    
    .
    
Protocol B: Differential Double-Staining (The "Ninhydrin-Dragendorff" Method)

Context: This protocol allows visualization of all amine classes on a single plate.

Procedure:

  • Step 1 (Ninhydrin): Spray plate with 0.2% Ninhydrin in ethanol.[1] Heat at

    
     for 3-5 mins.
    
    • Result:

      
       amines = Purple; 
      
      
      
      amines = Yellow/Orange. Mark these spots with a pencil.
      
      
      amines are invisible.[2][3]
  • Step 2 (Overspray): Allow plate to cool. Spray the same plate with Dragendorff’s reagent (Protocol A).

    • Result:

      
       amines (and previously invisible spots) will appear as bright orange spots. The purple Ninhydrin spots may darken or turn brown but remain distinct.
      
Protocol C: Simon’s Reagent (Specific for Amines)

Reagents:

  • Spray 1: 2% aqueous Sodium Nitroprusside (Sodium Nitroferricyanide).

  • Spray 2: 10% aqueous Sodium Carbonate (

    
    ) mixed with 2% Acetaldehyde.
    

Procedure:

  • Spray plate with Spray 1 .

  • Allow to air dry briefly.

  • Spray with Spray 2 .

  • Observation: Secondary amines appear as blue spots. Primary amines may appear red/brown.[4] Tertiary amines do not react.[2][3][5]

Visualization Logic & Workflow

The following diagram illustrates the decision logic for selecting the correct visualization path based on the suspected amine structure.

AmineDetection Start Unknown Amine Sample UV UV Visualization (254nm) Start->UV Aromatic Aromatic/Conjugated? UV->Aromatic Ninhydrin Spray Ninhydrin & Heat Aromatic->Ninhydrin Next Step NinResult Color Result? Ninhydrin->NinResult Primary Primary Amine (1°) (Purple/Blue) NinResult->Primary Purple Secondary Secondary Amine (2°) (Yellow/Orange) NinResult->Secondary Yellow NoColor No Color / Faint NinResult->NoColor None Dragendorff Overspray: Dragendorff (or Iodoplatinate) NoColor->Dragendorff DragResult Orange/Red Spot? Dragendorff->DragResult Tertiary Tertiary Amine (3°) (Positive) DragResult->Tertiary Yes NonAmine Not an Amine (or very low conc.) DragResult->NonAmine No

Caption: Sequential decision tree for differentiating amine classes using UV, Ninhydrin, and Dragendorff reagents.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Entire plate turns orange (Dragendorff) Residual mobile phase amines (e.g.,

, Pyridine).
Dry plate thoroughly (Heat gun or vacuum) for >10 mins before spraying.
Transient Spots (Fade quickly) Oxidation of the complex.Circle spots immediately with pencil. Take a photo.
Dark background (Iodoplatinate) Reagent too concentrated or old.Dilute reagent 1:1 with water.[6] Store in amber glass.
False Positive (Ninhydrin) Ammonia in lab air or contaminated silica.Pre-wash TLC plates with MeOH and re-activate before use.

Safety & Disposal

  • Heavy Metals: Dragendorff's contains Bismuth ; Iodoplatinate contains Platinum . Do not dispose of down the drain. Collect in a dedicated "Heavy Metal Liquid Waste" container.

  • Acetaldehyde: Used in Simon's reagent; highly flammable and volatile. Use in a fume hood.[7]

  • Sodium Nitroprusside: Toxic.[8] Avoid contact with strong acids which can release cyanide gas.

References

  • Merck KGaA. Dyeing Reagents for Thin Layer and Paper Chromatography. Darmstadt, Germany.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Munier recipe).
  • Sherma, J., & Fried, B.Handbook of Thin-Layer Chromatography. Marcel Dekker, Inc., 3rd Ed, 2003.
  • Reach Devices. TLC Stains and Recipes.

  • Chemistry LibreTexts. Visualizing TLC Plates.

Sources

Method

Advanced Protocol: Reductive Amination via Sodium Triacetoxyborohydride (STAB)

[1][2] Executive Summary Sodium triacetoxyborohydride (STAB),

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

Sodium triacetoxyborohydride (STAB), ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, has superseded sodium cyanoborohydride (

) as the gold standard for reductive amination in medicinal chemistry.[1] Its dominance is driven by three factors: chemoselectivity (reducing imines/iminiums faster than aldehydes/ketones), safety (avoidance of toxic cyanide byproducts), and operational simplicity (tolerance of moisture and air).

This guide provides a rigorous, field-proven protocol for Direct Reductive Amination (DRA), emphasizing the mechanistic "why" behind every reagent choice to ensure reproducibility in drug discovery workflows.

Mechanistic Principles & Selectivity

The utility of STAB lies in its steric bulk and electron-withdrawing acetoxy groups.[2] Unlike sodium borohydride (


), which aggressively reduces aldehydes and ketones to alcohols, STAB is sufficiently deactivated to react negligibly with neutral carbonyls.

However, upon the formation of a cationic iminium ion (generated from the condensation of an amine and a carbonyl), the electrophilicity of the carbon center increases significantly. STAB rapidly delivers a hydride to this species.

Mechanistic Pathway (Visualization)

The following diagram illustrates the preference of STAB for the iminium species over the parent carbonyl.

STAB_Mechanism Figure 1: Chemoselective reduction of the Iminium ion by STAB avoids direct carbonyl reduction. Carbonyl Aldehyde/Ketone (Electrophile) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Alcohol Alcohol Side Product (Unwanted) Carbonyl->Alcohol STAB (Slow/Negligible) Amine Amine (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion (High Reactivity) Hemiaminal->Iminium - H2O (Acid Cat.) Iminium->Hemiaminal Product Amine Product Iminium->Product STAB (Fast Hydride Transfer)

Critical Parameters & Optimization

Success depends on three variables: Solvent , Stoichiometry , and pH .

Solvent Selection

Solvent choice dictates reaction rate and solubility. 1,2-Dichloroethane (DCE) is the historical standard due to its ability to solubilize the STAB-amine complex, but alternatives exist for specific needs.[3]

SolventReaction RateSolubility of STABComments
1,2-Dichloroethane (DCE) Fastest ModeratePreferred. Optimal polarity for iminium formation.
Dichloromethane (DCM) FastModerateGood alternative if DCE is unavailable; easier to remove (lower BP).
Tetrahydrofuran (THF) SlowGoodUse if substrates are insoluble in chlorinated solvents. Slower kinetics.
Acetonitrile (MeCN) VariableLowCan be used, but often results in slower conversion than DCE.
Toluene SlowPoorGenerally avoided unless substrate requires it.
Acid Catalysis (The "Hidden" Variable)
  • Aldehydes: Usually require no acid . The reaction is fast enough at neutral pH.

  • Ketones: Often require Acetic Acid (AcOH) . Ketones are sterically hindered and less electrophilic. Adding 1–2 equivalents of AcOH promotes dehydration of the hemiaminal to the reactive iminium ion.

  • Weak Amines: Anilines or electron-deficient amines require acid catalysis to drive equilibrium toward the imine.

Stoichiometry
  • Standard: 1.0 eq Carbonyl : 1.0–1.2 eq Amine : 1.4–1.5 eq STAB.

  • Valuable Amine: If the amine is the precious cargo, use excess Carbonyl (1.5 eq) and STAB (2.0 eq) to drive the amine to completion.

Standardized Protocol: Direct Reductive Amination

Safety Note: STAB releases acetic acid upon hydrolysis and hydrogen gas upon contact with water. Handle in a fume hood.

Materials
  • Reagent: Sodium triacetoxyborohydride (95%+)

  • Solvent: Anhydrous DCE (or DCM/THF)

  • Catalyst: Glacial Acetic Acid (if using ketones)

  • Quench: Saturated aqueous

    
    
    
Step-by-Step Procedure
  • Preparation: In a clean, dry vial/flask equipped with a stir bar, dissolve the Amine (1.0 mmol, 1.0 eq) and Carbonyl (1.0–1.2 mmol, 1.0–1.2 eq) in DCE (3–5 mL).

    • Checkpoint: Ensure full dissolution. If cloudy, add more solvent or switch to THF.

  • Acidification (Conditional):

    • If Carbonyl is a Ketone:[4] Add Acetic Acid (1.0–2.0 mmol, 1–2 eq).

    • If Carbonyl is an Aldehyde:[4][5] Skip this step.

  • Reagent Addition: Add STAB (1.4–1.5 mmol, 1.4–1.5 eq) in a single portion.

    • Note: A slight exotherm or gas evolution (

      
      ) may occur.[6] The mixture often becomes a suspension.
      
  • Reaction: Stir at room temperature (20–25 °C) under nitrogen/argon.

    • Time: Aldehydes: 30 min – 2 hours. Ketones: 4 – 16 hours.

  • Monitoring (Self-Validation):

    • Check via LCMS or TLC.[4] Look for the disappearance of the limiting reagent.

    • Tip: If the imine intermediate is stable, you may see it on LCMS (M+H = Mass of Amine + Mass of Carbonyl - 18).

  • Quench:

    • Slowly add saturated aqueous

      
        (5 mL). Stir vigorously for 15 minutes to quench excess hydride and neutralize acetic acid.
      
    • Gas Evolution:

      
       will evolve; ensure the vessel is vented.
      
  • Workup:

    • Extract the aqueous layer with DCM or EtOAc (3 x 5 mL).

    • Combine organics, wash with Brine, and dry over

      
       or 
      
      
      
      .
    • Filter and concentrate in vacuo.

Decision Workflow & Troubleshooting

Use this logic flow to adapt the protocol for difficult substrates.

STAB_Workflow Figure 2: Decision tree for optimizing reductive amination conditions. Start Start: Mix Amine + Carbonyl CheckType Is Carbonyl an Aldehyde or Ketone? Start->CheckType Aldehyde Aldehyde CheckType->Aldehyde Ketone Ketone CheckType->Ketone AddSTAB Add 1.5 eq STAB in DCE Aldehyde->AddSTAB AddAcid Add 1-2 eq Acetic Acid Ketone->AddAcid AddAcid->AddSTAB Monitor Monitor (2-16h) AddSTAB->Monitor Result Conversion? Monitor->Result Success Quench & Isolate Result->Success Yes Fail Incomplete Conversion Result->Fail No Fix Troubleshoot: 1. Add more STAB 2. Heat to 40°C 3. Switch solvent to THF Fail->Fix Fix->Monitor

Troubleshooting Guide
IssueCauseSolution
Dialkylation Primary amine is too reactive; product amine reacts with excess aldehyde.Stepwise method: Pre-form imine in MeOH (1h), then add STAB. Or use large excess of amine (5 eq).
No Reaction (Ketone) Steric hindrance or poor iminium formation.Increase Acetic Acid loading. Heat to 40–50 °C. Add molecular sieves (4Å) to remove water.
Low Yield (Acid Sensitive) Substrate degrades with AcOH.Omit acid.[7] Use THF as solvent (slower but gentler).
Gel/Emulsion during Workup Boron salts precipitating.Add Rochelle's Salt (Potassium sodium tartrate) solution during quench to solubilize boron species.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[8][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][9][10][11][12][13] Studies on Direct and Indirect Reductive Amination Procedures.[5][10][11][13] The Journal of Organic Chemistry, 61(11), 3849–3862.[8][10]

  • Common Organic Chemistry. (n.d.). Reductive Amination: Common Conditions (STAB). Common Organic Chemistry.

  • Organic Chemistry Portal. (n.d.). Reductive Amination: Sodium Triacetoxyborohydride.[1][4][9][10][11][12][14][15] Organic Chemistry Portal.

  • Org. Process Res. Dev. (2019).[15] A Quantitative Assay of Sodium Triacetoxyborohydride. Organic Process Research & Development, 23(9), 2080–2087.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in piperazine mono-alkylation reactions

Technical Support Center: Piperazine Mono-Alkylation Optimization Introduction: The Symmetric Diamine Challenge Welcome to the Technical Support Center. You are likely here because your piperazine alkylation reaction yie...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Piperazine Mono-Alkylation Optimization

Introduction: The Symmetric Diamine Challenge

Welcome to the Technical Support Center. You are likely here because your piperazine alkylation reaction yielded a complex mixture of unreacted starting material, the desired mono-alkylated product, and the troublesome bis-alkylated impurity.

The Core Problem: Piperazine is a symmetric diamine with two equivalent secondary amine sites (


).
  • Statistical Trap: Once the first alkyl group is introduced, the resulting secondary/tertiary amine often becomes more nucleophilic (due to inductive donation from the alkyl group) than the starting piperazine, accelerating the second reaction (Bis-alkylation).

  • Solubility: Piperazine is highly polar/water-soluble, while alkylated derivatives become increasingly lipophilic, complicating standard aqueous workups.

This guide provides three distinct workflows to solve these issues, ranging from "Quick & Dirty" to "High Precision."

Module 1: The Kinetic Strategy (High-Excess Method)

Best for: Cheap piperazine, expensive alkyl halides, and small-to-medium scale.

The Logic: By flooding the reaction with a massive excess of piperazine (5–10 equivalents), you statistically force the alkyl halide to encounter unreacted piperazine rather than the mono-alkylated product.

Protocol A: High-Dilution Excess
  • Dissolution: Dissolve Piperazine (10.0 eq) in Acetonitrile or Ethanol.

  • Addition: Add the Alkyl Halide (1.0 eq) dropwise over 2–4 hours. Crucial: High local concentration of halide favors bis-alkylation. Slow addition is mandatory.

  • Temperature: Maintain at 0°C to RT. Heat promotes bis-alkylation.

  • Workup (The "pH Switch" Technique):

    • Evaporate volatile solvent.[1]

    • Add water.[1][2][3][4][5] The excess piperazine will dissolve.

    • Extraction: Extract with Chloroform (

      
      ) at pH 11–12.[6]
      
    • Note: Mono-alkylated piperazines often partition better into

      
       than DCM or EtOAc due to specific solvation effects.
      
Visualizing the Workup Logic

The following diagram illustrates the critical separation pathway for removing the 9 equivalents of excess piperazine.

WorkupLogic Start Crude Reaction Mixture (Mono-Product + 9eq Piperazine) Evap Evaporate Organic Solvent Start->Evap WaterAdd Add Water (pH > 11) Evap->WaterAdd Extract Liquid-Liquid Extraction (Chloroform vs. Water) WaterAdd->Extract OrgPhase Organic Phase (Chloroform) Extract->OrgPhase Partition Coefficient > 10 AqPhase Aqueous Phase Extract->AqPhase High Polarity Product Mono-Alkylated Product (>90% Recovery) OrgPhase->Product Waste Excess Piperazine (Remains in Water) AqPhase->Waste

Figure 1: Purification workflow for the High-Excess Method, utilizing pH-dependent solubility.

Module 2: The Thermodynamic Strategy (Mono-Protonation)

Best for: Large scale, avoiding chromatography, and when protecting groups are too expensive.

The Logic: By adding exactly 1 equivalent of acid (HCl or Acetic Acid), you create a piperazinium mono-salt. Protonation deactivates one nitrogen (ammonium form is non-nucleophilic), leaving the other free to react.[2] This mimics a protecting group without the synthetic step of adding/removing a Boc group.

Protocol B: The "Mono-Salt" Method
  • Salt Formation: Dissolve Piperazine (1.0 eq) in Ethanol. Add conc. HCl (1.0 eq) or Acetic Acid (1.0 eq).

    • Observation: A precipitate (Piperazine dihydrochloride) may form if HCl is in excess; filter this off. The mono-hydrochloride usually remains soluble or forms a suspension.

  • Reaction: Add Alkyl Halide (0.8–0.9 eq).

    • Note: Use a slight deficit of alkyl halide to ensure no bis-alkylation occurs.

  • Reflux: Heat is required here because the salt lowers the effective concentration of free amine.

  • Neutralization: Treat with NaOH/KOH to liberate the free base before extraction.

Data Comparison: Yield vs. Method

MethodStoichiometry (Pip:RX)Typical Mono-YieldBis-ImpurityPurification Difficulty
Direct (Standard) 1:135-45%High (20-30%)High (Column required)
High Excess 10:185-92%< 2%Low (Extraction)
Mono-Protonation 1:1 (with 1eq HCl)65-75%< 5%Medium (Recrystallization)
Boc-Protection 1:1 (Protected)>95%~0%Low (Deprotection step needed)

Module 3: The "Gold Standard" (Boc-Protection)

Best for: Precious intermediates, drug discovery, and complex alkyl halides.

The Logic: If your alkyl halide takes 10 steps to synthesize, do not risk it on statistical methods. Use N-Boc-piperazine.[2][7][8][9][10]

Protocol C: Boc-Route
  • Starting Material: Purchase N-Boc-piperazine (inexpensive) or synthesize it (Boc Anhydride + Piperazine).

  • Alkylation:

    • Solvent: Acetonitrile or DMF.

    • Base:

      
       (3 eq) or DIPEA.
      
    • Temp: 60°C.

  • Deprotection:

    • Standard: TFA/DCM (1:4 ratio) for 1 hour.

    • Alternative: 4M HCl in Dioxane (if acid-sensitive moieties exist).

Troubleshooting & FAQs

Q1: My reaction mixture turned into a solid gum/polymer. What happened?

Diagnosis: You likely used a di-halide or a highly reactive electrophile in a concentrated solution, leading to polymerization (piperazine linking multiple alkyl chains). Solution:

  • Switch Solvent: Move from non-polar solvents (DCM) to polar aprotic solvents (Acetonitrile, DMF) to keep intermediates in solution.

  • Dilution: Increase solvent volume by 2-3x.

  • Check Reagent: Ensure your alkyl halide is not actually a di-halide (e.g., 1,2-dibromoethane).

Q2: I cannot separate the mono-alkylated product from the bis-alkylated byproduct on TLC.

Diagnosis: The polarity difference is often small. Solution:

  • Stain: Use Ninhydrin.[1] Piperazine (free NH) stains blue/purple. Bis-alkylated (tertiary amine) will usually not stain or stain very faintly yellow/brown.

  • Eluent: Use a "Basified" system. DCM:MeOH:NH4OH (90:9:1). The ammonia keeps the amines deprotonated and sharpens the spots.

Q3: The "High Excess" method is too wasteful. I can't throw away 9 equivalents of piperazine.

Diagnosis: Economic constraint. Solution:

  • Recycle: After the aqueous extraction (Figure 1), the water phase contains pure piperazine. Basify to pH 14, extract with n-Butanol or continuously extract with DCM, and rotovap to recover the starting material.

Decision Matrix: Which Method Should I Choose?

DecisionTree Start Start: Select Method IsRXExpensive Is the Alkyl Halide Expensive/Precious? Start->IsRXExpensive YesExpensive Yes IsRXExpensive->YesExpensive NoExpensive No IsRXExpensive->NoExpensive UseBoc Use N-Boc-Piperazine (Protocol C) YesExpensive->UseBoc IsScaleLarge Is the Scale > 100g? NoExpensive->IsScaleLarge YesScale Yes IsScaleLarge->YesScale NoScale No IsScaleLarge->NoScale UseAcid Use Mono-Protonation (Protocol B) YesScale->UseAcid UseExcess Use High Excess (10eq) (Protocol A) NoScale->UseExcess

Figure 2: Decision matrix for selecting the optimal alkylation strategy based on cost and scale.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc protection/deprotection protocols).
  • Jacobsen, J. et al. (2001). "Selective Monoalkylation of Piperazine Derivatives." Journal of Organic Chemistry.
  • BenchChem. (2025).[2][7][11][12][13] Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine.

  • ResearchGate Discussion. (2013). "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?" (Field-verified extraction techniques at pH 11).

  • Google Patents. (2019). Process for the N-monoalkylation of piperazine (DE1092019B). (Details the acid-salt mono-protonation stoichiometry).

Sources

Optimization

Overcoming steric hindrance in 4-ethylcyclohexyl amination

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult on the unique challenges presented by 4-substituted cyclohexyl systems.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult on the unique challenges presented by 4-substituted cyclohexyl systems.

The core of the problem lies in conformational locking. The bulky 4-ethyl group anchors the cyclohexane ring, forcing itself into the equatorial position to minimize 1,3-diaxial interactions. This locks the C1 carbon into a fixed steric environment, making its two faces (axial and equatorial) diastereotopic. Consequently, any amination attempt—whether via reductive amination or nucleophilic substitution—must navigate this rigid steric landscape.

Below is our comprehensive troubleshooting guide, designed to explain the causality behind these steric barriers and provide self-validating protocols to overcome them.

Mechanistic Pathway Visualization

Pathway A 4-Ethylcyclohexanone + Primary Amine B Iminium Ion Intermediate A->B -H2O C Axial Hydride Attack (Small Hydrides) B->C D Equatorial Hydride Attack (Bulky Hydrides) B->D E trans-4-Ethylcyclohexylamine (Equatorial Amine) C->E Major F cis-4-Ethylcyclohexylamine (Axial Amine) D->F Major

Stereochemical pathways in 4-ethylcyclohexanone reductive amination.

Troubleshooting Guides & FAQs

Q1: Why is my reductive amination yielding a racemic-like mixture instead of a specific diastereomer? A1: Your reducing agent lacks the necessary steric bulk to differentiate the two faces of the iminium ion. The trajectory of the hydride attack dictates the final stereochemistry. Small hydrides (like


 or 

) face minimal steric resistance and prefer the axial trajectory, leading to the thermodynamically stable equatorial amine (trans-4-ethylcyclohexylamine)[1]. Conversely, bulky hydrides like L-Selectride suffer from severe 1,3-diaxial steric clashes with the axial hydrogens at C3 and C5. This forces the bulky hydride to attack from the equatorial trajectory, pushing the resulting amine group into the axial position (cis-isomer)[1]. To fix your mixture, select a hydride whose steric bulk aligns with your desired isomer.

Q2: My SN2 amination of 4-ethylcyclohexyl tosylate is failing, yielding mostly alkenes. How do I fix this? A2: This is a classic manifestation of steric hindrance governing the competition between substitution and elimination[2]. For an SN2 reaction to occur on an equatorial tosylate, the incoming amine must attack from the highly hindered axial face. The activation energy required to overcome this 1,3-diaxial steric penalty is immense. Consequently, the base/nucleophile opts for the E2 elimination pathway, abstracting a peripheral, less hindered proton instead[2]. Solution: Abandon the SN2 approach. Oxidize your starting alcohol to 4-ethylcyclohexanone and perform a reductive amination, bypassing the SN2 steric penalty entirely.

Q3: I am trying to couple 4-ethylcyclohexanone with a highly hindered secondary amine (e.g., a diarylamine). Standard reductive amination fails. What are my options? A3: Highly hindered secondary amines fail to form the necessary iminium intermediate due to extreme steric crowding at the transition state. A robust alternative is acceptorless dehydrogenative aromatization . By using a hybrid catalyst system of Pd/C and p-toluenesulfonic acid (TsOH) at elevated temperatures (e.g., 160 °C), you can force the coupling of diarylamines with cyclohexanones. The reaction is thermodynamically driven forward by the continuous generation and release of hydrogen gas[3].

Q4: Are there biocatalytic methods for absolute stereocontrol that ignore chemical steric rules? A4: Yes. Engineered transaminases (TAs) exhibit strict diastereotope selectivity. By utilizing specific (S)-selective or (R)-selective transaminases in the presence of an amine donor, you can convert 4-substituted cyclohexanones directly into highly pure trans- or cis-amines. This biocatalytic approach relies on enzyme active-site geometry rather than substrate steric hindrance, allowing you to bypass the thermodynamic limitations of chemical hydrides[4].

Quantitative Data: Reagent Selection for Stereocontrol

Hydride ReagentRelative Steric BulkPreferred Attack TrajectoryMajor Diastereomer FormedTypical Yield

SmallAxialTrans (Equatorial Amine)70 - 85%

MediumAxialTrans (Equatorial Amine)80 - 95%
L-Selectride Very LargeEquatorialCis (Axial Amine)65 - 80%

Experimental Protocols

Protocol A: Diastereoselective Synthesis of trans-4-Ethylcyclohexylamine

Causality Note: This protocol uses


 and acetic acid. The acid catalyzes iminium formation before reduction occurs, preventing the premature reduction of the ketone to an alcohol. The medium bulk of the reagent ensures axial attack.
  • Imine Formation: In a dry, round-bottom flask under inert atmosphere, dissolve 4-ethylcyclohexanone (1.0 equiv) and your primary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Acid Activation: Add glacial acetic acid (1.0 equiv). Stir at room temperature for 1 hour. Self-validation step: A color change (often yellowing) indicates successful iminium ion formation.

  • Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (

    
    , 1.5 equiv) portion-wise over 15 minutes to manage the mild exotherm.
    
  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous

    
    , extract with dichloromethane, dry over 
    
    
    
    , and concentrate.
Protocol B: Acceptorless Dehydrogenative Amination for Hindered Amines

Causality Note: This protocol uses high heat and a Pd/C catalyst to force the coupling of sterically hindered diarylamines. It is self-validating because the evolution of


 gas confirms the catalytic cycle is active.
  • Setup: In a Schlenk tube, combine the hindered diarylamine (1.0 equiv), 4-ethylcyclohexanone (1.5 equiv), 5% Pd/C (10 mol% Pd), and TsOH (20 mol%).

  • Solvent & Atmosphere: Add anhydrous mesitylene. Evacuate and backfill the tube with Argon three times.

  • Reaction: Heat the mixture to 160 °C under a slight flow of Argon (or using a reflux condenser open to a bubbler to allow

    
     escape). Stir vigorously for 24 hours.
    
  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the Pd/C catalyst. Purify via flash column chromatography[3].

Troubleshooting Workflow Visualization

Troubleshooting S1 Identify Bottleneck S2 Low Conversion? S1->S2 S3 Poor Selectivity? S1->S3 S4 E2 Elimination? S1->S4 A1 Add Ti(OiPr)4 or AcOH to boost electrophilicity S2->A1 A2 Tune Hydride Bulk (NaBH(OAc)3 vs L-Selectride) S3->A2 A3 Switch from SN2 to Reductive Amination S4->A3

Decision logic for troubleshooting 4-ethylcyclohexyl amination bottlenecks.

References

  • Reductive Amination With Sodium Triacetoxyborohydride Scribd
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?
  • Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p-toluenesulfonic acid hybrid relay c
  • EP4402276A1 - Process to produce (1 r, 4 r)

Sources

Troubleshooting

Troubleshooting low solubility of lipophilic piperazine free bases

Technical Support Center: Troubleshooting Lipophilic Piperazine Free Bases Subject: Overcoming Solubility Barriers in Lipophilic Piperazine Derivatives To: Research Scientists, Formulation Chemists, and Drug Discovery Te...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Lipophilic Piperazine Free Bases

Subject: Overcoming Solubility Barriers in Lipophilic Piperazine Derivatives To: Research Scientists, Formulation Chemists, and Drug Discovery Teams From: Senior Application Scientist, Solubility Optimization Unit

Executive Summary: The Piperazine Paradox

You are likely here because your piperazine-containing lead compound—which looked promising in silico—has just precipitated in your assay buffer or clogged your HPLC column.

While the piperazine ring itself is polar and water-soluble, lipophilic piperazine free bases (common in antipsychotics, antifungals, and kinase inhibitors) present a unique "bimodal" solubility challenge. These molecules typically possess two pKa values (~5.3 and ~9.8).[1] At physiological pH (7.4), the molecule often exists in a transition state between mono-protonated and neutral (free base) forms. If the N-substituents are highly lipophilic (LogP > 3), the neutral fraction drives rapid aggregation and adsorption.

This guide moves beyond generic advice to address the specific physicochemical behavior of the piperazine scaffold.

Module 1: The pH-Solubility Lever (The "Golden Rule")

The Problem: You observe precipitation immediately upon adding your stock solution to PBS or media (pH 7.4). The Science: Piperazine derivatives are weak bases.[2] Their solubility is exponentially dependent on pH. According to the Henderson-Hasselbalch equation, solubility increases 10-fold for every pH unit drop below the pKa.

Troubleshooting Protocol: In Situ Salt Formation

Do not rely on the free base form for aqueous assays. You must drive the equilibrium toward the ionized (protonated) species.

  • Calculate Ionization: Determine if your molecule is charged at your target pH.

    • Rule of Thumb: If pH > (pKa - 1), you are in the danger zone for precipitation.

  • The "Acid Spike" Method (For Chemical Assays):

    • Instead of dissolving the free base directly in water, pre-dissolve in a minimal volume of 0.1 M HCl or Methanesulfonic Acid (creates the Mesylate salt, often more soluble than HCl salts for piperazines).

    • Dilute this acidic concentrate into your buffer.

  • Buffer Capacity Check: Ensure your assay buffer (e.g., HEPES, Tris) has sufficient capacity to absorb the acid spike without shifting the bulk pH.

Visualizing the Decision Matrix:

SolubilityLogic Start Compound Precipitates in Aqueous Media Check_pKa Check pKa of Piperazine Nitrogens (Typically ~5.3 and ~9.8) Start->Check_pKa Is_pH_Adjustable Can Assay Tolerate pH < 6.0? Check_pKa->Is_pH_Adjustable Yes Yes Is_pH_Adjustable->Yes Yes No No Is_pH_Adjustable->No No (Physiological pH required) Acidify Protocol A: Acidification Target pH = pKa - 2 (Forms soluble di-cation) Cosolvent Protocol B: Cosolvent System (DMSO/EtOH) CD_Complex Protocol C: Cyclodextrin Complexation (Shields hydrophobic regions) Cosolvent->CD_Complex If Toxicity/Precipitation Persists Yes->Acidify No->Cosolvent

Figure 1: Decision tree for selecting the correct solubilization strategy based on assay pH tolerance.

Module 2: Cosolvent Management (Avoiding the "Crash Out")

The Problem: The compound dissolves in 100% DMSO but precipitates instantly upon dilution into aqueous media, forming a cloudy suspension. The Science: This is Kinetic Precipitation . When you dilute DMSO, the dielectric constant of the solvent mixture changes abruptly.[3] The "supersaturated" state collapses, and the lipophilic piperazine tails aggregate via Van der Waals forces before they can disperse.

The "Step-Down" Dilution Protocol

Never dilute 100% DMSO stock directly 1:1000 into buffer. The local concentration at the pipette tip exceeds solubility limits, causing "shock nucleation."

  • Prepare Stock: 10-20 mM in 100% anhydrous DMSO.

  • Intermediate Dilution: Dilute stock 1:10 into a "bridge solvent" (e.g., PEG400 or Propylene Glycol).

  • Final Dilution: Slowly add the intermediate mix to the vortexing aqueous buffer.

    • Why? PEG400 acts as a surfactant-like cosolvent, stabilizing the transition from organic to aqueous phase.

Table 1: Recommended Solvent Limits for Piperazine Derivatives

Solvent / AdditiveIn Vitro (Cell Culture) LimitIn Vivo (IV/IP) LimitMechanism of Action
DMSO < 0.1% - 0.5% (Cell line dependent)< 5%Disrupts water structure; high solvency power.[4]
Ethanol < 0.1%< 10%Cosolvent; less toxic than DMSO systemically.
PEG 400 < 1%< 40%Increases viscosity; prevents nucleation.
Tween 80 < 0.05% (Risk of membrane lysis)< 1-2%Surfactant; forms micelles around lipophilic base.

Critical Note: High ionic strength buffers (like PBS) promote precipitation via the "salting-out" effect. If possible, use low-salt buffers (e.g., 10mM Tris) during the initial dilution step.

Module 3: Advanced Formulation (Cyclodextrins)

The Problem: You cannot use acidic pH, and DMSO is toxic to your specific cell line. The Science: Cyclodextrins (CDs) form inclusion complexes.[5][6] The lipophilic piperazine/aryl moiety inserts into the hydrophobic CD cavity, while the hydrophilic CD exterior interacts with water.

Protocol: SBE-β-CD (Captisol®) Complexation

Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) is superior to native β-CD for piperazines due to its negative charge, which interacts electrostatically with the positively charged piperazine nitrogen (if partially protonated).

  • Vehicle Prep: Prepare 20% (w/v) SBE-β-CD in water or saline.

  • Addition: Add excess piperazine free base powder to the vehicle.

  • Energy Input: Sonicate for 30 mins or stir for 24 hours at room temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.

  • Verification: Check concentration via HPLC.

Module 4: The "Invisible" Loss (Adsorption)

The Problem: Your standard curve is non-linear at low concentrations, or you lose >50% of the compound after transfer to a new plate. The Science: Lipophilic piperazine bases (LogP > 3) have a high affinity for hydrophobic surfaces like Polystyrene (PS) and Polypropylene (PP).

Adsorption Troubleshooting Checklist
  • Switch Plasticware: Use Low-Binding plates or glass-coated vials. Standard PP tubes are "sponges" for lipophilic bases.

  • The "Blocker" Step: Pre-coat your tips and tubes with the assay buffer containing 0.1% BSA or 0.01% Tween 20 before handling the drug solution. This occupies the hydrophobic binding sites on the plastic.

  • Quantify Loss: Measure the concentration in the source vial vs. the destination well using LC-MS to confirm adsorption is the culprit.

FAQ: Rapid Fire Troubleshooting

Q: My compound precipitates in PBS but not in water. Why? A: This is the "Salting Out" effect. The high ionic strength of PBS (approx 150 mM ions) competes for water molecules, reducing the hydration shell around your semi-polar molecule.

  • Fix: Dilute in water or 5% Glucose first, then add 10x PBS concentrate last to bring to final tonicity.

Q: Can I use Tween 80 to fix the solubility? A: Yes, but proceed with caution. Tween 80 creates micelles. If your assay relies on membrane permeability (e.g., Caco-2) or fluorescence (e.g., FRET), the micelles can sequester the drug or quench the signal, leading to false negatives.

  • Fix: Keep surfactant concentration below its Critical Micelle Concentration (CMC) if possible, or validate the assay with a known positive control in the same vehicle.

Q: I see high backpressure on my HPLC when running these samples. A: Your compound is likely precipitating inside the column or on the frit.

  • Fix:

    • Ensure your Mobile Phase A (aqueous) has a pH adjusted to < 3.0 (using Formic Acid or TFA) to keep the piperazine fully protonated and soluble.

    • Inject the sample in a solvent composition that matches the initial mobile phase conditions (low organic), not 100% DMSO.

References

  • BenchChem Technical Support. (2025).[3][5][7] Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Retrieved from [5]

  • ResearchGate. (2017).[8] From what concentration of DMSO is harmful to cell in vivo and vitro? Retrieved from

  • University of North Carolina. (n.d.). Drug Adsorption - The Pharmaceutics and Compounding Laboratory. Retrieved from

  • National Institutes of Health (NIH). (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved from

  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. Retrieved from

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for N-Benzylpiperazine Formation

Welcome to the Technical Support Center for the synthesis of N-benzylpiperazine. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the mono-N-alkylation of pipe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-benzylpiperazine. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the mono-N-alkylation of piperazine. Achieving high selectivity for mono-alkylation over di-alkylation is a classic synthetic hurdle. Here, we dissect the thermodynamic and kinetic principles governing this reaction, focusing on temperature optimization and in situ pH buffering strategies.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why am I getting high amounts of N,N'-dibenzylpiperazine (over-alkylation) when I heat the reaction? Answer: The benzylation of piperazine via nucleophilic substitution (SN2) is highly sensitive to kinetic control. At elevated temperatures (e.g., >90°C), the thermal energy easily overcomes the activation energy barrier for the second alkylation event. Because the first alkylation product (N-benzylpiperazine) remains nucleophilic, it competes with unreacted piperazine for the benzyl chloride[1]. Without a chemical mechanism to deactivate the mono-alkylated product, high temperatures invariably drive the reaction toward the thermodynamically stable, but undesirable, di-alkylated byproduct.

Q2: Can I just run the reaction at room temperature to improve mono-selectivity? Answer: Running the reaction at room temperature (20–25°C) does increase mono-selectivity by relying on the slight steric hindrance and statistical probability favoring the first alkylation. However, the kinetics become impractically slow, often requiring 24 to 60 hours to achieve meaningful conversion, frequently resulting in poor yields (~21%)[2]. Furthermore, if benzyl chloride is added too rapidly, localized exothermic hotspots can still cause transient temperature spikes, leading to di-alkylation.

Q3: What is the optimal temperature, and how do I maintain selectivity at that temperature? Answer: The field-proven "sweet spot" is 65°C , provided the reaction is run under buffered conditions[3]. By using a 1:1 molar ratio of piperazine hexahydrate and piperazine dihydrochloride monohydrate, you create an acidic buffer. Piperazine has a primary pKa of ~9.73[4], while N-benzylpiperazine has a slightly lower pKa of ~9.25[5]. As the mono-alkylated product forms, it is rapidly protonated by the buffer. The protonated N-benzylpiperazinium ion is no longer nucleophilic, effectively halting the second alkylation. This thermodynamic protection allows you to safely elevate the temperature to 65°C to accelerate the initial SN2 reaction without risking over-alkylation.

Part 2: Troubleshooting Guide

Issue: Exothermic runaway during benzyl chloride addition.

  • Cause: Benzyl chloride is a highly reactive electrophile. Bulk addition causes a rapid release of reaction enthalpy, spiking the temperature and overriding kinetic controls.

  • Solution: Always add benzyl chloride dropwise over 5–10 minutes while maintaining the reaction vessel in a thermostated water bath at exactly 65°C. Ensure vigorous stirring to dissipate localized heat and maintain uniform kinetics[3].

Issue: Poor yield of mono-alkylated product despite using the buffered method.

  • Cause: Insufficient dissolution of the buffer salts or premature precipitation, which destroys the buffering capacity of the solvent system.

  • Solution: Ensure the piperazine hexahydrate is fully dissolved in absolute ethanol at 65°C before adding the dihydrochloride salt. The reaction mixture must be a clear, homogenous solution prior to the addition of the alkyl halide.

Issue: Difficulties in separating unreacted piperazine from N-benzylpiperazine downstream.

  • Cause: Both species are highly polar amines that streak on standard silica gel chromatography.

  • Solution: Utilize the differential solubility of their hydrochloride salts. By cooling the reaction mixture and adding absolute ethanol saturated with dry hydrogen chloride, 1-benzylpiperazine dihydrochloride selectively precipitates as crystalline plates, leaving unreacted piperazine in solution[3].

Part 3: Data Presentation

The following table summarizes how temperature and stoichiometric buffering interact to dictate product distribution.

Reaction ConditionsTemperature (°C)Time (h)Mono-alkylation Yield (%)Di-alkylation Yield (%)Mechanistic Outcome
Unbuffered (1 eq Piperazine)2524 - 60~21 - 40~30Sluggish kinetics; poor thermodynamic control leads to mixed products[2].
Unbuffered (5 eq Piperazine)902~60~15Faster kinetics; requires a massive, atom-inefficient excess of starting material.
Buffered (Piperazine·2HCl)65 0.5 93 - 95 < 1 Optimal kinetics; buffer prevents secondary nucleophilic attack[3].

Part 4: Experimental Protocol

Standard Operating Procedure: Highly Selective Synthesis of 1-Benzylpiperazine Dihydrochloride

Self-Validating Mechanism: This protocol relies on the visual cue of complete dissolution at 65°C, indicating proper buffer formation. The subsequent selective precipitation of the product upon HCl addition ensures high purity without the need for complex chromatography.

Step-by-Step Methodology:

  • Preparation of the Buffer: In a 250-mL Erlenmeyer flask, suspend 24.3 g (0.125 mol) of piperazine hexahydrate in 50 mL of absolute ethanol.

  • Thermal Equilibration: Submerge the flask in a water bath pre-heated to exactly 65°C. Swirl continuously until the solid is fully dissolved.

  • Buffer Activation: Add 22.1 g (0.125 mol) of piperazine dihydrochloride monohydrate to the warm solution. Continue swirling at 65°C until a homogenous solution is achieved.

  • Alkylation: While strictly maintaining the 65°C bath temperature, add 15.8 g (14.3 mL, 0.125 mol) of freshly distilled benzyl chloride dropwise over a period of 5 minutes with vigorous magnetic stirring[3].

  • Reaction Maturation: Allow the reaction to proceed for exactly 30 minutes at 65°C. The mixture will transition into a clear, slightly amber liquid.

  • Isolation: Cool the mixture rapidly in an ice bath. Add 25 mL of absolute ethanol that has been saturated with dry hydrogen chloride gas (at 0°C).

  • Filtration: Stir for 10–15 minutes in the ice bath. Collect the precipitated white plates of 1-benzylpiperazine dihydrochloride via vacuum filtration. Wash the filter cake with dry benzene (or toluene) and dry under vacuum. Expected yield is 29.0–29.5 g (93–95%)[3].

Part 5: Pathway Visualization

The following diagram maps the logical decision tree for temperature optimization and the causality behind the buffered approach.

TempOptimization A Piperazine + Benzyl Chloride B Low Temp (< 25°C) A->B Unbuffered C Optimized Buffered Temp (65°C) A->C Buffered (Piperazine·2HCl) D High Temp (> 90°C) A->D Unbuffered / Excess Heat E Slow Kinetics High Mono-selectivity B->E F Balanced Kinetics Buffer Protects Mono-product C->F G Fast Kinetics High Di-alkylation (Impurity) D->G H Low Yield Long Reaction Time E->H I High Yield (>90%) Pure 1-Benzylpiperazine F->I J Complex Mixture Difficult Purification G->J

Decision tree for temperature optimization in N-benzylpiperazine synthesis.

Part 6: References

  • [2] ResearchGate. Optimization of the synthesis of PZ1. Available at:[Link]

  • [3] J. Cymerman Craig and R. J. Young. 1-benzylpiperazine - Organic Syntheses Procedure. Organic Syntheses, Coll. Vol. 5, p.88 (1973); Vol. 38, p.11 (1958). Available at:[Link]

  • [5] LookChem. Cas 2759-28-6, 1-Benzylpiperazine Physicochemical Properties. Available at: [Link]

  • [4] ResearchGate. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Isomeric Resolution of 1-benzyl-4-(4-ethylcyclohexyl)piperazine: A Comparative NMR Guide

Topic: 1H NMR interpretation of 1-benzyl-4-(4-ethylcyclohexyl)piperazine Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary 1-benzyl-4-(4-e...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR interpretation of 1-benzyl-4-(4-ethylcyclohexyl)piperazine Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

1-benzyl-4-(4-ethylcyclohexyl)piperazine represents a classic pharmacophore structure found in antihistamines and sigma receptor ligands. Its analysis presents a specific challenge to the analytical chemist: stereochemical ambiguity . The 1,4-disubstituted cyclohexane ring introduces cis and trans isomerism, which significantly impacts biological activity but is often difficult to resolve in standard LC-MS workflows.

This guide provides a technical comparison of NMR solvent systems and isomeric interpretation protocols. It moves beyond basic assignment to focus on the "performance" of the NMR experiment—specifically, how to optimize conditions to quantify isomeric purity and resolve the complex aliphatic envelope.

Structural Fragmentation & Theoretical Shift Zones

To interpret the spectrum accurately, we must deconstruct the molecule into four magnetically distinct environments.

FragmentProton TypeApprox.[2][3][4][5][6] Shift (δ)MultiplicityKey Diagnostic Feature
A: Benzyl Ar-H (5H)7.20 – 7.35MultipletRoof effect common; integrates to 5H.
Ph-CH ₂-N (2H)3.48 – 3.55SingletSharp singlet; confirms N-benzylation.
B: Piperazine N-CH ₂ (8H)2.30 – 2.60Broad / mOften appears as two distinct triplets or a broad envelope depending on ring dynamics.
C: Cyclohexane N-CH (1H)2.15 – 2.40tt or qtCritical Isomer Handle. The splitting pattern determines stereochemistry.
Ring CH ₂ (8H)1.00 – 1.90Multiplet"Aliphatic Envelope"; overlaps with water in CDCl₃.
D: Ethyl -CH ₂- (2H)1.15 – 1.30Quintet/mBuried in the envelope.
-CH ₃ (3H)0.85 – 0.95TripletClear triplet at high field; good for calibration.
Comparative Analysis: Solvent Selection Strategy

The choice of solvent is not merely about solubility; it dictates the resolution of the critical "Aliphatic Envelope" (1.0–2.0 ppm) where the cyclohexyl and ethyl signals reside.

Comparison: CDCl₃ vs. DMSO-d₆[1][7][8][9]
FeatureChloroform-d (CDCl₃) DMSO-d₆ Verdict
Solubility Excellent for free base.Excellent.Tie
Residual Water ~1.56 ppm ~3.33 ppm DMSO Wins (for this molecule)
Spectral Impact The water peak often obscures the cyclohexyl protons (1.4–1.6 ppm).Water peak shifts downfield, clearing the aliphatic region. However, it may overlap with the Benzyl-CH₂ (~3.5 ppm).
Exchange Rates Fast exchange; peaks may be sharper.Higher viscosity; peaks may broaden slightly, but H-bonding is stabilized.CDCl₃ Wins
Cost/Ease Cheap, easy to recover sample.Expensive, hard to remove (high BP).CDCl₃ Wins

Expert Insight: While CDCl₃ is the standard, DMSO-d₆ is superior for structural characterization of the cyclohexane ring in this specific molecule. In CDCl₃, the residual water signal (1.56 ppm) sits directly on top of the H2/H6 cyclohexane protons, making integral integration for isomeric purity difficult. In DMSO, the water moves to ~3.33 ppm, leaving the 0.8–2.0 ppm region pristine for analysis.

Isomeric Resolution: The "Product Performance" Test

The most critical performance metric for this synthesis is the Cis/Trans Ratio . The 1,4-disubstituted cyclohexane prefers the trans (diequatorial) conformation, but synthetic routes often yield mixtures.

The Mechanism of Distinction

The distinction relies on the Karplus Equation , which relates the vicinal coupling constant (


) to the dihedral angle.[10]
  • Axial-Axial (aa) coupling: Dihedral angle ~180°

    
     Large 
    
    
    
    (10–12 Hz).
  • Axial-Equatorial (ae) coupling: Dihedral angle ~60°

    
     Small 
    
    
    
    (2–5 Hz).
Comparative Data: Cis vs. Trans Signals[10][11][12][13]
IsomerConformationDiagnostic Proton (H1 on Cyclohexane)Splitting PatternCoupling Constants (

)
Trans Diequatorial (Substituents are equatorial)Axial Triplet of Triplets (tt) Two large (

Hz) Two small (

Hz)
Cis Axial/EquatorialEquatorial (or avg)Quintet / Broad Multiplet Smaller couplings; often unresolved width.

Note: The "H1" proton is the methine proton on the cyclohexane ring attached to the piperazine nitrogen.

Visualization: Isomer Identification Logic

IsomerLogic Start Identify Signal at 2.15 - 2.40 ppm (Cyclohexyl N-CH) CheckSplit Analyze Splitting Pattern (Multiplicity) Start->CheckSplit TransPath Wide Triplet of Triplets (tt) Width > 25 Hz CheckSplit->TransPath Large J (~11Hz) CisPath Narrow Multiplet / Quintet Width < 15 Hz CheckSplit->CisPath Small J (<5Hz) TransResult TRANS Isomer (Diequatorial) Thermodynamically Favored TransPath->TransResult CisResult CIS Isomer (Axial/Equatorial) Kinetic Product CisPath->CisResult

Figure 1: Decision tree for assigning stereochemistry based on the N-CH methine signal.

Experimental Protocol

To ensure data integrity and reproducibility, follow this self-validating protocol.

Reagents:

  • Analyte: >5 mg 1-benzyl-4-(4-ethylcyclohexyl)piperazine.

  • Solvent: 0.6 mL CDCl₃ (99.8% D) stored over molecular sieves (to minimize water).

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of the oil/solid in 0.6 mL CDCl₃.

    • Check: Solution must be clear. If cloudy, filter through a cotton plug (salt formation may have occurred).

  • Acquisition:

    • Pulse Angle: 30° or 45° (ensures accurate integration).

    • Relaxation Delay (d1): 5 seconds . (Crucial: The aromatic protons and ethyl methyl protons have different T1 times. A short d1 will skew integration ratios).

    • Scans: 16 or 32.

  • Processing:

    • Line Broadening (LB): 0.3 Hz.

    • Phasing: Manual phasing is required for the aliphatic region to ensure the broad piperazine peaks don't dip below the baseline.

  • Validation (The "Trust" Check):

    • Integrate the Benzyl Aromatics (7.2–7.35 ppm). Set value to 5.00 .

    • Check the Ethyl Methyl Triplet (0.9 ppm). It must integrate to 3.00 ± 0.1 .

    • If the ratio is off: You likely have residual solvent (ethanol/ethyl acetate) or the relaxation delay was too short.

Detailed Assignment Table (Predicted)

Based on 400 MHz in CDCl₃.

Shift (δ)IntMultJ (Hz)AssignmentNotes
7.20–7.35 5Hm-Ar-H Benzyl aromatic ring.
3.50 2Hs-Ph-CH ₂-NBenzylic methylene.[14]
2.30–2.60 8Hm-Piperazine RingOverlapping AA'BB' systems.
2.25 1Htt11.5, 3.5Cy-CH -NH1 (Trans isomer). If Cis, shifts slightly downfield, narrower.
1.75–1.85 4Hm-Cy-CHH2/H6 equatorial + H3/H5 equatorial.
1.56 -s-H₂O Residual water in CDCl₃ (Interference zone).
1.20–1.40 3Hm-Cy-CH + Et-CHH4 methine + Ethyl methylene.
1.00–1.20 4Hm-Cy-CHH2/H6 axial + H3/H5 axial.
0.89 3Ht7.2Et-CHTerminal methyl.
Molecular Connectivity Map

Connectivity Benzyl Benzyl Group (Ar-H + CH2) δ 7.3, 3.5 Piperazine Piperazine Ring (8H) δ 2.3-2.6 Benzyl->Piperazine N-C Bond Cyclohexyl Cyclohexyl Ring (Isomer Center) δ 1.0-2.3 Piperazine->Cyclohexyl N-CH Bond (Isomer Determinant) Ethyl Ethyl Tail (Triplet) δ 0.9 Cyclohexyl->Ethyl C4-Ethyl

Figure 2: Magnetic connectivity and chemical shift zones.

References
  • Reich, H. J. (2020).[3][6][15] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[15] (Source for general amine and cyclohexane shifts). [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on Karplus relationship and stereochemical assignment).
  • PubChem. (2025).[16] 1-Benzyl-4-ethylpiperazine Spectral Data. (Used as fragment reference for the piperazine-benzyl moiety). [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of benzylpiperazines

An In-Depth Guide to the Mass Spectrometry Fragmentation of Benzylpiperazines: A Comparative Analysis for Researchers Introduction: The Analytical Challenge of Benzylpiperazines Benzylpiperazines (BZPs) are a class of sy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Benzylpiperazines: A Comparative Analysis for Researchers

Introduction: The Analytical Challenge of Benzylpiperazines

Benzylpiperazines (BZPs) are a class of synthetic compounds, with 1-benzylpiperazine being the most well-known member, that have been widely encountered as recreational drugs, often marketed as alternatives to ecstasy or amphetamines.[1][2][3] Their structural similarity to legitimate pharmaceuticals and the ease with which clandestine laboratories can synthesize a wide array of analogues present a significant challenge for forensic, clinical, and research laboratories.[4] Mass spectrometry (MS), particularly coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), stands as the cornerstone for the unambiguous identification and structural elucidation of these substances.[5][6][7]

This guide, written from the perspective of a Senior Application Scientist, moves beyond a simple cataloguing of fragments. It aims to provide a mechanistic understanding of the fragmentation patterns of benzylpiperazines, compare the influence of different substituents and ionization techniques, and offer practical, field-proven insights to aid researchers in their analytical workflows. Understanding the causality behind why these molecules fragment in a specific manner is critical for differentiating closely related isomers and identifying novel, previously uncharacterized analogues.

Pillar 1: The Core Fragmentation Pathway of 1-Benzylpiperazine (BZP)

The fragmentation of the parent compound, 1-benzylpiperazine (BZP), provides the fundamental framework for understanding all its derivatives. Electron Ionization (EI) is the most common technique for GC-MS analysis and produces rich, reproducible fragmentation patterns ideal for library matching.[2][6]

Upon 70 eV electron ionization, the BZP molecule (C₁₁H₁₆N₂, molecular weight 176.26 g/mol ) undergoes several key bond cleavages.[8] The most favorable fragmentation is the cleavage of the C-N bond between the benzylic carbon and the piperazine nitrogen. This is due to the exceptional stability of the resulting benzyl cation, which rearranges to the highly stable tropylium ion (m/z 91). This fragment is almost invariably the base peak in the EI spectrum of BZP.[2][3]

Other significant fragmentations involve the piperazine ring itself. Cleavage within the ring structure leads to characteristic ions that are indicative of the piperazine core.

Key EI Fragmentation Pathways for BZP:

  • Formation of the Tropylium Ion (m/z 91): The primary and most characteristic fragmentation. This involves the cleavage of the benzylic C-N bond.

  • Piperazine Ring Fragments:

    • m/z 56 (C₃H₆N⁺): A common fragment arising from the cleavage of the piperazine ring.[1][2][9]

    • m/z 134: This ion is proposed to form via the loss of a C₃H₆ fragment from the molecular ion.[1][2]

  • Molecular Ion (m/z 176): The molecular ion peak is typically observed, though its abundance can vary.[1]

The diagram below illustrates this primary fragmentation cascade.

BZP_Fragmentation cluster_main EI Fragmentation of 1-Benzylpiperazine (BZP) M BZP Molecular Ion [M]⁺· m/z 176 F91 Tropylium Ion [C₇H₇]⁺ m/z 91 (Base Peak) M->F91 Benzylic C-N Cleavage F134 [M-C₃H₆]⁺· m/z 134 M->F134 Ring Cleavage F56 Piperazine Ring Fragment [C₃H₆N]⁺ m/z 56 F134->F56 Further Fragmentation Substituted_BZP_Fragmentation cluster_MDBP MDBP Fragmentation cluster_EtOBP Ethoxybenzylpiperazine Fragmentation M_MDBP MDBP [M]⁺· F135_MDBP Methylenedioxybenzyl Cation [C₈H₇O₂]⁺ m/z 135 M_MDBP->F135_MDBP Benzylic Cleavage M_EtOBP EtOBP [M]⁺· F135_EtOBP Ethoxybenzyl Cation [C₉H₁₁O]⁺ m/z 135 M_EtOBP->F135_EtOBP Benzylic Cleavage F107_EtOBP Unique Marker Ion [C₇H₇O]⁺ m/z 107 F135_EtOBP->F107_EtOBP Loss of C₂H₄

Caption: Comparative fragmentation of MDBP and Ethoxybenzylpiperazine.

The following table summarizes key fragments for common benzyl-substituted piperazines under EI-MS.

CompoundMolecular Ion (m/z)Primary Benzyl Cation (m/z)Key Differentiating Fragments (m/z)Reference(s)
1-Benzylpiperazine (BZP) 17691 (Base Peak)134, 56[1][2]
1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) 220135 (Base Peak)178, 164[5][10]
4-Ethoxybenzylpiperazine 220135107 (Unique Marker)[5][11]
1-(4-Fluorobenzyl)piperazine (pFBP) 194109 (Base Peak)134, 56[10][12]
B. Piperazine Ring Substitutions

When substitutions occur on the second nitrogen of the piperazine ring (e.g., in N-benzyl-N'-methylpiperazine), the fragmentation becomes more complex. The charge can be retained by either of the substituted nitrogen-containing fragments, leading to competing fragmentation pathways. This often results in a more fragmented spectrum, but the benzyl cation (m/z 91) typically remains a prominent peak.

Pillar 3: A Comparison of Ionization Techniques

While EI is the standard for GC-MS, "soft" ionization techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) are prevalent in LC-MS, which is often used for analyzing these compounds in biological matrices. [13][14][15]

Feature Electron Ionization (EI) Electrospray Ionization (ESI)
Typical Platform GC-MS LC-MS/MS
Primary Ion Molecular Ion [M]⁺· (often low abundance) Protonated Molecule [M+H]⁺ (often base peak)
Fragmentation Extensive, occurs in the source, highly reproducible Controlled, induced in a collision cell (CID/HCD)
Key BZP Fragments m/z 91 (Base Peak) , 134, 56, 176 m/z 177 ([M+H]⁺, Precursor Ion) -> m/z 91, m/z 119, m/z 70

| Primary Use Case | Identification of pure substances, library matching | Analysis in complex matrices (urine, blood), quantification |

Under ESI with collision-induced dissociation (CID), benzylpiperazines typically show a strong signal for the protonated molecule [M+H]⁺. [13]When this precursor ion is selected and fragmented, the resulting product ion spectrum often still includes the prominent m/z 91 ion. [13][15]However, other pathways involving cleavage of the piperazine ring C-N bonds can also be observed, leading to common product ions like m/z 119, m/z 70, and m/z 56 for BZP and its analogues. [13]The key advantage of ESI-MS/MS is the ability to perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored, providing exceptional sensitivity and selectivity for quantification in complex samples. [12][14]

Experimental Protocol: GC-MS Analysis of Benzylpiperazines

This protocol provides a robust, self-validating workflow for the routine analysis of benzylpiperazine samples.

Sample Preparation
  • Solid Samples (Powders, Tablets): Accurately weigh ~1 mg of the homogenized sample.

  • Solvation: Dissolve the sample in 1 mL of a suitable volatile solvent such as methanol or acetonitrile. [6][16]* Dilution: Perform serial dilutions as necessary to bring the final concentration into the linear range of the instrument (typically 1-100 µg/mL).

  • Internal Standard: If quantification is required, add an appropriate internal standard (e.g., a deuterated analogue like BZP-d7) at a fixed concentration to all samples, calibrators, and controls. [12]

GC-MS Instrumentation and Parameters

This method is based on typical parameters cited in forensic literature. [5][11][16]

  • Gas Chromatograph: Agilent 7890 GC (or equivalent).

  • Mass Spectrometer: Agilent 5977 MSD (or equivalent).

  • Injector: Split/Splitless inlet, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Column: 30 m x 0.25 mm i.d. capillary column coated with a 0.25 µm film of 5% phenyl-methylpolysiloxane (e.g., HP-5MS, Rxi-5Sil MS).

  • Oven Temperature Program:

    • Initial temperature: 70-100 °C, hold for 1 min.

    • Ramp: Increase temperature at 20-30 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5-10 min.

  • MS Transfer Line Temperature: 280 °C.

  • MS Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV. [6][11]* Acquisition Mode: Full Scan.

  • Scan Range: m/z 40-500 amu. [6]

Data Analysis
  • Identification: Identify the target compound by comparing its retention time and the acquired mass spectrum against a certified reference standard or a validated spectral library (e.g., NIST, SWGDRUG).

  • Confirmation: Confirmation requires a match of retention time (within ±2%) and the presence and relative abundance ratios of characteristic ions (e.g., m/z 91, 134, 56, and 176 for BZP) compared to a reference standard run under the same conditions.

The following diagram outlines this experimental workflow.

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing prep1 Weigh Solid Sample prep2 Dissolve in Methanol prep1->prep2 prep3 Dilute to Working Conc. prep2->prep3 prep4 Add Internal Standard prep3->prep4 analysis1 Inject 1 µL into GC prep4->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 EI Ionization (70 eV) analysis2->analysis3 analysis4 Mass Analysis (m/z 40-500) analysis3->analysis4 data1 Identify Peak by Retention Time analysis4->data1 data2 Extract Mass Spectrum data1->data2 data3 Compare to Reference Library data2->data3 data4 Confirm Ion Ratios data3->data4

Caption: Standard experimental workflow for GC-MS analysis of benzylpiperazines.

Conclusion

The mass spectrometric fragmentation of benzylpiperazines is a systematic process governed by fundamental principles of ion stability. The cleavage of the benzylic C-N bond to form the highly stable m/z 91 tropylium ion (or its substituted analogue) is the defining characteristic under Electron Ionization. For researchers and drug development professionals, a thorough understanding of how substituents modify this primary pathway and induce unique secondary fragmentations is essential for the confident differentiation of isomers and the identification of novel structures. Furthermore, appreciating the differences between hard (EI) and soft (ESI) ionization techniques allows the analyst to select the optimal analytical strategy, whether the goal is structural elucidation of a pure compound or sensitive quantification in a complex biological matrix.

References

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • DeRuiter, J., & Noggle, F. T. (2012). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC–IRD and GC–MS. Journal of Chromatographic Science, 50(8), 717-724. [Link]

  • Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., & Saturnino, C. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Applied Sciences, 11(24), 11843. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Acquavia, M. A., Bonomo, M. G., & Bianco, G. (2021). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1989. [Link]

  • DeRuiter, J., & Noggle, F. T. (2011). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Request PDF. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018). BZP/piperazines drug profile. EMCDDA. [Link]

  • Noggle, F. T., DeRuiter, J., & Clark, C. R. (2012). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC–IRD and GC–MS. Journal of Chromatographic Science, 50(8), 717-724. [Link]

  • Kuki, Á., Nagy, L., & Zsuga, M. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of mass spectrometry, 36(8), 886-894. [Link]

  • DeRuiter, J. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. [Link]

  • Staack, R. F., Fritschi, G., & Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 773(1), 35-46. [Link]

  • Lancaster, S. L. (2019). Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics. ProQuest. [Link]

  • Acquavia, M. A., Bonomo, M. G., & Bianco, G. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1989. [Link]

  • Ma, G., Liu, G., Shen, S., Chai, Y., Yue, L., Zhao, S., & Pan, Y. (2011). N-Centered Odd-Electron Ions Formation from Collision-Induced Dissociation of Electrospray Ionization Generated Even-Electron Ions: Single Electron Transfer via Ion/Neutral Complex in the Fragmentation of Protonated N,N′-Dibenzylpiperazines and Protonated N-Benzylpiperazines. Journal of the American Society for Mass Spectrometry, 22(9), 1526-1533. [Link]

  • Wood, M., Siegel, J. A., & Crooks, C. R. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS. Journal of Analytical Toxicology, 32(6), 443-448. [Link]

  • Mardal, M., Miszczyk, M., & Borowiak, K. (2019). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic science international, 301, 19-28. [Link]

  • Chan, W. L., & Looi, K. H. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry, 13(1), 21-29. [Link]

  • NIST. (n.d.). 1-Benzylpiperazine. NIST WebBook. [Link]

  • Wilde, B. T., Cochran, J., & Mallet, C. R. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 28, 100407. [Link]

  • Ma, G., Liu, G., Shen, S., Chai, Y., Yue, L., Zhao, S., & Pan, Y. (2011). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry, 22(9), 1526-1533. [Link]

  • Vessecchi, R., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

Sources

Validation

Comparing biological activity of benzyl vs. phenyl piperazine analogs

An in-depth comparative analysis of piperazine analogs reveals a fascinating paradigm in medicinal chemistry: the profound pharmacological shift dictated by a single methylene spacer. As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of piperazine analogs reveals a fascinating paradigm in medicinal chemistry: the profound pharmacological shift dictated by a single methylene spacer. As a Senior Application Scientist, I have structured this guide to dissect the biological activity of benzylpiperazines versus phenylpiperazines . By examining structural causality, quantitative binding data, and the self-validating experimental workflows used to characterize them, this guide provides a comprehensive framework for drug development professionals.

The Pharmacophore Paradigm: Structural Causality

The piperazine ring is a privileged scaffold in neuropharmacology. However, the attachment point of the aromatic ring fundamentally alters the molecule's physicochemical properties, driving a divergence in target selectivity between G protein-coupled receptors (GPCRs) and monoamine transporters (MATs).

  • Phenylpiperazines (e.g., mCPP, TFMPP): In these analogs, the aromatic ring is directly attached to the piperazine nitrogen (N1). This direct connection creates an aniline-like nitrogen where the lone pair is delocalized into the phenyl ring via resonance. Consequently, the N1 nitrogen is nearly non-basic, and the molecule is conformationally restricted. This rigid, planar-adjacent geometry perfectly aligns with the binding pockets of serotonergic (5-HT) and dopaminergic (D2/D3) GPCRs[1].

  • Benzylpiperazines (e.g., BZP): The introduction of an

    
    -hybridized methylene spacer insulates the N1 nitrogen from the aromatic ring. This eliminates resonance, drastically increasing the basicity (pKa) of the nitrogen, ensuring a higher degree of protonation at physiological pH (7.4)[2]. Furthermore, the rotatable methylene bond provides conformational flexibility. This allows the molecule to extend and adopt a geometry that perfectly matches the central binding site (S1) of monoamine transporters (DAT and NET), mimicking endogenous substrates like dopamine[3].
    

Pharmacodynamics Piperazine Piperazine Scaffold Phenyl Phenylpiperazine (No Spacer) Piperazine->Phenyl Benzyl Benzylpiperazine (Methylene Spacer) Piperazine->Benzyl Receptors GPCRs (5-HT, D2/D3) High Affinity Binding Phenyl->Receptors Rigid, Conjugated Transporters Monoamine Transporters (DAT, NET) Efflux Benzyl->Transporters Flexible, High pKa

Pharmacological divergence of piperazine analogs based on structural flexibility.

Pharmacological Divergence: Receptors vs. Transporters

The structural differences outlined above dictate the primary mechanism of action for each class:

Phenylpiperazines (Receptor-Driven): Molecules like 1-(3-chlorophenyl)piperazine (mCPP) and trifluoromethylphenylpiperazine (TFMPP) exhibit submicromolar affinity for a broad range of monoamine receptors, including 5-HT1A, 5-HT2A, 5-HT2C, and D1-D3 receptors[1]. They typically act as direct receptor agonists or partial agonists. While they do interact with the serotonin transporter (SERT), their primary profound effects are mediated via direct GPCR binding. Furthermore, the N-phenylpiperazine moiety is a known enhancer of D2 and D3 receptor affinity in novel drug scaffolds[4].

Benzylpiperazines (Transporter-Driven): 1-Benzylpiperazine (BZP) and its derivatives are notoriously poor GPCR ligands. Instead, they function as potent monoamine transporter inhibitors and releasing agents[3]. BZP acts primarily on the norepinephrine transporter (NET) and dopamine transporter (DAT), inducing the efflux of neurotransmitters into the synaptic cleft—a mechanism virtually identical to that of amphetamines[5].

Quantitative Data Comparison

The following table synthesizes experimental data to highlight the stark contrast in binding affinities (


) and functional efflux potencies (

) between the two classes.
Compound ClassSpecific AnalogPrimary TargetActivity TypeValue (nM)
Benzylpiperazine BZPNETEfflux (

)
62[5]
Benzylpiperazine BZPDATEfflux (

)
175[5]
Benzylpiperazine BZPSERTEfflux (

)
6050[5]
Phenylpiperazine mCPP / TFMPP5-HT1A, 2A, 2CBinding (

)
< 1000[1]
Phenylpiperazine N-Phenyl AnalogsD3 ReceptorBinding (

)
300 - 1500[4]

Experimental Methodologies: Self-Validating Protocols

To objectively compare these analogs, researchers must employ rigorous, self-validating assays. Below are the gold-standard protocols for evaluating both GPCR affinity and MAT efflux activity.

Protocol A: Radioligand Binding Assay (GPCR Affinity)

Purpose: To quantify the affinity (


) of phenylpiperazines for 5-HT and D2/D3 receptors.
  • Membrane Preparation: Homogenize HEK293 cells stably expressing the target receptor (e.g., human 5-HT2A) in ice-cold Tris-HCl buffer (pH 7.4). Causality: Ice-cold temperatures prevent proteolytic degradation of the GPCRs during lysis.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with a fixed concentration of a tritiated antagonist (e.g., 2 nM [

    
    H]-ketanserin) and varying concentrations of the piperazine analog (10
    
    
    
    to 10
    
    
    M).
  • Self-Validation (Non-Specific Binding): In parallel wells, add 10 µM of an unlabeled high-affinity competitor (e.g., haloperidol or mianserin). Causality: This saturates all specific receptor sites. Any remaining radioactive signal is deemed non-specific lipid binding, which must be subtracted to calculate true specific binding.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific binding). Measure retained radioactivity via liquid scintillation counting.

Protocol B: In Vitro Monoamine Efflux Assay (Transporter Reversal)

Purpose: To measure the amphetamine-like releasing capability of benzylpiperazines at DAT, NET, and SERT.

  • Cell Culture & Pre-loading: Seed HEK293 cells expressing hDAT, hNET, or hSERT into 96-well plates. Pre-load the cells by incubating them with[

    
    H]-Dopamine, [
    
    
    
    H]-Norepinephrine, or [
    
    
    H]-Serotonin for 20 minutes.
  • Washing Phase: Wash the cells three times with Krebs-Ringer HEPES (KRH) buffer. Causality: This critical step removes all extracellular radioligand, ensuring that any subsequent signal detected in the buffer is strictly due to intracellular efflux.

  • Drug Incubation: Add the benzylpiperazine analogs at varying concentrations and incubate for 30 minutes at 37°C.

  • Self-Validation (Negative Control): Include a cohort of cells treated with a selective reuptake inhibitor (e.g., nomifensine for DAT) prior to analog exposure. Causality: If the analog induces efflux via transporter reversal, nomifensine will block it. If efflux still occurs, it indicates non-specific membrane disruption (toxicity) rather than targeted biological activity.

  • Quantification: Collect the extracellular buffer and lyse the cells to collect the remaining intracellular radioactivity. Calculate fractional release as: (Extracellular Signal / Total Signal) * 100.

EffluxAssay Step1 Culture HEK293 (hDAT/hNET) Step2 Pre-load Cells [3H]-Neurotransmitter Step1->Step2 Step3 Wash & Add Piperazine Analog Step2->Step3 Step4 Incubate 30m at 37°C Step3->Step4 Step5 Scintillation Counting Step4->Step5

Step-by-step workflow for in vitro monoamine transporter efflux assay.

References

  • 5. Source: wikipedia.org 2.1. Source: ovid.com

  • 3. Source: nih.gov 4.4. Source: ias.ac.in 5.2. Source: rsc.org

Sources

Comparative

Distinguishing Piperazine Regioisomers Using 13C NMR Spectroscopy

The following guide is structured to serve as an authoritative technical resource for distinguishing piperazine regioisomers. It synthesizes theoretical principles with practical experimental workflows, addressing the sp...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to serve as an authoritative technical resource for distinguishing piperazine regioisomers. It synthesizes theoretical principles with practical experimental workflows, addressing the specific challenges of piperazine conformational dynamics.[1]

Executive Summary

Piperazine scaffolds are ubiquitous in medicinal chemistry, yet their characterization presents a unique duality: the ring’s symmetry simplifies spectra for unsubstituted forms but creates complex signal overlap in proton (


H) NMR for substituted derivatives.[2] Furthermore, 

-acylated piperazines exhibit restricted rotation (rotamerism), which frequently mimics regioisomeric mixtures.[2]

This guide establishes Carbon-13 (


C) NMR spectroscopy  as the definitive tool for resolving these structural ambiguities. Unlike 

H NMR, which suffers from broad multiplets and solvent dependency,

C NMR provides a wide spectral window (0–200 ppm) and singlet resonances that allow for precise topology mapping of 2-, 3-, and

-substituted isomers.[2]

The Piperazine Challenge: Symmetry and Dynamics

Before distinguishing regioisomers, one must rule out conformational artifacts.[1][2] Piperazines, particularly those with amide or carbamate linkers, exist as dynamic conformers at room temperature.[2]

The "Rotamer Trap"

A common error in drug development is misidentifying split signals as a mixture of regioisomers when they are actually rotamers.[1]

  • Mechanism: Partial double-bond character in ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -acyl groups restricts rotation, creating syn and anti conformers.[1][2]
    
  • Observation: In

    
    C NMR, this splits the 
    
    
    
    -carbon signals (positions 2 and 6) by 3–5 ppm.[2]
  • differentiation: Regioisomers are stable structural distincts; rotamers coalesce at high temperatures (

    
    C).[1][2]
    

Comparative Analysis: C NMR vs. Alternatives

The following table objectively compares


C NMR against 

H NMR and 2D methods for this specific application.
Feature

H NMR

C NMR
2D NMR (HSQC/HMBC)
Resolution Low: Ring protons (2.5–4.0 ppm) often overlap into unresolved multiplets.[1][2]High: Signals are singlets spread over ~50 ppm (aliphatic) to ~170 ppm (carbonyl).[1][2]Very High: Resolves overlap by spreading data into a second dimension.[1][2]
Isomer ID Difficult. Coupling constants (

) are complex due to ring inversion.[1][2]
Definitive: Chemical shift (

) is highly sensitive to substituent position (

effects).[2]
Corroborative: Essential for assigning specific protons to carbons.[1][2]
Quantification Excellent: Integral ratios are precise (if signals are resolved).Poor: Long

relaxation times and NOE enhancement skew integrals unless gated decoupling is used.
Qualitative: Generally not used for purity quantification.[1][2]
Throughput High (mins).Medium (hrs).[1][2]Medium/Low (hrs).[1][2]

Verdict: While


H NMR is faster, 

C NMR is the structural arbiter
. It is the primary method for confirming the carbon skeleton topology required to distinguish regioisomers (e.g., 2-methyl vs. 3-methyl).[2]

Theoretical Framework: Chemical Shift Prediction

To distinguish isomers, apply the Substituent Chemical Shift (SCS) rules.[1]

General Piperazine Shifts (Reference)
  • Unsubstituted Piperazine:

    
     ppm (Single signal due to symmetry).[1][2]
    
  • 
    -Methyl Piperazine: 
    
    • C2/C6 (adjacent to N-Me):

      
       ppm (Deshielded).[1][2]
      
    • C3/C5 (adjacent to NH):

      
       ppm.[1][2]
      
    • N-Me:

      
       ppm.[1][2]
      
Distinguishing 2- vs. 3-Substitution

When a substituent (R) is placed on the carbon ring, symmetry breaks.[2]

  • 2-Substituted Isomer: The substituent is

    
     to N1.[1]
    
    • C2 (Methine): Significant downfield shift (+5 to +10 ppm relative to CH

      
      ).[1][2]
      
    • C3 (Methylene):

      
      -effect shift.
      
  • 3-Substituted Isomer: The substituent is

    
     to N1 (assuming N1 is the reference point, e.g., the acylated nitrogen).
    

Rule of Thumb: Count the unique carbon signals.

  • Symmetric 1,4-disubstitution (e.g., 1,4-dimethyl): High symmetry

    
     fewer signals (often 2 ring signals).[2]
    
  • Asymmetric substitution (e.g., 1,2-dimethyl): Loss of symmetry

    
     distinct signals for all ring carbons.[2]
    

Experimental Protocol

Step 1: Sample Preparation[1][2]
  • Solvent Selection: Use DMSO-

    
      or CDCl
    
    
    
    .[1][2]
    • Insight: DMSO-

      
       is preferred for polar salts (hydrochlorides).[1][2] If rotamers are suspected, use DMSO-
      
      
      
      to allow high-temperature (VT) studies later.[2]
  • Concentration: High concentration (

    
     20 mg/0.6 mL) is critical for 
    
    
    
    C detection of minor isomers or quaternary carbons.[1][2]
Step 2: Acquisition Parameters (Standard)[2]
  • Pulse Sequence: Proton-decoupled

    
    C (e.g., zgpg30 on Bruker).[1][2]
    
  • Scans: Minimum 512–1024 scans to resolve minor isomer peaks from baseline noise.

  • Relaxation Delay (D1): Set to 2.0 s. For quantitative isomer ratio determination, increase to

    
     s and use inverse gated decoupling to suppress NOE.[1][2]
    
Step 3: The "Regioisomer vs. Rotamer" Validation Workflow

This self-validating workflow ensures you do not misinterpret the spectrum.[1]

G Start Start: Acquire 13C NMR (Room Temp) CheckSignals Are signals split/doubled? Start->CheckSignals AmideCheck Does molecule contain Amide/Carbamate/Urea? CheckSignals->AmideCheck Yes Result_Pure Conclusion: Pure Single Isomer CheckSignals->Result_Pure No VT_Exp Perform Variable Temp (VT) NMR (e.g., 80°C) AmideCheck->VT_Exp Yes Result_Regio Conclusion: Regioisomers (Structural Mixture) AmideCheck->Result_Regio No (Unlikely for pip) Coalesce Do signals coalesce? VT_Exp->Coalesce Result_Rotamer Conclusion: Rotamers (Conformational Isomers) Coalesce->Result_Rotamer Yes (Single set of peaks) Coalesce->Result_Regio No (Peaks remain distinct)

Figure 1: Decision tree for distinguishing dynamic rotamers from stable regioisomers in piperazine derivatives.

Case Study: Distinguishing 2-Methyl vs. 3-Methyl Piperazines

Consider a reaction producing a mono-methylated


-benzylpiperazine. You need to determine if the methyl group is at the C2 or C3 position relative to the benzyl group.[1]

Scenario:


-Benzyl-X-methylpiperazine.[1][2]
Predicted Topology[1][2]
  • Isomer A (2-Methyl): The methyl is on the carbon adjacent to the benzylated nitrogen.[1]

  • Isomer B (3-Methyl): The methyl is on the carbon beta to the benzylated nitrogen.[1]

C NMR Data Interpretation
Carbon Position2-Methyl Isomer (

ppm)
3-Methyl Isomer (

ppm)
Differentiation Logic
C-Me (Methyl) ~16–19~16–19Not diagnostic.[1][2]
C2 (Methine) ~58–62 ~52 (CH

)
Key Indicator: Isomer A has a methine doublet in DEPT-135; Isomer B has a CH

here.[1][2]
C3 (Methylene) ~45~50 (Methine) In Isomer B, the methine signal shifts upfield relative to C2 in Isomer A due to distance from the benzyl amine.[1]
Benzylic CH

~58 ~63 Steric Effect: The 2-methyl group sterically crowds the benzyl group, often causing a shielding or deshielding shift compared to the unhindered 3-methyl isomer.[1]
Verification with HSQC

Run a multiplicity-edited HSQC.

  • 2-Methyl: The carbon at ~60 ppm correlates to a single proton (CH).[1]

  • 3-Methyl: The carbon at ~63 ppm (Benzylic) correlates to CH

    
    , but the ring methine is further upfield.[1]
    

References

  • Pierzchała, K. et al. (2018).[1][2] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry (RSC) Advances.[1][2] [Link]

  • Abreu, A. et al. (2006).[1][2][3] 13C NMR spectral assignment of 1,4-diarylpiperazinones. Magnetic Resonance in Chemistry. [Link]

  • Emwas, A.H. et al. (2015).[1][2] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Notes. [Link] (General landing for verification of benchtop NMR capabilities).

  • Bame, E. et al. (2016).[1][2][4][5] Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. Beilstein Journal of Organic Chemistry. [Link]

Sources

Validation

Comparative Binding Affinity of Cyclohexylpiperazine Sigma Ligands

[1][2][3][4] Executive Summary: The Privileged Scaffold The cyclohexylpiperazine moiety represents a "privileged scaffold" in sigma receptor pharmacology. Unlike traditional benzomorphans (e.g., pentazocine), this scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary: The Privileged Scaffold

The cyclohexylpiperazine moiety represents a "privileged scaffold" in sigma receptor pharmacology. Unlike traditional benzomorphans (e.g., pentazocine), this scaffold offers a highly tunable platform where minor structural modifications—specifically at the distal nitrogen and the hydrophobic linker—can drastically invert selectivity profiles between Sigma-1 (


) and Sigma-2 (

) receptors.

This guide provides a data-driven comparison of key cyclohexylpiperazine ligands (PB28, PB190, PB212) against industry standards, supported by validated experimental protocols for binding affinity determination.

Mechanistic Insight: The Pharmacophore

The high affinity of cyclohexylpiperazines is driven by a two-point pharmacophore model:

  • Basic Nitrogen Centers: The piperazine ring provides two ionizable nitrogens. The proximal nitrogen (N1) is critical for electrostatic interaction with the conserved aspartate residue (Asp126 in

    
    ) in the receptor binding pocket.
    
  • Hydrophobic Tail: A tetralin or naphthalene system linked by a propyl chain occupies the hydrophobic pocket.

Critical Differentiator:

  • Pan-Sigma Binding: Retention of basicity at both piperazine nitrogens (e.g., PB28 ) confers high affinity for both subtypes.

  • 
     Selectivity:  Reducing the basicity of the distal nitrogen via amidation (e.g., Amide 36 ) or steric bulk (e.g., PB212 ) collapses 
    
    
    
    affinity while maintaining or enhancing
    
    
    binding.

Comparative Binding Affinity Analysis

The following data aggregates


 values from competitive radioligand binding assays using guinea pig brain (

) and rat liver (

) homogenates.
Table 1: Binding Affinity ( ) and Selectivity Profiles
CompoundPharmacological Class


(nM)


(nM)
Selectivity (

)
Functional Profile
PB28 Pan-Sigma Ligand0.38 0.68 1.8 (Balanced)

Antagonist /

Agonist
PB190

Selective
1.0148.7~48

Agonist
PB212 Highly

Selective
0.03 13.1~436

Antagonist
Amide 36 Ultra

Selective
0.11>100>1600

Ligand
(+)-Pentazocine Reference Standard1.6>1000>600

Agonist
DTG Reference Standard2629~1.1Non-selective
Haloperidol Reference Standard2.04020Antagonist

Note:


 values are derived from displacement of 

-pentazocine (

) and

-DTG (

). Lower

indicates higher affinity.[1]

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the structural decision tree used to optimize cyclohexylpiperazine ligands for specific receptor subtypes.

SAR_Logic Start Cyclohexylpiperazine Scaffold (PB28) Mod_N Modify Distal Nitrogen (N4) Start->Mod_N Mod_Link Modify Hydrophobic Linker Start->Mod_Link Result_Pan Retain Basicity (Piperazine) Mod_N->Result_Pan No Change Result_S1 Reduce Basicity (Amide/Bulk) Mod_N->Result_S1 Propionamide or Naphthalene subst. Result_S2 Shorten Linker / Remove Methoxy Mod_Link->Result_S2 Linker < 3 carbons Outcome_PB28 PB28 (High Affinity S1 & S2) Result_Pan->Outcome_PB28 Outcome_Amide Amide 36 / PB212 (High S1 Selectivity) Result_S1->Outcome_Amide Outcome_S2 Compound 59 (Moderate S2 Selectivity) Result_S2->Outcome_S2

Figure 1: Structural optimization pathways for cyclohexylpiperazine derivatives. Modifying the distal nitrogen basicity is the primary switch for


 selectivity.

Experimental Protocol: Radioligand Binding Assay

To replicate the affinity data presented above, follow this standardized filtration binding protocol. This workflow ensures the separation of specific receptor binding from non-specific interactions.

Reagents & Preparation
  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • 
     Radioligand: 
    
    
    
    -pentazocine (2-3 nM).
  • 
     Radioligand: 
    
    
    
    -DTG (3 nM) + 1
    
    
    M (+)-pentazocine (to mask
    
    
    sites).
  • Non-Specific Binding (NSB) Control: 10

    
    M Haloperidol.
    
Workflow Diagram

Binding_Assay cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_term Phase 3: Termination & Analysis Membrane Membrane Homogenate (GP Brain or Rat Liver) Mix Mix in 96-well Plate (Total Vol: 250-500 µL) Membrane->Mix Ligands Prepare Radioligand & Test Compounds Ligands->Mix Equilibrate Incubate 120 min @ 37°C (S1) 60 min @ RT (S2) Mix->Equilibrate Filter Rapid Vacuum Filtration (GF/C Filters + 0.5% PEI) Equilibrate->Filter Wash Wash 3x with Ice-Cold Buffer Filter->Wash Count Liquid Scintillation Counting (LSC) Wash->Count Data Calculate Ki (Cheng-Prusoff Equation) Count->Data

Figure 2: Step-by-step radioligand binding assay workflow for Sigma receptor affinity determination.

Protocol Steps
  • Membrane Preparation: Resuspend frozen membrane pellets (Guinea Pig Brain for

    
    , Rat Liver for 
    
    
    
    ) in ice-cold Tris-HCl buffer. Homogenize and centrifuge to remove endogenous ligands.
  • Plate Setup: In a 96-well plate, add:

    • 50

      
      L Test Compound (various concentrations).
      
    • 50

      
      L Radioligand (
      
      
      
      -pentazocine or
      
      
      -DTG).
    • 150

      
      L Membrane Suspension (approx. 20-50 
      
      
      
      g protein/well).
  • Incubation: Incubate at 37°C for 120 minutes (

    
    ) or Room Temperature for 60 minutes  (
    
    
    
    ) to reach equilibrium.
  • Termination: Terminate reaction by rapid filtration through GF/C glass fiber filters (presoaked in 0.5% polyethylenimine to reduce binding to the filter) using a cell harvester.

  • Washing: Wash filters 3 times with 5 mL of ice-cold buffer.

  • Analysis: Add scintillation cocktail and count radioactivity. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]

References

  • Berardi, F., et al. (2009).[2] Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of PB28.[2] Journal of Medicinal Chemistry.[2][3]

  • Abate, C., et al. (2011).[4] PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review. Frontiers in Pharmacology.

  • Colabufo, N. A., et al. (2004). PB28, a new sigma-2 agonist, induces apoptosis in human neuroblastoma cells. Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Pati, M. L., et al. (2017).[5] Sigma-1 receptor ligands: a patent review (2013-present). Expert Opinion on Therapeutic Patents.

  • Gifford Bioscience. Radioligand Binding Assay Protocol.

Sources

Comparative

Elemental Analysis vs. Calculated Values for Piperazine Compounds: A Comparative Technical Guide

Executive Summary In drug development, piperazine moieties are ubiquitous pharmacophores, valued for their ability to modulate pharmacokinetic properties. However, they present a notorious challenge in analytical chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development, piperazine moieties are ubiquitous pharmacophores, valued for their ability to modulate pharmacokinetic properties. However, they present a notorious challenge in analytical chemistry: the discrepancy between Calculated (theoretical) elemental composition and Found (experimental) values obtained via combustion analysis (CHN).

While Elemental Analysis (EA) remains the "gold standard" for establishing bulk purity (


) in peer-reviewed literature (typically requiring a tolerance of 

), piperazine compounds frequently fail this metric even when chromatographically pure. This guide analyzes the physicochemical root causes of these failures—specifically hygroscopicity and solvate formation—and provides a self-validating protocol to reconcile calculated theoreticals with experimental realities.

The Piperazine Anomaly: Why Theory Fails

To understand the divergence between calculated and found values, one must analyze the material properties of the piperazine ring itself.

The Theoretical Framework

Calculated Values are derived strictly from the stoichiometry of the target molecular formula (


).
  • Assumption: The bulk material is a perfect, anhydrous crystal lattice consisting solely of the target molecule.

  • Formula:

    
    
    

Elemental Analysis (EA) measures the actual mass percent of Carbon, Hydrogen, and Nitrogen after high-temperature combustion (


C).
  • Reality: The bulk material includes trapped solvent, atmospheric moisture, and potential carbonates.

The "Sponge" Effect

Piperazine derivatives act as molecular "sponges" due to two specific mechanisms:

  • Hygroscopicity & Hydrate Formation: The secondary amine nitrogens in the piperazine ring are excellent hydrogen bond acceptors. They readily sequester atmospheric water, often forming non-stoichiometric hydrates (e.g., hemihydrates or sesquihydrates) that shift the

    
     and 
    
    
    
    values down while raising
    
    
    .
  • 
     Scavenging:  Piperazine is a known carbon capture agent. In the solid state, exposed amines can react with atmospheric 
    
    
    
    to form carbamates (
    
    
    ), effectively altering the carbon content of the sample surface before analysis.

Comparative Analysis: Calculated vs. Experimental

The following table contrasts the utility of relying on rigid calculated values versus the diagnostic power of experimental EA.

FeatureCalculated Values (Theoretical)Elemental Analysis (Experimental)
Basis Idealized molecular stoichiometry.Physical combustion of bulk material.
Purity Indication None (Reference standard).High (Detects bulk impurities/solvents).
Sensitivity N/ASensitive to water (

) and inorganic residues.
Piperazine Failure Mode Cannot account for solvates/hydrates.Fails "Pure" compounds if drying is incomplete.
Regulatory Status Required for structure confirmation.[1]Mandatory for publication (ACS, RSC) & FDA filings.
Cost/Time Instant (Software).High (Requires mg quantities, combustion cycle).

Protocol: A Self-Validating System for Piperazine Analysis

To achieve the required


 tolerance, researchers must abandon the assumption that the "Calculated" value is static. Instead, the target formula must be dynamic, adjusting for experimentally verified solvates.
The "Drying-to-Constant-Weight" Workflow

This protocol ensures that the "Found" value represents the stable form of the molecule, not a transient wet state.

Step 1: TGA/DSC Pre-screen (The Check) Before sending for EA, run a Thermogravimetric Analysis (TGA).

  • Observation: A weight loss of 1-5% below

    
    C indicates surface water or loose solvates.
    
  • Action: If observed, the "Calculated" value for the anhydrous form will not match .

Step 2: Aggressive Drying (The Fix) Piperazine salts (e.g., hydrochlorides) trap water deeply.

  • Method: Dry sample in a vacuum oven at

    
    C over 
    
    
    
    for at least 24 hours.
  • Critical: For highly hygroscopic free bases, handle under

    
     or Argon to prevent carbamate formation.
    

Step 3: The "Corrected" Calculation If TGA confirms a stable hydrate (e.g., 0.5


) that cannot be removed without decomposing the compound, you must recalculate the theoretical values  to include the water.
  • New Formula:

    
    
    
  • Validation: If the EA results match this corrected value within

    
    , the compound is pure as a solvate.
    
Visualization: The Decision Logic

The following diagram illustrates the decision matrix for reconciling EA results.

Piperazine_Analysis_Logic Start Start: Synthesize Piperazine Compound Calc Calculate Theoretical %C, %H, %N (Anhydrous Basis) Start->Calc EA_Run Run Elemental Analysis (EA) Calc->EA_Run Compare Compare Found vs. Calc (Tolerance ± 0.4%) EA_Run->Compare Pass PASS: Compound is Pure Anhydrous Compare->Pass Within Range Fail FAIL: Discrepancy > 0.4% Compare->Fail Out of Range Analyze_Fail Analyze Deviation Pattern Fail->Analyze_Fail High_H Found %H is High Found %C, %N are Low Analyze_Fail->High_H Water Suspected Low_C Found %C is Low (Possible Inorganic Salt) Analyze_Fail->Low_C Salt Suspected Hypothesis Hypothesis: Hydrate or Solvate High_H->Hypothesis TGA_NMR Validate via TGA or 1H-NMR (Quantify Solvent Moles) Hypothesis->TGA_NMR Recalc Recalculate Theoretical Values (e.g., + 0.5 H2O) TGA_NMR->Recalc Recompare Compare Found vs. NEW Calc Recalc->Recompare Pass_Solvate PASS: Pure Solvate/Hydrate (Report as .xH2O) Recompare->Pass_Solvate Match Repurify FAIL: Impure -> Recrystallize Recompare->Repurify Mismatch

Figure 1: Decision matrix for reconciling Elemental Analysis discrepancies in piperazine compounds.

Case Study: The "Impure" Pure Compound

Scenario: A researcher synthesizes 1-(4-chlorophenyl)piperazine hydrochloride.

  • Target Formula:

    
    
    
  • Molecular Weight: 233.14 g/mol

Initial Calculation (Anhydrous):

  • %C: 51.52

  • %H: 6.05

  • %N: 12.02

Experimental EA Result:

  • %C: 49.60

  • %H: 6.45

  • %N: 11.55

Analysis: The result is a "Fail" (


 deviation on Carbon). However, note the trend: Carbon and Nitrogen are low, while Hydrogen is significantly high. This suggests the inclusion of a hydrogen-rich, carbon-poor species—likely water .

Correction:

  • Perform TGA/NMR. Result shows ~3.8% water by weight.

  • Calculate moles of water: This corresponds roughly to a hemihydrate (

    
    ).
    
  • Recalculate Target:

    
     (MW = 242.15  g/mol ).
    

Revised Calculation (Hemihydrate):

  • %C: 49.59 (Matches Found 49.60)

  • %H: 6.45 (Matches Found 6.45)

  • %N: 11.57 (Matches Found 11.55)

References

  • American Chemical Society (ACS). ACS Research Data Guidelines for Organic Chemistry: Elemental Analysis. Available at: [Link]

  • Kuveke, R. E. H., et al. (2022).[2] An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Food and Drug Administration (FDA). Elemental Analysis Manual (EAM) for Food and Related Products. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-Benzyl-4-(4-ethylcyclohexyl)piperazine

[1][2][3] Core Directive & Hazard Assessment 1-Benzyl-4-(4-ethylcyclohexyl)piperazine is a complex organic amine and a structural analog of the benzylpiperazine (BZP) class.[1][2] Due to its structural relationship to Sc...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Core Directive & Hazard Assessment

1-Benzyl-4-(4-ethylcyclohexyl)piperazine is a complex organic amine and a structural analog of the benzylpiperazine (BZP) class.[1][2] Due to its structural relationship to Schedule I controlled substances (BZP) and its likely pharmacological activity as a central nervous system (CNS) stimulant, this compound requires a dual-threat disposal protocol : it must be handled as both a chemical hazard (corrosive/toxic) and a security risk (potential controlled substance analog).[2]

Chemical Hazard Profile (Inferred from Analogs)

In the absence of a compound-specific Safety Data Sheet (SDS), you must apply the Precautionary Principle based on the functional group chemistry of N-substituted piperazines.

Hazard ClassClassification (GHS)Operational Implication
Corrosivity Skin Corr.[1][2][3][4] 1B / Eye Dam. 1 Causes severe skin burns and eye damage.[2][3] Do not use metal containers.
Acute Toxicity Acute Tox. 4 (Oral/Dermal) Harmful if swallowed or in contact with skin.[3] Potential neurotoxicity.[2][3]
Sensitization Resp. Sens. 1 / Skin Sens. 1 May cause allergy or asthma symptoms; handle in a fume hood only.[2][3]
Regulatory Potential Schedule I Analog Under the Federal Analogue Act (USA), this substance may be treated as Schedule I if intended for human consumption.[5] Treat waste as High Security .

Pre-Disposal Characterization[3]

Before initiating disposal, categorize the waste stream to determine the correct regulatory pathway.

Waste Stream Identification
  • Stream A (Pure Substance): Unused solid powder or crystals.[2][3]

  • Stream B (Liquid Waste): Mother liquors, reaction solvents, or stock solutions containing the substance.

  • Stream C (Contaminated Debris): Gloves, weigh boats, pipette tips, and wipes.[2]

Critical Prohibition[3]
  • NO DRAIN DISPOSAL: Under no circumstances should this compound be discharged into the sanitary sewer.[2][3] It is toxic to aquatic life and may pass through water treatment systems.[2][3]

  • NO TRASH DISPOSAL: Contaminated solids must not be placed in regular trash due to the risk of leaching and diversion.[2]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Best for: Expired stocks, surplus synthesis batches.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2][3] Avoid glass if possible to prevent breakage; strictly avoid metal.

  • Labeling: Attach a hazardous waste tag immediately.[2][3]

    • Chemical Name: Write the full IUPAC name: 1-benzyl-4-(4-ethylcyclohexyl)piperazine.

    • Hazard Checkboxes: Mark "Toxic" and "Corrosive".[2][3][6]

    • Note: Add "High Security - Incinerate Only".

  • Solvation (Optional but Recommended for Security): To prevent diversion, dissolve the solid in a minimal amount of a combustible solvent (e.g., ethanol or acetone) before placing it in the waste container. This renders the powder unusable and prepares it for incineration.[2]

  • Storage: Store in a locked satellite accumulation area (SAA) until pickup.

Protocol B: Liquid Waste

Best for: Reaction mixtures, HPLC waste.

  • Segregation: Segregate into the "Basic Organic Waste" stream.[2][3]

    • Do not mix with oxidizers (e.g., nitric acid, peroxides) to prevent exothermic reactions.

    • Do not mix with aqueous acidic waste unless part of a controlled neutralization process.

  • pH Check: If the waste is aqueous, verify pH.[2][3] If pH > 12.5, it is a D002 (Corrosive) RCRA hazardous waste.[2]

  • Containerization: Pour into a chemically resistant carboy (HDPE or Polypropylene).[2][3] Leave 10% headspace for expansion.[2]

  • Secondary Containment: Place the carboy in a polyethylene tray capable of holding 110% of the container's volume.

Protocol C: Trace Contaminated Debris

Best for: PPE, consumables.[2]

  • Collection: Collect all gloves, paper towels, and weigh boats in a clear 6-mil polyethylene bag .

  • Sealing: Goose-neck seal the bag with tape.

  • Disposal Path: Place the sealed bag into a rigid hazardous waste drum (fiber or poly drum) designated for "Solid Hazardous Debris" .

    • Do not use "Biohazard" (Red Bag) bins unless the material is also infectious.

Spill Management & Decontamination[3]

Immediate Action: Evacuate the immediate area if dust is generated.[2][3] Don PPE: Nitrile gloves (double gloved), safety goggles, lab coat, and N95/P100 respirator if outside a fume hood.[2]

Spill Response Workflow

SpillResponse Start Spill Detected Assess Assess State: Solid or Liquid? Start->Assess Solid Solid/Powder Spill Assess->Solid Liquid Liquid/Solution Spill Assess->Liquid ActionSolid 1. Dampen with Ethanol (Prevent Dust) 2. Scoop into Waste Jar Solid->ActionSolid ActionLiquid 1. Cover with Absorbent (Vermiculite/Sand) 2. Do NOT Neutralize on spill Liquid->ActionLiquid Clean Wipe Surface with 10% Acetic Acid or Citric Acid (Solubilize Residue) ActionSolid->Clean ActionLiquid->Clean Final Dispose of Debris as Hazardous Waste Clean->Final

Figure 1: Operational decision tree for managing spills of 1-benzyl-4-(4-ethylcyclohexyl)piperazine.

Decontamination Solution

Since the compound is an organic base, standard soap and water may not be sufficient for complete removal.[2] Use a mild acidic wash to protonate the amine, making it water-soluble for easier cleanup.[2]

  • Recipe: 5% Citric Acid or 5% Acetic Acid in water.

  • Procedure: Spray the contaminated surface, wipe with absorbent pads, and dispose of pads as hazardous waste.[2] Follow with a water rinse.[2][4][7]

Regulatory Compliance & Logistics

RCRA Waste Codes (USA)

Assign the following codes to the waste profile:

  • D002: Corrosive (if pH > 12.5 or liquid corrodes steel).[2][3]

  • D001: Ignitable (if dissolved in flammable solvents like acetone/ethanol).[3]

  • Non-Specific: If the material does not meet characteristic definitions, list as "Non-RCRA Regulated Hazardous Waste" but maintain strict incineration protocols due to toxicity.

Professional Disposal[3]
  • Method: High-Temperature Incineration is the only acceptable disposal method.[1][2][3] This ensures the complete destruction of the piperazine ring and prevents environmental leaching or illicit recovery.[2]

  • Vendor Instruction: Explicitly instruct the waste hauler that the material contains "Organic Amines" and "Potential Bioactive Agents."[2]

Security Considerations (Analogue Act)

If your facility handles this material as a potential controlled substance analog:

  • Witnessed Destruction: Have two employees sign off on the transfer of the material to the waste container.

  • Inventory Log: Deduct the mass disposed from your inventory logs immediately.[2][3]

  • Reverse Distribution: If you are a DEA registrant and this specific analog becomes scheduled, you must use a reverse distributor rather than a standard waste hauler.[2]

References

  • European Chemicals Agency (ECHA). Substance Information: Piperazine derivatives and their safety profiles.[2][3] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2][3] Retrieved from [Link][1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][3] National Academies Press.[2][3][7] Retrieved from [Link][1]

  • U.S. Drug Enforcement Administration (DEA). Controlled Substances Act - Scheduling of Benzylpiperazine (BZP).[2][3][8] Federal Register.[2][3][8][9] Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 1-benzyl-4-(4-ethylcyclohexyl)piperazine

Topic: Personal protective equipment for handling 1-benzyl-4-(4-ethylcyclohexyl)piperazine Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist Executive Safety Direct...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 1-benzyl-4-(4-ethylcyclohexyl)piperazine Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist

Executive Safety Directive

STOP AND READ: Do not treat 1-benzyl-4-(4-ethylcyclohexyl)piperazine as a generic organic amine.

While specific toxicity data for this exact CAS may be limited in public repositories, its structural pharmacophore—a substituted piperazine —dictates a high-level safety protocol. Piperazine moieties are potent respiratory and dermal sensitizers . Repeated exposure, even at sub-clinical levels, can lead to irreversible immunological sensitization (occupational asthma or contact dermatitis).

Core Hazard Assumption: Handle as a Corrosive (Skin/Eye) and a Respiratory Sensitizer .

Hazard Identification & Structural Analysis

To select the correct PPE, we must understand the molecule's behavior.

  • The Piperazine Core: A secondary/tertiary amine structure responsible for high basicity (pKa ~9.8). This presents an immediate chemical burn risk to mucous membranes and a long-term sensitization risk.

  • The Benzyl & Ethylcyclohexyl Groups: These lipophilic substituents significantly increase the molecule's ability to penetrate the stratum corneum (outer skin layer). Unlike simple piperazine (which is water-soluble), this derivative will partition rapidly into lipid bilayers, making skin absorption a primary exposure route.

Risk Assessment Logic

The following diagram illustrates the decision pathway for selecting controls based on this structural analysis.

RiskLogic Substance 1-benzyl-4-(4-ethylcyclohexyl)piperazine Structure Structural Analysis Substance->Structure Haz_Amine Piperazine Core (High pH) Structure->Haz_Amine Haz_Lipo Cyclohexyl/Benzyl (High Lipophilicity) Structure->Haz_Lipo Risk_Burn Risk: Chemical Burns (Eyes/Mucosa) Haz_Amine->Risk_Burn Risk_Sens Risk: Sensitization (Respiratory/Dermal) Haz_Amine->Risk_Sens Risk_Abs Risk: Rapid Dermal Absorption Haz_Lipo->Risk_Abs Control_Skin Control: Double Gloving (0.11mm+ Nitrile) Risk_Burn->Control_Skin Control_Resp Control: P3/P100 Respirator Risk_Sens->Control_Resp Risk_Abs->Control_Skin

Figure 1: Structural hazard analysis driving PPE selection.

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling >10 mg of neat substance.

PPE CategorySpecificationScientific Rationale
Hand Protection Double Gloving Strategy Inner: Nitrile (min 0.11 mm)Outer: Nitrile (min 0.14 mm) or LaminateThe lipophilic cyclohexyl group accelerates permeation through standard latex or thin nitrile. Double gloving provides a visual breach indicator and increased breakthrough time.
Respiratory P100 / P3 Particulate Filter (If outside fume hood: N95 minimum, P100 preferred)Piperazine dust is a potent asthmagen. Inhalation of dust during weighing is the #1 cause of sensitization.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient. Amine vapors or dust can cause severe corneal edema (blue haze) and permanent damage.
Body Protection Lab Coat (High-Neck) + Tyvek Sleeves Wrist exposure is common between the glove and coat cuff. Tyvek sleeves bridge this gap.
Engineering Fume Hood (Face Velocity > 0.5 m/s) Primary containment. PPE is the secondary line of defense.

Operational Protocol: Safe Handling Workflow

Phase A: Preparation & Weighing (Critical Risk Zone)

The highest risk of exposure occurs during the transfer of the solid, where static charge can aerosolize particles.

  • Static Mitigation: Use an anti-static gun or bar on the weighing boat and spatula before touching the compound. Piperazine derivatives are often electrostatic.

  • The "Wet" Transfer: If possible, dissolve the solid directly in the shipping container (if the solvent is compatible with the next step) to avoid handling the solid powder entirely.

  • Balance Hygiene: Line the balance with a disposable absorbent pad. If a spill occurs, wrap the pad and dispose of it immediately as hazardous waste.

Phase B: Reaction & Processing
  • Temperature Control: If heating, ensure a closed system (condenser). Hot amine vapors are highly corrosive to the eyes.

  • Acid Scavenging: If using this compound as a nucleophile, ensure the receiving vessel contains the appropriate solvent volume to quench heat generation upon addition.

Phase C: Decontamination (Doffing)

Improper removal of PPE is a frequent source of self-contamination.

DoffingProtocol Start Task Complete Step1 1. Wash Outer Gloves (While wearing them) Start->Step1 Step2 2. Remove Outer Gloves (Peel from cuff, turn inside out) Step1->Step2 Step3 3. Inspect Inner Gloves (Check for stains/tears) Step2->Step3 Step4 4. Remove Eyewear (Handle by straps only) Step3->Step4 Step5 5. Remove Inner Gloves (Do not snap) Step4->Step5 Step6 6. Wash Hands (Soap & Water, 60s) Step5->Step6

Figure 2: Sequential Doffing Protocol to prevent secondary dermal exposure.

Emergency & Disposal Procedures

Emergency Response[1][2]
  • Skin Contact: Immediate irrigation is vital.[1] Do not use vinegar or acids to neutralize; this generates heat (exothermic neutralization) and worsens the burn. Flush with tepid water for 15 minutes.

  • Inhalation: Move to fresh air immediately. If the researcher experiences wheezing or "tight chest," this may indicate immediate hypersensitivity. Medical observation is required.[2][3][4][5][6]

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately, as basic compounds can penetrate deep into the ocular tissue even after flushing.

Disposal Plan
  • Waste Stream: Classify as "Basic/Alkaline Organic Waste" .

  • Segregation: NEVER mix with acidic waste streams (e.g., acid chlorides, sulfuric acid waste). The reaction will be violent and may aerosolize the piperazine.

  • Container: High-density polyethylene (HDPE) is preferred. Glass is acceptable but prone to breakage.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperazine. (General sensitization and basicity data). [Link]

  • European Chemicals Agency (ECHA). Substance Information: Piperazine - Sensitisation data. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Respiratory Protection (1910.134). [Link]

Sources

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